molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Katalognummer: B195798
CAS-Nummer: 59-48-3
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: JYGFTBXVXVMTGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxindole (CAS 59-48-3), a privileged endogenous heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery for its diverse bioactivity profile and structural versatility . This 1,3-dihydro-2H-indol-2-one compound serves as a fundamental building block for designing novel therapeutic agents, with its C-3 position being a key site for structural modification to generate targeted biological activity . Researchers leverage the this compound core to develop compounds for a wide spectrum of applications, including as multi-kinase inhibitors for anticancer research, mimicking drugs like Sunitinib and Nintedanib which target receptor tyrosine kinases . Beyond oncology, this compound derivatives show significant promise in immunology as inhibitors of the IDO1 enzyme for cancer immunotherapy, in anti-inflammatory research through dual COX/5-LOX inhibition, and as novel antiviral agents targeting HIV-1 transcription . The scaffold is also naturally occurring in various plant alkaloids, such as those from Uncaria tomentosa , which have a history of use in traditional medicine . Supplied as a high-purity compound, this this compound reagent is an essential tool for synthetic organic chemistry, hit-to-lead optimization, and pharmacological profiling. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFTBXVXVMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870389
Record name 1,3-Dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to brown powder; [Alfa Aesar MSDS]
Record name 2-Oxindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000132 [mmHg]
Record name 2-Oxindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

59-48-3
Record name Oxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Dihydro-(2H)-indol-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Oxindole Core: Structure, Nomenclature, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with potent biological activities has established it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, its systematic IUPAC nomenclature, quantitative structure-activity relationship data, key synthetic methodologies, and its role in the modulation of critical signaling pathways.

The this compound Core Structure

This compound, also known as 2-indolone, is an aromatic heterocyclic organic compound with the chemical formula C₈H₇NO.[1] Its bicyclic structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which features a carbonyl group at the second position of the indoline ring.[1] This γ-lactam moiety is a key feature contributing to its chemical reactivity and biological activity.

Caption: Chemical structure of the this compound core.

IUPAC Nomenclature of the this compound Core and its Derivatives

The systematic naming of this compound and its derivatives follows the IUPAC nomenclature for heterocyclic compounds. The preferred IUPAC name for the unsubstituted this compound core is 1,3-Dihydro-2H-indol-2-one .[1]

The numbering of the this compound ring system is crucial for unambiguously naming its derivatives. The numbering begins with the nitrogen atom as position 1 and proceeds around the heterocyclic ring before continuing to the fused benzene ring.

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Oxindole_Inhibitor This compound Inhibitor (e.g., Sunitinib) Oxindole_Inhibitor->Dimerization Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole, a bicyclic aromatic heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, provides a unique template for the design of a diverse array of biologically active molecules.[2] this compound and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its reactivity and biological significance.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, formulation, and application in various chemical and biological studies. A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₇NO[4]
Molecular Weight 133.15 g/mol [4]
Appearance Pale yellow to beige or pinkish-brown crystalline powder[2][4]
Melting Point 123-128 °C[4][5]
128 °C[2][6]
124-128 °C[7]
Boiling Point 227 °C at 73 mmHg[4][5]
194-196 °C at 17 mmHg[7]
Solubility Water: Insoluble/Sparingly soluble in aqueous buffers[4][7]
Ethanol: ~10 mg/mL[4]
DMSO: ~3 mg/mL
Dimethylformamide (DMF): ~10 mg/mL
Methanol: Soluble[7]
Ether: Soluble[7]
1,4-Dioxane: High solubility[8]
Ethyl Acetate: Good solvent[8]
Acetonitrile: Good solvent[8]
Acetone: Good solvent[8]
pKa Weakly acidic
UV-Vis (λmax) 249 nm[9]

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are observed at approximately 10.4 (s, 1H, NH), 7.20 (d, 1H, ArH), 7.16 (t, 1H, ArH), 6.93 (d, 1H, ArH), 6.83 (t, 1H, ArH), and 3.46 (s, 2H, CH₂).[10]

  • ¹³C NMR: The carbon signals for this compound have been reported, providing a complete map of its carbon skeleton.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include the N-H stretching and the C=O stretching of the lactam ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits a maximum absorption (λmax) at 249 nm. The UV-Vis spectra of α-alkylidene this compound derivatives have also been studied, showing distinct absorption profiles that can be used for stereochemical assignment.[13]

Chemical Properties and Reactivity

The chemical reactivity of the this compound core is versatile, allowing for modifications at several positions, primarily at the nitrogen atom, the C3 position, and the aromatic ring.

Oxidation

Oxidation of this compound can lead to the formation of isatin (1H-indole-2,3-dione), a valuable synthetic intermediate. This transformation can be achieved using various oxidizing agents. A metal-free approach utilizes molecular oxygen in the presence of tert-butyl nitrite as an additive.[3][14] Other methods include the use of hypervalent iodine reagents.[11]

Reduction

Reduction of the lactam carbonyl group in this compound can yield indole. Various reducing agents have been employed for this purpose, including diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄), with DIBAL-H often showing better selectivity for indole over the fully reduced indoline.[15] Catalytic hydrogenation using palladium on charcoal in the presence of perchloric acid is another effective method.[16]

Reactions at the C3 Position

The C3 position of this compound is a nucleophilic center and is readily susceptible to a variety of reactions, most notably alkylation and condensation reactions.

  • Alkylation: The C3 position can be alkylated using various alkylating agents under basic conditions.[17] Nickel-catalyzed C3-selective alkylation using primary and secondary alcohols has been demonstrated as an efficient and sustainable method.[16][17] Platinum-loaded ceria (Pt/CeO₂) also catalyzes the C3-alkylation with alcohols under additive-free conditions.[18] A metal-free approach using a B(C₆F₅)₃ catalyst for the direct C3 alkylation with amine-based alkylating agents has also been developed.[19]

  • Condensation: The active methylene group at the C3 position can undergo condensation reactions with aldehydes and ketones to form 3-substituted-2-oxindole derivatives.[20]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.[21]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[21]

  • Heating: The sample is heated slowly, at a rate of approximately 2 °C per minute, especially near the expected melting point.[21]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[14]

  • Purity Indication: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting point range suggests the presence of impurities.[21]

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to determine its maximum absorption wavelength (λmax).

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the micromolar range (e.g., 40 µM for derivatives).[22]

  • Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.

  • Sample Measurement: The absorbance of the this compound solution is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

  • Sample Preparation: Approximately 10 mg of this compound for ¹H NMR or 50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[23][24]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The NMR spectra are acquired using appropriate pulse sequences and parameters.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (typically at least 10⁻⁴ M) is prepared in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[25] The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[17]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.[17][26]

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[27]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11][28]

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of this compound.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a solvent from a saturated solution, or vapor diffusion, where a less soluble solvent's vapor slowly diffuses into a solution of the compound.[8] The choice of solvent is critical.[9]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.[5]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions.

Signaling Pathways and Biological Relevance

The this compound scaffold is a prominent feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[29] Sunitinib's mechanism of action involves the inhibition of several RTKs, including the Vascular Endothelial Growth Factor Receptors (VEGFRs).[19]

VEGFR2 Signaling Pathway Inhibition by Sunitinib

The VEGFR2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[21] Sunitinib inhibits this pathway by competing with ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.[8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Sunitinib Sunitinib (this compound Derivative) Sunitinib->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis

VEGFR2 signaling pathway and its inhibition by Sunitinib.

Experimental Workflow: Synthesis and Characterization of an this compound Derivative

The synthesis and characterization of a novel this compound derivative typically follow a structured workflow, from the initial reaction to the final structural confirmation.

Experimental_Workflow Start Start: This compound & Reagents Reaction Synthesis Reaction (e.g., C3-Alkylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP End Pure this compound Derivative

General workflow for the synthesis and characterization of an this compound derivative.

Conclusion

This compound represents a privileged scaffold in the realm of medicinal chemistry, owing to its versatile chemical reactivity and the significant biological activities of its derivatives. A thorough understanding of its physical and chemical properties is paramount for the rational design and development of new therapeutic agents. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination and a glimpse into the compound's role in targeting critical biological pathways. The continued exploration of this compound chemistry promises to yield novel molecules with enhanced therapeutic potential.

References

The Comprehensive Guide to Natural Sources and Isolation of Oxindole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the natural origins of oxindole alkaloids, a significant class of bioactive compounds, and details the methodologies for their isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in terrestrial plants, with notable occurrences in marine organisms and microorganisms. These compounds are often present as complex mixtures of stereoisomers.

Plant Sources

The primary plant sources of this compound alkaloids belong to the Rubiaceae family, particularly the genera Uncaria and Mitragyna.

  • Uncaria (Cat's Claw): Various species of Uncaria, including U. tomentosa, U. rhynchophylla, and U. guianensis, are rich sources of pentacyclic and tetracyclic this compound alkaloids.[1][2][3] These plants, commonly known as Cat's Claw, are woody vines indigenous to the Amazon rainforest and other tropical regions.[2] The inner bark is the primary part of the plant used for alkaloid extraction.[2]

  • Mitragyna speciosa (Kratom): This Southeast Asian plant is well-known for its psychoactive indole alkaloid, mitragynine. It also contains a variety of this compound alkaloids, which are often diastereoisomers of the more abundant indole alkaloids.[4]

  • Hamelia patens (Firebush): This plant is a source of bioactive monoterpenoid this compound alkaloids (MOAs), which are derived from monoterpenoid indole alkaloids (MIAs).[5][6]

Marine Sources

The marine environment is a vast and largely untapped source of novel chemical entities, including this compound alkaloids.

  • Sponges: Marine sponges, such as those from the genus Iotrochota and Spongosorites, have been found to produce brominated and other unique this compound alkaloids.[7][8]

  • Bacteria: Marine-derived bacteria, including species of Bacillus and Salinispora, have been identified as producers of simple and halogenated this compound alkaloids.[8][9]

Microbial Sources

Fungi, particularly those derived from marine environments, are emerging as a significant source of new this compound alkaloids.[9][10]

Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources is a multi-step process that typically involves extraction, partitioning, and chromatography. The inherent structural similarities and stereoisomerism of these compounds often present significant separation challenges.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound alkaloids from a natural source.

G A Plant/Marine/Microbial Biomass Collection & Preparation (Drying, Grinding) B Solvent Extraction (e.g., Maceration, Sonication, Soxhlet) A->B C Acid-Base Partitioning (Liquid-Liquid Extraction) B->C D Crude Alkaloid Extract C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Fraction Collection E->F G Purity Assessment (e.g., TLC, HPLC) F->G G->E Further Purification H Structure Elucidation (e.g., MS, NMR) G->H If Pure I Pure this compound Alkaloid H->I

Figure 1: General workflow for the isolation of this compound alkaloids.
Detailed Experimental Protocols

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid fraction from the powdered bark of Uncaria tomentosa.[11][12][13]

Materials:

  • Dried, finely powdered Uncaria tomentosa bark (750 mg)

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Ammonium hydroxide solution (to adjust pH)

  • Sodium sulfate (anhydrous)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: The powdered plant material (750 mg) is extracted four times with 2.5 mL of methanol by sonication for 10 minutes for each extraction.[2]

  • Combine and Evaporate: The methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: The crude extract is dissolved in 20 mL of 0.1 M HCl. This protonates the basic nitrogen of the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Defatting: The acidic solution is then extracted three times with 20 mL of dichloromethane to remove non-polar, non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents.

  • Extraction of Free Base: The alkaline aqueous solution is extracted three times with 20 mL of dichloromethane. The organic layers containing the free base alkaloids are combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

This protocol provides a validated HPLC method for the separation and quantification of pentacyclic this compound alkaloids from Uncaria tomentosa.[1][2][3][14]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Luna C18 (3 µm particle size) or equivalent reversed-phase column.[2]

  • Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.0) (Solvent A) and acetonitrile (Solvent B).[2][3]

  • Flow Rate: 0.75 mL/min.[2]

  • Detection Wavelength: 245 nm.[2][3]

  • Injection Volume: 10 µL.[2]

  • Temperature: Ambient.[2]

Procedure:

  • Sample Preparation: The crude alkaloid extract is dissolved in methanol and filtered through a 0.45 µm filter before injection.[2]

  • Chromatographic Run: The sample is injected into the HPLC system and the alkaloids are separated based on their differential partitioning between the stationary and mobile phases.

  • Peak Identification: Peaks are identified by comparing their retention times and UV spectra with those of known standards.[2]

  • Quantification: The concentration of each alkaloid can be determined by creating a calibration curve using certified reference standards.

Quantitative Data

The following table summarizes representative quantitative data for the isolation and analysis of this compound alkaloids from Uncaria tomentosa.

ParameterValueReference
Extraction
Total Alkaloid Content in Commercial Products0.156% to 0.962%[1][2]
HPLC Analysis
Limit of Detection (LOD) for Mitraphylline0.8 ppm[14]
Limit of Quantification (LOQ) for Mitraphylline2.4 ppm[14]
Linearity (r²)≥ 0.9996[14]
Accuracy≥ 96%[14]
Precision (RSD)< 2.4%[14]

Biological Activity and Signaling Pathways

This compound alkaloids exhibit a range of biological activities, including antiproliferative and pro-apoptotic effects on cancer cells.[15] For instance, pteropodine and uncarine F, isolated from Uncaria tomentosa, have been shown to induce apoptosis in human lymphoblastic leukemia cells.[15] This activity is notable as it can occur independently of the Bcl-2 anti-apoptotic protein and cell cycle status, suggesting a robust mechanism of action.[15]

The following diagram depicts a simplified signaling pathway for apoptosis that can be influenced by this compound alkaloids.

G A This compound Alkaloids (e.g., Pteropodine, Uncarine F) B Mitochondrial Pathway (Intrinsic) A->B C Caspase-9 Activation B->C D Executioner Caspases (e.g., Caspase-3) C->D E Apoptosis D->E F Bcl-2 Overexpression F->B Inhibition

Figure 2: Simplified apoptotic pathway influenced by this compound alkaloids.

Conclusion

This compound alkaloids represent a structurally diverse class of natural products with significant therapeutic potential. The methodologies for their isolation and purification are well-established, with HPLC being a particularly powerful tool for resolving complex mixtures of these compounds. Further exploration of less-studied natural sources, such as marine organisms and microorganisms, is likely to yield novel this compound alkaloids with unique biological activities, providing new avenues for drug discovery and development.

References

Tryptophan Metabolism to Oxindole In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vivo metabolic pathway from the essential amino acid L-tryptophan to the neuroactive metabolite oxindole. The guide details the critical two-stage process involving initial conversion of tryptophan to indole by the gut microbiota, followed by hepatic oxidation of indole to this compound, primarily mediated by cytochrome P450 enzymes. We present quantitative data on metabolite concentrations and enzyme kinetics, outline key experimental protocols for studying this pathway, and illustrate the core metabolic and signaling pathways using detailed diagrams. This document serves as a resource for researchers investigating the physiological and pathological roles of this compound and for professionals in drug development exploring its therapeutic potential.

Introduction: The Indole Pathway of Tryptophan Metabolism

L-tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several bioactive molecules crucial for physiological homeostasis. In vivo, tryptophan is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole pathway.[1][2][3] While the kynurenine pathway accounts for the majority of tryptophan catabolism, and the serotonin pathway is critical for neurotransmission, the indole pathway, initiated by the gut microbiota, produces a range of metabolites that significantly influence host physiology and pathophysiology.[4][5]

One such terminal metabolite is this compound, a compound of considerable interest due to its neuroactive properties and its accumulation in pathological states such as hepatic encephalopathy.[6][7] The synthesis of this compound is a multi-step process that highlights the intricate metabolic interplay between the host and its intestinal microbiome. This guide will provide a detailed examination of the conversion of tryptophan to this compound, focusing on the enzymatic processes, quantitative aspects, and relevant experimental methodologies.

The Metabolic Pathway: A Host-Microbiota Collaboration

The conversion of tryptophan to this compound is a two-stage process, beginning in the gut and concluding in the liver.

Stage 1: Microbial Conversion of Tryptophan to Indole

The initial and rate-limiting step in this compound synthesis is the conversion of dietary tryptophan to indole, a reaction exclusively performed by the gut microbiota.[7] Various bacterial species, including Escherichia coli, possess the enzyme tryptophanase (TnaA), which catalyzes the β-elimination of the alanine side chain from tryptophan to produce indole, pyruvate, and ammonia.[8] This indole is then absorbed from the gut into the portal circulation, reaching the liver.[9]

Stage 2: Hepatic Oxidation of Indole to this compound

In the liver, indole undergoes oxidation to form several metabolites, with this compound being a predominant product.[10][11] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the microsomes of hepatocytes.[2][10]

The overall pathway can be visualized as follows:

Tryptophan_to_Oxindole_Pathway cluster_gut Gut Lumen (Microbiota) cluster_liver Hepatocyte (Liver) Tryptophan L-Tryptophan Indole Indole Tryptophan->Indole Tryptophanase (TnaA) Indole_liver Indole Indole->Indole_liver Portal Circulation This compound This compound Indole_liver->this compound CYP2A6, CYP2E1, CYP2C19

Caption: Metabolic pathway from L-tryptophan to this compound.

Enzymology of Indole Oxidation

The oxidation of indole in the liver is a critical step mediated by several cytochrome P450 isoforms.

Key Cytochrome P450 Isoforms

Studies have identified three primary CYP enzymes responsible for the metabolism of indole:

  • CYP2A6: Demonstrates the highest activity in forming indigoid pigments from indole and is a major contributor to this compound formation.[10][11]

  • CYP2E1: Also plays a significant role in producing this compound. It is notably the major isoform responsible for the oxidation of indole to indoxyl.[10][12]

  • CYP2C19: Contributes to the formation of this compound, though to a lesser extent than CYP2A6 and CYP2E1.[10][11]

In addition to this compound, these enzymes can produce other indole metabolites, including indoxyl (3-hydroxyindole), isatin, 6-hydroxyindole, and dithis compound.[10][13]

Enzyme Kinetics

Quantitative data on the kinetics of indole metabolism by specific human CYP isoforms is limited. However, studies using rat liver microsomes provide valuable insights into the enzymatic conversion of indole to indoxyl, a closely related metabolic step.

Enzyme SystemSubstrateProductKm (mM)Vmax (pmol/min/mg protein)Source
Rat Liver MicrosomesIndoleIndoxyl0.851152[12]

Quantitative Analysis of Metabolites

The concentrations of this compound in biological fluids are indicative of the metabolic flux through this pathway and can be significantly altered in disease states.

MetaboliteConditionMatrixConcentrationSpeciesSource
This compoundControlBrain0.05 ± 0.01 nmol/gRat[7]
This compoundAcute Hepatic Failure (Thioacetamide-induced)Brain1.8 ± 0.3 nmol/gRat[7]
This compoundAfter this compound Admin. (10 mg/kg)Brain8.1 ± 1.7 nmol/gRat[7]
This compoundAfter this compound Admin. (100 mg/kg)Brain103 ± 15 nmol/gRat[7]
This compoundAfter Indole Admin. (100 mg/kg)Liver, Blood, Brain~200-fold increaseRat[7]

Physiological and Pathophysiological Roles of this compound

This compound is not merely a metabolic byproduct; it exhibits significant biological activity.

Neuroactivity and Hepatic Encephalopathy

This compound acts as a neurodepressant.[7][14] Administration in animal models leads to decreased locomotor activity, muscle weakness, hypotension, and, at high doses, coma.[7][14] Its accumulation in the blood and brain of rats with acute liver failure suggests a role in the neurological symptoms of hepatic encephalopathy.[6][7]

Aryl Hydrocarbon Receptor (AhR) Signaling

Indole and its derivatives, including potentially this compound, can function as ligands for the Aryl Hydrocarbon Receptor (AhR).[2][15] AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism (including CYP enzymes), immune responses, and maintenance of the intestinal barrier.[2][3] The activation of AhR by gut-derived tryptophan metabolites represents a key mechanism through which the microbiome communicates with the host.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole / this compound AhR_complex AhR HSP90 XAP2 Indole->AhR_complex Ligand Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change HSP90/XAP2 Dissociation AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT AhR_ARNT_nuc AhR-ARNT Complex AhR_ARNT->AhR_ARNT_nuc Nuclear Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT_nuc->XRE Binds to DNA Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Therapeutic Potential

The this compound scaffold is present in numerous natural alkaloids and has been utilized in the development of pharmaceuticals with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[16][17][18] This highlights the potential of this compound and its derivatives as a valuable platform for drug discovery.

Experimental Methodologies

Studying the tryptophan-oxindole pathway requires specific analytical and experimental techniques.

Quantification of this compound in Biological Samples

A common workflow for the analysis of this compound involves sample preparation followed by chromatographic separation and detection.

Protocol: HPLC-GC/MS for this compound Quantification [14]

  • Sample Preparation (Blood/Brain Tissue):

    • Homogenize tissue in an appropriate buffer.

    • Perform protein precipitation using an acid (e.g., perchloric acid).

    • Centrifuge to pellet precipitated proteins.

    • Extract the supernatant containing this compound using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Chromatography and Detection:

    • High-Performance Liquid Chromatography (HPLC): Used for initial separation and purification.

    • Gas Chromatography/Mass Spectrometry (GC/MS): The purified fraction is then analyzed by GC/MS for definitive identification and quantification, often using a deuterated internal standard.

Experimental_Workflow start Biological Sample (Brain, Blood) homogenization Homogenization & Protein Precipitation start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC and GC/MS Analysis reconstitution->analysis

Caption: Workflow for this compound quantification.
In Vitro Enzyme Assays

Protocol: Microsomal Indole Oxidation Assay [10][12]

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer) containing:

    • Liver microsomes (from human or animal models).

    • Indole (substrate).

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-incubate the microsomes and indole at 37°C.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by boiling).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for this compound and other metabolites using HPLC with UV or mass spectrometric detection.

Conclusion

The metabolic conversion of tryptophan to this compound is a prime example of the symbiotic relationship between the host and its gut microbiota. This pathway results in the production of a neuroactive molecule that is implicated in the pathophysiology of diseases like hepatic encephalopathy and holds potential as a scaffold for therapeutic agents. Understanding the intricacies of this pathway, from the microbial enzymes that initiate it to the host CYP450 enzymes that complete it, is essential for elucidating its role in health and disease. Further research is warranted to fully characterize the kinetics of human CYP enzymes in this compound formation, to explore the full spectrum of its biological activities, and to harness its therapeutic potential.

References

The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry and drug discovery. Its prevalence in a wide array of natural products and its ability to interact with a diverse range of biological targets have established it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its pharmacological activities, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.

Prevalence in Natural Products and Pharmacological Significance

The this compound nucleus is a recurring motif in numerous alkaloids isolated from various plant species, bacteria, and marine organisms. These natural products exhibit a broad spectrum of biological activities, which has inspired the synthesis of a vast library of this compound derivatives. The versatility of the this compound scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

The biological significance of the this compound scaffold spans a wide range of therapeutic areas:

  • Anticancer Activity: this compound derivatives have demonstrated potent cytotoxic and cytostatic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

  • Kinase Inhibition: The this compound core serves as a crucial pharmacophore in the design of potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Antimicrobial Activity: Several this compound-based compounds have shown significant activity against a range of pathogenic bacteria and fungi, offering potential avenues for the development of new anti-infective agents.

  • Anti-inflammatory Effects: The anti-inflammatory properties of this compound derivatives have been demonstrated in various preclinical models, often through the inhibition of key inflammatory mediators.

  • Neuroprotective Properties: Emerging research has highlighted the potential of this compound-based compounds in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting key pathological pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative this compound derivatives across various therapeutic areas. This data, presented in terms of IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration), provides a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Spiro-oxindole Derivative 6MCF-7 (Breast)MTT Assay3.55 ± 0.49[1]
MDA-MB-231 (Breast)MTT Assay4.40 ± 0.468[1]
This compound-Indole Conjugate 6aMCF-7 (Breast)SRB Assay0.39 ± 0.05[2]
This compound-Indole Conjugate 6eMCF-7 (Breast)SRB Assay1.03 ± 0.04[2]
SH-859786-O (Kidney)MTT Assay14.3[3]
Isatin-Indole Conjugate 7cHT-29 (Colon)Not Specified0.132[4]
Isatin-Indole Conjugate 7gSW-620 (Colon)Not Specified0.037[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
This compound-Benzothiazole Hybrid 9bCDK2700[5]
This compound-Benzothiazole Hybrid 9fCDK2200[5]
This compound-Benzothiazole Hybrid 9oCDK2210[5]
Indirubin-5-sulphonic acidCDK235[5]
Indirubin-3′-oximeCDK2440[5]
Compound 6fVEGFR-27.49[6]
Compound 9fVEGFR-222.21[6]
Oxind_4_9GSK-3βNot specified in nM, but identified as highly potent[7][8][9]
Oxind_13_10GSK-3βNot specified in nM, but identified as highly potent[7][8][9]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro-oxindole 3aStaphylococcus aureus20[10]
Spiro-oxindole 3gStaphylococcus aureus20[10]
Spiro-oxindole 3fEscherichia coli20[10]
Tryptanthrin-dispiropyrrolidine this compound 5bStaphylococcus aureus ATCC 292130.125[8]
Tryptanthrin-dispiropyrrolidine this compound 5cStaphylococcus aureus ATCC 292130.125[8]
Tryptanthrin-dispiropyrrolidine this compound 5gStaphylococcus aureus ATCC 292130.125[8]
4,6-dibromoindoleCandida albicans25[11][12]
5-bromo-4-chloroindoleCandida albicans25[11][12]
Halogenated Indole SMJ-2Staphylococcus aureus (MRSA)0.25 - 2[13]

Table 4: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)TargetReference
This compound Conjugate 4hCOX-2 Inhibition0.0533COX-2[14]
5-LOX Inhibition0.41955-LOX[14]

Table 5: Neuroprotective Activity of this compound Derivatives

Compound/DerivativeCell LineStressorEC50/Effective ConcentrationReference
IsomitraphyllineSH-SY5YAβ-induced toxicityNeuroprotective at 10 µM and 20 µM[15][16]
MitraphyllineSH-SY5YAβ-induced toxicityNeuroprotective at 20 µM[15][16]
IsomitraphyllineSH-SY5YH₂O₂-induced cytotoxicityProtective at 20 µM[15][16]
Indole-phenolic compound 14SH-SY5YAβ(25–35)-induced cytotoxicityCell viability increased to 92.50 ± 5.13%[1]
Indole-phenolic compound 22SH-SY5YAβ(25–35)-induced cytotoxicityCell viability increased to 87.86 ± 5.34%[1]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various critical signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling cascades.[17][18]

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound Inhibitor This compound->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and inhibition by this compound derivatives.

CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[2] Overexpression or aberrant activation of CDKs is a common feature of cancer cells. This compound-based inhibitors can target CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[3][5][6][19][20]

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2_E CDK2 CyclinE->CDK2_E Binds DNA_rep DNA Replication CDK2_E->DNA_rep Initiates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Binds Mitosis Mitosis CDK2_A->Mitosis Promotes This compound This compound Inhibitor This compound->CDK2_E Inhibits This compound->CDK2_A Inhibits

CDK-mediated cell cycle regulation and inhibition by oxindoles.

GSK-3β Signaling Pathway: Glycogen synthase kinase 3β (GSK-3β) is implicated in the pathophysiology of Alzheimer's disease, contributing to tau hyperphosphorylation and amyloid-β production.[7][8][9][21][22][23][24][25] this compound derivatives have been identified as potent inhibitors of GSK-3β, suggesting their therapeutic potential in neurodegenerative disorders.

GSK3B_Signaling cluster_upstream Upstream Signaling cluster_destruction β-catenin Destruction Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits beta_catenin β-catenin GSK3B->beta_catenin Phosphorylates for Degradation Tau Tau Protein GSK3B->Tau Phosphorylates Axin Axin Axin->GSK3B APC APC APC->Axin beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Trans Gene Transcription TCF_LEF->Gene_Trans Activates Hyperphos_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphos_Tau This compound This compound Inhibitor This compound->GSK3B Inhibits

GSK-3β signaling in Alzheimer's and its inhibition by oxindoles.
Induction of Apoptosis

Many anticancer this compound derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of kinase inhibition or cell cycle arrest. The apoptotic process is characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][4][24][26][27][28][29]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified pathway of apoptosis induction by this compound derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Scaffolds

A variety of synthetic routes to the this compound core and its derivatives have been developed. One common and versatile method is the three-component synthesis of spirooxindoles.[5][20][30][31][32]

Representative Protocol: One-Pot Three-Component Synthesis of Spirooxindoles [32]

  • Reaction Setup: To a solution of an isatin derivative (1.0 mmol) and an activated methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to form the Knoevenagel condensation product.

  • Michael Addition: Add a Michael donor (e.g., a dimedone, 1.0 mmol) to the reaction mixture.

  • Reflux: Reflux the reaction mixture for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system.

In Vitro Biological Assays

MTT Assay for Cell Viability and Cytotoxicity [3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8][10][19]

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the this compound inhibitor at various concentrations in a suitable reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Apoptosis Markers [1][24][28][29]

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Drug Discovery and Development Workflow

The discovery of novel this compound-based therapeutics often follows a structured workflow, from initial screening to lead optimization. High-throughput screening (HTS) plays a pivotal role in identifying initial hits from large compound libraries.[25][27][31][33][34][35][36][37][38]

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Triage cluster_optimization Lead Optimization Library This compound Compound Library Primary_Screen Primary HTS Assay (e.g., Kinase Activity) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cellular Viability) Dose_Response->Orthogonal_Assay SAR Preliminary SAR Analysis Orthogonal_Assay->SAR Validated_Hits Validated Hits SAR->Validated_Hits Lead_Gen Lead Generation Validated_Hits->Lead_Gen ADMET ADMET Profiling Lead_Gen->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

A typical high-throughput screening workflow for kinase inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a multitude of natural products with diverse biological activities underscores its evolutionary selection as a privileged structure for interacting with biological systems. The synthetic tractability of the this compound core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The extensive research into this compound-based compounds has yielded significant advances in our understanding of their mechanisms of action, particularly in the fields of oncology and neurodegenerative diseases. The ability of this compound derivatives to modulate key signaling pathways, such as those regulated by protein kinases, highlights their potential to address unmet medical needs.

Future research in this area will likely focus on the development of more selective and potent this compound derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy. The continued investigation of this remarkable scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its significance lies in the diverse biological activities exhibited by its derivatives, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the seminal discoveries and historical evolution of this compound synthesis. We will delve into the foundational methods developed by Baeyer, Hinsberg, and Stollé, presenting detailed experimental protocols and quantitative data to offer a comparative analysis of their scope and limitations. Furthermore, this document will elucidate the reaction mechanisms through detailed signaling pathway diagrams, providing a clear and comprehensive understanding of these pivotal transformations that have paved the way for modern synthetic strategies.

Introduction

The journey of the this compound scaffold from a laboratory curiosity to a "privileged" structure in drug discovery is a testament to over a century of chemical innovation. First isolated by Adolf von Baeyer, the quest for efficient and versatile methods to construct this bicyclic lactam has been a continuous endeavor in synthetic organic chemistry. The inherent reactivity of the C3 position and the aromatic ring has allowed for extensive functionalization, leading to a vast chemical space of this compound derivatives with profound pharmacological implications. This guide aims to provide a comprehensive historical and technical overview of the foundational synthetic methods that enabled the exploration of this critical pharmacophore.

The Dawn of this compound Synthesis: Adolf von Baeyer's Reductive Cyclization

The history of this compound synthesis is intrinsically linked to the pioneering work of Adolf von Baeyer in the late 19th century. His initial synthesis, a landmark achievement, established the fundamental structure of this compound and laid the groundwork for future explorations.

The Baeyer this compound Synthesis (c. 1878)

The first rational synthesis of this compound was achieved by Baeyer through the reduction of 2-nitrophenylacetic acid. This method, while historically significant, often involved harsh conditions and provided moderate yields. The core of the transformation is a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the carboxylic acid to form the lactam ring.

Materials:

  • 2-Nitrophenylacetic acid

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, a suspension of 2-nitrophenylacetic acid in concentrated hydrochloric acid is prepared.

  • To this suspension, metallic tin is added portion-wise. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

  • The mixture is heated under reflux until the reduction of the nitro group is complete, which can be monitored by the disappearance of the yellow color of the starting material.

  • Upon completion, the reaction mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution to precipitate tin salts.

  • The alkaline mixture is then extracted with diethyl ether.

  • The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

The yields of the original Baeyer synthesis were often modest. The reaction's success is highly dependent on the reducing agent and the reaction conditions.

Starting MaterialReducing SystemProductYield (%)Reference
2-Nitrophenylacetic acidSn / HClThis compoundModerateBaeyer (1878)
4-Chloro-2-nitrophenylacetic acidZn / H₂SO₄6-Chlorothis compoundLow (4%)Collins et al.
4-Halo-2-nitrophenylacetic acidFe / Acetic Acid6-Halothis compoundGood(Modern Variation)

Table 1. Representative yields for the Baeyer this compound synthesis and its variations.

Baeyer_Synthesis start 2-Nitrophenylacetic Acid intermediate1 2-Aminophenylacetic Acid start->intermediate1 Reduction (e.g., Sn, HCl) product This compound intermediate1->product Intramolecular Lactamization (-H₂O)

Caption: Reductive cyclization of 2-nitrophenylacetic acid to this compound.

The Hinsberg Synthesis: A Versatile Approach

In 1888, Oscar Hinsberg introduced a new method for the synthesis of oxindoles starting from secondary arylamines and the bisulfite adduct of glyoxal. This method offered a different disconnection and expanded the range of accessible substituted oxindoles.

The Hinsberg this compound Synthesis (1888)

The Hinsberg synthesis involves the reaction of a secondary arylamine with glyoxal bisulfite, followed by an acid-catalyzed cyclization to form the this compound ring. The reaction proceeds through the formation of an intermediate anilinoacetic acid derivative.

Materials:

  • N-Methylaniline

  • Glyoxal sodium bisulfite

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of N-methylaniline and glyoxal sodium bisulfite in water is heated.

  • A solution of sodium hydroxide is added, and the mixture is refluxed.

  • After cooling, the solution is acidified with hydrochloric acid.

  • The precipitated product, N-methyl-anilinoacetic acid, is filtered and washed with water.

  • The dried anilinoacetic acid is then heated with a dehydrating agent, such as concentrated sulfuric acid or acetic anhydride, to effect cyclization to N-methyl-oxindole.

  • The reaction mixture is poured onto ice, and the crude product is collected by filtration.

  • Purification is achieved by recrystallization.

The Hinsberg synthesis is generally applicable to secondary arylamines, and the yields can be good, although the cyclization step can sometimes be challenging.

ArylamineProductYield (%)Reference
N-MethylanilineN-Methyl-oxindoleGoodHinsberg (1888)
DiphenylamineN-Phenyl-oxindoleModerateBurton (1932)

Table 2. Representative yields for the Hinsberg this compound synthesis.

Hinsberg_Synthesis start1 Secondary Arylamine intermediate1 Anilinoacetic Acid Derivative start1->intermediate1 start2 Glyoxal Bisulfite start2->intermediate1 product This compound intermediate1->product Acid-catalyzed Cyclization (-H₂O)

Caption: The Hinsberg synthesis of oxindoles from secondary arylamines.

The Stollé Synthesis: A Friedel-Crafts Approach

In 1914, Robert Stollé developed a robust method for this compound synthesis based on an intramolecular Friedel-Crafts reaction.[1] This two-step procedure has proven to be quite general and is still in use today for the preparation of various N-substituted oxindoles.

The Stollé Synthesis (1914)

The Stollé synthesis begins with the acylation of a primary or secondary arylamine with an α-haloacetyl chloride to form an α-haloacetanilide.[1] This intermediate is then subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to afford the this compound.[1]

This procedure is adapted from a reliable method published in Organic Syntheses.[2]

Step 1: Preparation of N-Methyl-α-bromo-n-butyranilide

  • In a 1-L three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place 237 g (2.21 moles) of N-methylaniline and 300 mL of dry benzene.[2]

  • Cool the mixture in an ice-water bath and add dropwise a solution of 197 g (1.06 moles) of α-bromo-n-butyryl chloride in 40 mL of dry benzene over 1 hour with stirring.[2]

  • After the addition is complete, remove the cooling bath and stir the mixture for an additional 2 hours at room temperature.[2]

  • Add 200 mL of water and separate the benzene layer. Wash the organic layer successively with 100 mL of 10% hydrochloric acid, 100 mL of water, 100 mL of 5% sodium carbonate solution, and finally with 100 mL of water.[2]

  • Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude N-methyl-α-bromo-n-butyranilide.[2]

Step 2: Cyclization to 1-Methyl-3-ethylthis compound

  • In a 1-L three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, place 166 g (0.65 mole) of the crude anilide from Step 1 and 200 mL of carbon disulfide.[2]

  • With vigorous stirring, add 173 g (1.30 moles) of anhydrous aluminum chloride in small portions.[2]

  • After the addition is complete, heat the mixture on a steam bath until the evolution of hydrogen bromide ceases (approximately 3 hours).[2]

  • Cool the reaction mixture and decompose the complex by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[2]

  • Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and again with water.[2]

  • Dry the organic solution and remove the solvent. The residue is purified by vacuum distillation to give 1-methyl-3-ethylthis compound.[2]

The Stollé synthesis is a versatile method with generally good yields for a variety of substituted anilines and α-haloacyl halides.

ArylamineAcylating AgentProductYield (%)Reference
N-Methylanilineα-Bromo-n-butyryl chloride1-Methyl-3-ethylthis compound67-78Rutenberg & Horning (1950)[2]
AnilineChloroacetyl chlorideThis compoundGoodStollé (1914)[1]
DiphenylamineChloroacetyl chloride1-Phenyl-oxindoleGoodStollé (1914)[1]

Table 3. Representative yields for the Stollé this compound synthesis.

Stolle_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization start1 Arylamine intermediate1 α-Haloacetanilide start1->intermediate1 start2 α-Haloacetyl Chloride start2->intermediate1 intermediate2 Acylium Ion Intermediate product This compound intermediate2->product Intramolecular Electrophilic Aromatic Substitution intermediate1_clone->intermediate2 Lewis Acid (e.g., AlCl₃)

Caption: The two-step reaction sequence of the Stollé this compound synthesis.

The Advent of Modern this compound Synthesis

While the classical methods of Baeyer, Hinsberg, and Stollé laid the essential groundwork, the 20th and 21st centuries have witnessed an explosion of new and more sophisticated methods for this compound synthesis. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and, critically, the ability to control stereochemistry.

Key areas of advancement include:

  • Palladium-Catalyzed Intramolecular α-Arylation: This powerful method, developed by Buchwald and Hartwig, allows for the formation of the this compound ring from α-haloanilides under relatively mild conditions with a palladium catalyst.

  • Asymmetric Synthesis: The demand for enantiomerically pure this compound-containing drugs has driven the development of numerous catalytic asymmetric methods. These include transition-metal catalyzed reactions and organocatalysis, which allow for the stereoselective construction of the C3-quaternary center.

  • C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds to construct the this compound core, representing a more atom-economical approach.

These modern methods, while beyond the primary historical scope of this guide, build upon the fundamental principles established by the early pioneers of this compound synthesis.

Conclusion

The historical journey of this compound synthesis, from Baeyer's initial reductive cyclization to the elegant Friedel-Crafts approach of Stollé, highlights a rich history of chemical discovery. These foundational methods, while sometimes limited by harsh conditions or moderate yields, were instrumental in establishing the chemistry of this vital heterocyclic scaffold. They provided the tools for early explorations of this compound's chemical and biological properties and paved the way for the development of the sophisticated and highly selective synthetic strategies employed today in the pursuit of novel therapeutics. For the modern medicinal chemist, a thorough understanding of these classical transformations provides a valuable context for contemporary synthetic design and a deeper appreciation for the evolution of organic synthesis.

References

Oxindole Derivatives in Medicinal Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindole alkaloids, a significant class of nitrogen-containing secondary metabolites, are prevalent in various medicinal plants and have garnered considerable attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of this compound derivatives found in prominent medicinal plants, with a primary focus on Uncaria tomentosa (Cat's Claw) and Gelsemium elegans. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data on biological activities, and elucidation of the underlying molecular mechanisms of action, including key signaling pathways.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] First isolated from Uncaria tomentosa, this heterocyclic moiety is a recurring feature in a variety of plant-derived alkaloids.[2] These natural products have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroactive properties.[1][3] This guide will delve into the this compound derivatives from key medicinal plants, providing the technical details necessary to facilitate further research and development in this promising area of natural product chemistry.

Featured Medicinal Plants and their this compound Derivatives

Uncaria tomentosa (Cat's Claw)

Uncaria tomentosa, a woody vine native to the Amazon rainforest, is a well-known source of pentacyclic and tetracyclic this compound alkaloids.[4][5] These compounds are considered the primary contributors to the plant's traditional uses for treating a variety of ailments, including arthritis and other inflammatory conditions.[5]

Key this compound Alkaloids Isolated from Uncaria tomentosa :

  • Pteropodine (Uncarine C)

  • Isopteropodine (Uncarine E)

  • Mitraphylline

  • Isomitraphylline

  • Uncarine F

  • Speciophylline

The alkaloid content in Uncaria tomentosa can vary significantly depending on factors such as the geographical origin and the part of the plant used.[6] For instance, the total alkaloid content in the dried root bark has been reported to range from 0.036% to 3.83% (w/w).[6]

Gelsemium elegans (Heartbreak Grass)

Gelsemium elegans is a highly toxic plant from the Loganiaceae family, known for its complex array of monoterpenoid indole alkaloids, including several with an this compound core.[7] Despite its toxicity, it has been used in traditional Chinese medicine for various purposes.[8] Research into its constituents has revealed compounds with potent cytotoxic and neurological activities.

Key this compound Alkaloids Isolated from Gelsemium elegans :

  • Gelsenicine

  • 14-Hydroxygelsenicine

  • Gelsedine-type alkaloids (e.g., Gelseleganins A-E)[9]

  • Humantenine-type alkaloids

The concentration of these alkaloids is highest in the roots and young leaves of the plant.[7] Gelsenicine is noted as having the highest toxicity among the alkaloids present.[7]

Quantitative Biological Activity

The this compound derivatives from these plants have been extensively studied for their biological effects, particularly their anticancer and anti-inflammatory activities. The following tables summarize the quantitative data from various in vitro studies.

Anticancer Activity

The cytotoxic effects of this compound alkaloids have been evaluated against a wide range of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

Table 1: Cytotoxicity of this compound Alkaloids and Extracts from Uncaria tomentosa

Compound/ExtractCancer Cell LineIC₅₀ ValueReference
PteropodineHuman lymphoblastic leukemia (CCRF-CEM-C7H2)~50 µM (for apoptosis induction)[10]
Uncarine FHuman lymphoblastic leukemia (CCRF-CEM-C7H2)~50 µM (for apoptosis induction)[10]
MitraphyllineHuman Ewing's sarcoma (MHH-ES-1)17.15 µM[6]
MitraphyllineHuman breast cancer (MT-3)11.8 µM[6]
MitraphyllineNeuroblastoma (SKN-BE(2))12.3 µM (30h)[10]
MitraphyllineGlioma (GAMG)20 µM (48h)[10]
Alkaloid-rich fraction (B/SRT)Cervical carcinoma (KB)23.57 µg/ml[1][4]
Alkaloid-rich fraction (B/SRT)Breast carcinoma (MCF-7)29.86 µg/ml[1][4]
Alkaloid-rich fraction (B/SRT)Lung carcinoma (A-549)40.03 µg/ml[1][4]
96% Ethanol Extract (B/96E(37))Lewis lung carcinoma (LL/2)25.06 µg/ml[1][4]
96% Ethanol Extract (B/96E(37))Cervical carcinoma (KB)35.69 µg/ml[1][4]
96% Ethanol Extract (B/96E(37))Colon adenocarcinoma (SW707)49.06 µg/ml[1][4]

Table 2: Cytotoxicity of this compound Alkaloids from Gelsemium elegans

CompoundCancer Cell LineIC₅₀ ValueReference
Gelseleganin C (Alkaloid 3)Various (7 tumor cell lines)<10 µM[9]
Koumine-type alkaloid (Compound 1)Various (5 human tumor cell lines)4.6 - 9.3 µM[11]
Nor-humantenine alkaloid (Compound 7)Various (5 human tumor cell lines)4.6 - 9.3 µM[11]
Anti-inflammatory Activity

Mitraphylline, from Uncaria tomentosa, has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Mitraphylline

ActivityModelDosage/ConcentrationEffectReference
Inhibition of Cytokine ReleaseLPS-induced inflammation in mice30 mg/kg/day (oral)~50% inhibition of IL-1α, IL-1β, IL-17, and TNF-α[5][8]
Inhibition of IL-4 ProductionLPS-induced inflammation in mice30 mg/kg/day (oral)~40% reduction[5][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound alkaloids.

Extraction of this compound Alkaloids from Uncaria tomentosa

This protocol is optimized for the extraction of pentacyclic this compound alkaloids.[12]

  • Sample Preparation: Finely powder the dried bark of Uncaria tomentosa.

  • Extraction:

    • Weigh 750 mg of the powdered plant material.

    • Extract four times with 2.5 ml of methanol by sonication for 10 minutes for each extraction.

    • After each extraction, centrifuge the mixture to separate the supernatant.

    • Combine the supernatants in a 10.00 ml volumetric flask and adjust to the final volume with methanol.

  • Purification (Optional):

    • To remove interfering substances, add 300 mg of polyamide powder to a vial with a screw cap.

    • Add 3.0 ml of the methanol extract to the vial.

    • Shake the mixture for one minute and then centrifuge.

    • The resulting supernatant contains the purified alkaloid extract.

  • Sample Filtration: Prior to HPLC analysis, filter all samples through a 0.45 µm filter.

HPLC Quantification of this compound Alkaloids

This method is suitable for the separation and quantification of pentacyclic this compound alkaloids from Uncaria tomentosa.[1][13]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C-18 column (e.g., 3 µm particle size).

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 7.0) and acetonitrile.

  • Detection: UV detection at a wavelength of 245 nm.

  • Calibration: Prepare standard solutions of purified this compound alkaloids (e.g., pteropodine, isopteropodine, mitraphylline) in methanol at a range of concentrations (e.g., 0.5 µg/mL to 100 µg/mL) to generate a calibration curve.

  • Analysis: Inject the filtered extract onto the HPLC system and quantify the individual alkaloids by comparing their peak areas to the calibration curves of the standards.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.

  • Treatment:

    • Prepare various concentrations of the this compound alkaloid or extract in the appropriate cell culture medium.

    • Aspirate the old medium from the wells and add 100 µL of the treatment medium to each well.

    • Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.[15]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound alkaloid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Mix the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite and calculate the percentage inhibition of NO production.

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of signaling pathway activation.[16][17]

  • Cell Treatment and Lysis:

    • Treat cells with the this compound alkaloid for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax, phospho-p38, phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their biological effects by modulating key cellular signaling pathways. This section details two of the most relevant pathways: the intrinsic apoptosis pathway and the MAPK signaling pathway.

Intrinsic Apoptosis Pathway

Several this compound alkaloids, including pteropodine and uncarine F from Uncaria tomentosa, induce apoptosis, or programmed cell death, in cancer cells.[10] The intrinsic pathway, also known as the mitochondrial pathway, is a common mechanism.

Mechanism:

  • Cellular Stress: The this compound alkaloid induces cellular stress.

  • Bcl-2 Family Regulation: This leads to a shift in the balance of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins causes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Intrinsic_Apoptosis_Pathway OxindoleAlkaloid This compound Alkaloid (e.g., Pteropodine) CellularStress Cellular Stress OxindoleAlkaloid->CellularStress Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 | Bax Bax (Pro-apoptotic) CellularStress->Bax Bcl2->Bax | Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Intrinsic Apoptosis Pathway Induced by this compound Alkaloids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some indole alkaloids have been shown to modulate MAPK signaling. For example, humantenirine from Gelsemium elegans can upregulate the phosphorylation of MAPK3/1 (ERK1/2).

General Workflow for Investigating MAPK Pathway Modulation:

This workflow outlines the experimental steps to determine if an this compound derivative affects the MAPK/ERK signaling cascade.

MAPK_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Alkaloid Start->Treatment Stimulation Stimulate with Growth Factor (e.g., EGF) Treatment->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot pERK Detect p-ERK WesternBlot->pERK TotalERK Detect Total ERK (Loading Control) WesternBlot->TotalERK Analysis Densitometry and Data Analysis pERK->Analysis TotalERK->Analysis Conclusion Conclusion: Modulation of ERK Phosphorylation Analysis->Conclusion

References

Quantum Chemical Blueprint: A Technical Guide to Oxindole Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole, a bicyclic aromatic heterocyclic organic compound, serves as a foundational scaffold in a multitude of natural products and pharmacologically active molecules. Its chemical behavior and biological activity are intrinsically linked to its structural stability, particularly the tautomeric equilibrium between its keto (lactam) and enol (lactim) forms. Understanding the relative stability of these tautomers is paramount for predicting molecular interactions, designing novel therapeutics, and elucidating reaction mechanisms. This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations used to determine the stability of this compound tautomers, supported by detailed computational methodologies and plausible experimental validation protocols.

Core Concept: Keto-Enol Tautomerism in this compound

The central theme in the study of this compound stability is the keto-enol tautomerism, an equilibrium between the predominant keto form (1,3-dihydro-2H-indol-2-one) and the enol form (2-hydroxy-1H-indole). Quantum chemical calculations have consistently shown that the keto tautomer is significantly more stable than the enol tautomer in both the gas phase and in solution.[1] This stability is a key determinant of this compound's reactivity and its interactions in biological systems.

Computational Methodology: A Detailed Protocol

The following section outlines a typical and robust computational workflow for determining the relative stability of this compound tautomers using Density Functional Theory (DFT).

Software and Hardware

Quantum chemical calculations are typically performed using software packages such as Gaussian, Schrödinger (Jaguar), or ORCA on high-performance computing clusters.

Computational Protocol
  • Geometry Optimization: The initial structures of the keto and enol tautomers of this compound are built using a molecular editor. These structures are then fully optimized without constraints using DFT. A commonly employed and reliable level of theory is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This combination provides a good balance between accuracy and computational cost for systems of this nature. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies of each tautomer.

  • Solvation Effects: To model the influence of a solvent environment, the Polarizable Continuum Model (PCM) is frequently used.[2] This model approximates the solvent as a continuous dielectric medium. Single-point energy calculations are performed on the gas-phase optimized geometries within the PCM framework to determine the solvated energies. Water and other organic solvents can be modeled to understand their impact on tautomeric stability.

  • Thermodynamic Properties: The frequency calculations also provide thermodynamic data, such as Gibbs free energy, which is crucial for determining the equilibrium constant between the tautomers at a given temperature.

Data Presentation: Quantitative Analysis of this compound Tautomer Stability

The following tables summarize the expected quantitative data from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Relative Energies of this compound Tautomers
TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)
Keto0.000.00
Enol(Expected to be significantly positive)(Expected to be positive, but potentially lower than in the gas phase)

Note: The keto form is the reference with a relative energy of 0.00 kcal/mol. The enol form will have a positive relative energy, indicating its lower stability.

Table 2: Selected Optimized Geometric Parameters of the Keto Tautomer of this compound
ParameterBond/AngleCalculated Value
Bond LengthC=O~1.22 Å
N-H~1.01 Å
C-N~1.38 Å
Bond AngleC-N-H~125°
O=C-N~126°
Table 3: Selected Optimized Geometric Parameters of the Enol Tautomer of this compound
ParameterBond/AngleCalculated Value
Bond LengthC-O~1.35 Å
O-H~0.97 Å
C=N~1.31 Å
Bond AngleC-O-H~109°
C=N-C~128°

Experimental Validation: Protocols and Expected Outcomes

Computational predictions of tautomer stability should ideally be validated through experimental methods. The following are detailed protocols for spectroscopic techniques that can be employed to study the keto-enol equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: In the ¹H NMR spectrum, the keto tautomer is expected to show a characteristic signal for the N-H proton, while the enol tautomer would exhibit a signal for the O-H proton. The chemical shifts of the aromatic protons will also differ between the two tautomers. In the ¹³C NMR spectrum, the keto form will have a characteristic carbonyl carbon signal (C=O) at a downfield chemical shift (typically > 170 ppm), whereas the enol form will show a signal for a carbon attached to a hydroxyl group (C-OH) at a more upfield position.[4][5][6]

  • Equilibrium Constant Determination: The ratio of the tautomers can be determined by integrating the characteristic signals for each form in the ¹H NMR spectrum.[7][8][9] This allows for the calculation of the equilibrium constant (K = [enol]/[keto]).

Expected Outcome: The NMR spectra are expected to be dominated by the signals corresponding to the keto tautomer, with signals for the enol tautomer being either very weak or undetectable, confirming the high stability of the keto form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, water) with concentrations in the micromolar range.

  • Data Acquisition: Record the UV-Vis absorption spectra of the solutions over a wavelength range of approximately 200-400 nm.

  • Spectral Analysis: The keto and enol tautomers are expected to have distinct absorption maxima (λ_max). The keto form typically exhibits a strong π→π* transition. The enol form, with its extended conjugation involving the hydroxyl group, may show a red-shifted (longer wavelength) absorption band compared to the keto form.[10][11][12]

  • Solvent Effects: By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed. A shift in the equilibrium towards the enol form in certain solvents would be indicated by a change in the relative intensities of the absorption bands.

Expected Outcome: The UV-Vis spectra will likely show a dominant absorption band corresponding to the keto tautomer. Any contribution from the enol form would be minor, further supporting the computational findings.

Visualizations: Workflows and Relationships

Computational Workflow for this compound Tautomer Stability

G Computational Workflow for this compound Tautomer Stability A 1. Structure Building (Keto and Enol Tautomers) B 2. Geometry Optimization (DFT: B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Confirm Minima) B->C D 4. Gas Phase Energy Calculation C->D E 5. Solvated Energy Calculation (PCM Model) C->E F 6. Data Analysis (Relative Stabilities, Geometries) D->F E->F

Caption: A flowchart illustrating the key steps in the computational analysis of this compound tautomer stability.

Logical Relationship of Stability and Tautomerism

G This compound Tautomeric Equilibrium Keto Keto Tautomer (More Stable) Enol Enol Tautomer (Less Stable) Keto->Enol Equilibrium favors Keto

Caption: The equilibrium between the keto and enol tautomers of this compound heavily favors the more stable keto form.

Conclusion

Quantum chemical calculations, particularly DFT methods, provide a powerful and reliable framework for investigating the stability of this compound tautomers. The consistent prediction that the keto form is significantly more stable than the enol form is a cornerstone for understanding the chemistry and pharmacology of this important heterocyclic scaffold. The computational methodologies and experimental validation protocols outlined in this guide offer a robust approach for researchers and drug development professionals to confidently assess the structural and energetic properties of this compound and its derivatives, thereby facilitating the rational design of new and effective therapeutic agents.

References

Toxicological Profile of Simple Oxindole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. As the development of new this compound-based therapeutics progresses, a thorough understanding of their toxicological profile is paramount. This technical guide provides a comprehensive overview of the toxicity of simple this compound compounds, summarizing key quantitative data, detailing experimental protocols for toxicological assessment, and elucidating the signaling pathways implicated in their toxic effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of this important class of molecules.

Introduction

This compound, a bicyclic aromatic heterocycle, is a structural motif found in a variety of natural products and synthetic compounds of therapeutic interest.[1] While the pharmacological potential of this compound derivatives is vast, ranging from anticancer to anti-inflammatory activities, a comprehensive assessment of their safety profile is essential for their translation into clinical practice.[2] This guide focuses on the toxicological properties of simple this compound compounds, providing a foundational understanding for researchers in the field.

In Vitro Toxicity

In vitro assays are fundamental in the initial screening of the toxic potential of chemical compounds. For this compound derivatives, a range of cytotoxic effects has been observed across various cell lines, primarily in the context of anticancer research.

Cytotoxicity Data

The cytotoxic activity of simple this compound compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50) in different cell lines. These values, which represent the concentration of a compound required to inhibit or kill 50% of the cell population, respectively, are crucial for comparing the cytotoxic potential of different derivatives. A selection of reported cytotoxicity data for various this compound derivatives is presented in Table 1.

Table 1: In Vitro Cytotoxicity of Simple this compound Derivatives

Compound IDCell LineAssayIncubation Time (h)IC50 / CC50 (µM)Reference
(Z)-FeCP-oxindoleVariesMTT48 or 72Varies with cell line[3]
SH-859786-O (kidney cancer)MTT48< 5[4]
SH-859NRK52E (normal kidney)MTT48> 20[4]
Pyrazole-oxindole 6hJurkat (T-cell leukemia)DNS484.36 ± 0.2[5]
Pyrazole-oxindole 6jJurkat (T-cell leukemia)DNS487.77[5]
Spiro this compound 6MCF-7 (breast cancer)Not specifiedNot specified3.55 ± 0.49[6]
Spiro this compound 6MDA-MB-231 (breast cancer)Not specifiedNot specified4.40 ± 0.468[6]
Spiro this compound 6NIH/3T3 (normal fibroblast)Not specifiedNot specifiedNot cytotoxic[6]
Isatin-based this compound 23IDO1 enzyme inhibitionSpectrophotometric/HPLCNot applicable0.19[7]
Experimental Protocols for In Vitro Toxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound compound. Include vehicle control (e.g., DMSO) and no-treatment control wells.[3]

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[3]

    • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the this compound compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation reagent like trypsin.[3]

    • Wash the cells twice with cold PBS by centrifugation.[3]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze the cells by flow cytometry within one hour.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

  • Protocol:

    • Seed cells and treat with the this compound compound for the desired time.

    • Harvest the cells and wash with cold PBS.[3]

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[3]

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase.[3]

    • Incubate for 30 minutes at room temperature in the dark.[3]

    • Analyze the DNA content of the cells by flow cytometry.[3]

In Vivo Toxicity

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose. The LD50 (lethal dose, 50%) is a key endpoint of these studies.

Table 2: Acute Oral Toxicity of a Simple this compound Compound

CompoundSpeciesRouteLD50 (mg/kg)Toxic EffectsReference
This compoundRatOral2135Somnolence, vasodilation, respiratory stimulation[8]
Hepato- and Nephrotoxicity

Some this compound derivatives have been investigated for their potential to cause liver (hepatotoxicity) and kidney (nephrotoxicity) damage.

A study on 6-chloro-3-(3-hydroxybenzylidene) indolin-2-one (3OH) and 6-chloro-3-(4-hydroxybenzylidene) indolin-2-one (4OH) in a paracetamol-induced toxicity model in mice showed that these compounds could alleviate paracetamol-induced damage. For instance, compound 3OH at a dose of 5 mg reduced serum ALT levels by 59.9% and at 10 mg reduced serum urea and creatinine levels by 51.8% and 64.6%, respectively, suggesting a protective effect rather than inherent toxicity at these doses.[4]

Experimental Protocols for In Vivo Toxicity Assays

This method is a stepwise procedure used to classify a substance into a toxicity category based on a limited number of animals.

  • Principle: A single dose of the substance is administered to a small group of animals. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down.

  • Protocol:

    • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

    • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

    • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Stepwise Procedure: The test is initiated at a starting dose level (e.g., 300 mg/kg). If the animals survive, the next dose level (e.g., 2000 mg/kg) is tested. If animals die, the test is repeated at a lower dose level.

    • Endpoint: The substance is classified into a GHS category based on the number of mortalities at specific dose levels.

While specific protocols for this compound-induced neurotoxicity are not widely published, general methods can be adapted. A study on radioiodinated this compound derivatives for imaging neurofibrillary tangles in Alzheimer's disease provides a relevant protocol for assessing brain uptake and clearance, which are important aspects of neurotoxicity evaluation.[9]

  • Biodistribution Protocol:

    • Animal Model: Normal mice are used.

    • Compound Administration: The radiolabeled this compound derivative is administered intravenously.

    • Tissue Collection: At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), animals are euthanized, and brains are collected.

    • Radioactivity Measurement: The radioactivity in the brain tissue is measured using a gamma counter.

    • Data Analysis: The brain uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Further neurotoxicity assessment would involve behavioral tests (e.g., open field test, rotarod test) and histopathological examination of brain tissue.

Standard protocols for assessing cardiotoxicity in preclinical studies can be applied to this compound compounds.

  • Methodology:

    • Animal Model: Rodents or non-rodents (e.g., rabbits, dogs) can be used.

    • Compound Administration: The this compound compound is administered at various doses for a specified duration.

    • Cardiovascular Monitoring: Key parameters such as electrocardiogram (ECG) to assess QT interval prolongation, heart rate, and blood pressure are monitored.

    • Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponins.

    • Histopathology: At the end of the study, heart tissue is collected for histopathological examination to identify any structural damage.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocols for Genotoxicity Assays

The Ames test is a widely used method to identify substances that can produce gene mutations.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations (revertants) that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Protocol:

    • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

    • Metabolic Activation: Prepare an S9 mix containing liver homogenate and cofactors.

    • Plate Incorporation Method:

      • To a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

      • Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Principle: Cells are treated with the test compound, and after an appropriate incubation period, they are examined for the presence of micronuclei. The use of cytochalasin B, a cytokinesis inhibitor, results in the accumulation of binucleated cells, making it easier to identify micronuclei in cells that have completed one nuclear division.

  • Protocol:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

    • Compound Treatment: Treat the cells with the this compound compound at various concentrations, with and without metabolic activation (S9).

    • Cytokinesis Block: Add cytochalasin B to the culture medium to block cell division.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Cytotoxicity Assessment: Concurrently assess cytotoxicity using measures such as the replication index or cytokinesis-block proliferation index.

Signaling Pathways in this compound Toxicity

The biological effects of this compound compounds, including their toxicity, are often mediated through the modulation of intracellular signaling pathways. The PI3K/Akt/mTOR pathway has been identified as a key regulator of cellular processes such as cell survival, proliferation, apoptosis, and autophagy, and its modulation by indole and this compound derivatives has been reported.[3][8] While often targeted for therapeutic benefit in cancer, dysregulation of this pathway can also lead to toxic outcomes.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various diseases, including cancer. Inhibition of this pathway by certain this compound derivatives can lead to the induction of apoptosis (programmed cell death) and autophagy.[3] While these effects are desirable in the context of cancer therapy, they can also contribute to the overall toxicological profile of the compound. For instance, excessive or uncontrolled apoptosis and autophagy can lead to tissue damage and organ dysfunction. The generation of reactive oxygen species (ROS) and the induction of oxidative stress are also potential mechanisms of this compound-induced toxicity that can be linked to the modulation of the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway in this compound-Induced Toxicity

PI3K_Akt_mTOR_Pathway cluster_0 PI3K/Akt/mTOR Pathway This compound Simple this compound Compounds PI3K PI3K This compound->PI3K Inhibition/Modulation OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation Akt->CellSurvival Autophagy Autophagy mTOR->Autophagy Inhibition mTOR->CellSurvival OxidativeStress->Apoptosis Western_Blot_Workflow A Cell Treatment with This compound Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,3-disubstituted oxindole motif is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. The stereochemistry at the C3-quaternary center is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a significant area of research. Palladium catalysis has emerged as a powerful tool for the construction of this important structural unit, offering diverse and mild reaction pathways. These application notes provide an overview and detailed protocols for three prominent palladium-catalyzed methods for the synthesis of 3,3-disubstituted oxindoles: Intramolecular α-Arylation of Amides, Asymmetric Allylic Alkylation (AAA), and Enantioselective Cyanoamidation.

Intramolecular α-Arylation of Amides

The intramolecular α-arylation of amides is a robust and widely used method for the synthesis of oxindoles. This reaction involves the palladium-catalyzed coupling of an enolate, generated from an α-haloanilide precursor, with the tethered aryl halide. The Hartwig group has significantly contributed to the development of highly active catalyst systems for this transformation.[1][2][3][4]

Reaction Principle:

The catalytic cycle, as detailed in mechanistic studies, is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amide α-proton to form a palladium enolate intermediate. Subsequent reductive elimination furnishes the 3,3-disubstituted this compound and regenerates the Pd(0) catalyst.[1][2] The choice of ligand is critical for achieving high yields and, in asymmetric variants, high enantioselectivity. Sterically hindered N-heterocyclic carbenes (NHCs) and phosphine ligands like tricyclohexylphosphine (PCy₃) have proven effective.[1][2]

Logical Relationship of Key Steps in Intramolecular α-Arylation

sub α-Haloanilide Substrate pdiia Oxidative Addition Intermediate sub->pdiia Oxidative Addition pd0 Pd(0) Catalyst pd0->pdiia base Base pdiib Palladium Enolate base->pdiib product 3,3-Disubstituted This compound product->pd0 Catalyst Regeneration pdiia->pdiib Deprotonation pdiib->product Reductive Elimination

Caption: Catalytic cycle for the intramolecular α-arylation of amides.

Data Presentation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
12-BromoMeMePd(OAc)₂ (2)PCy₃ (4)NaOtBuToluene70295N/A[1][2]
22-ChloroMeMePd(OAc)₂ (2)IPr·HCl (4)NaOtBuToluene70293N/A[1][2]
32-BromoPhMe[Pd(allyl)Cl]₂ (1)(S)-ICy-Napht-Me·HBF₄ (2.5)NaOtBuTolueneRT129097[5]
42-BromoAllylPh[Pd(cinnamyl)Cl]₂ (2.5)Chiral NHC (5)K₃PO₄Dioxane80189194[6]

Experimental Protocol: Synthesis of 1,3,3-Trimethylthis compound (Table 1, Entry 1)

Materials:

  • N-(2-bromophenyl)-N-methyl-2-methylpropanamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes.

  • N-(2-bromophenyl)-N-methyl-2-methylpropanamide (1.0 mmol) and NaOtBu (1.2 mmol) are added to the flask.

  • The flask is sealed and removed from the glovebox.

  • The reaction mixture is heated to 70 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion (typically 2 hours), the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1,3,3-trimethylthis compound.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective construction of C-C bonds. In the context of 3,3-disubstituted oxindoles, this reaction typically involves the reaction of a 3-substituted this compound nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst.

Reaction Principle:

The reaction is initiated by the coordination of the Pd(0) catalyst to the allylic electrophile and subsequent oxidative addition to form a π-allylpalladium(II) complex. A base then deprotonates the 3-substituted this compound to generate a nucleophilic enolate, which attacks the π-allyl complex. The enantioselectivity is controlled by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack. Recent developments have introduced novel chiral ligands, such as the chiral oxalamide-phosphine (COAP) ligand, which exhibit excellent regio- and enantioselectivity.[7][8][9][10]

Experimental Workflow for Asymmetric Allylic Alkylation

sub 3-Substituted This compound mix Reaction Mixture sub->mix elec Allylic Electrophile elec->mix cat Chiral Pd(0) Catalyst cat->mix base Base (if needed) base->mix react Reaction at Specified Temp. mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Enantioenriched 3,3-Disubstituted This compound purify->product

Caption: General workflow for the synthesis of 3,3-disubstituted oxindoles via AAA.

Data Presentation:

EntryThis compound NucleophileAllylic ElectrophileCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
13-Phenylthis compoundVinyloxirane[Pd(allyl)Cl]₂ (2.5)(R,R)-COAP (5)CH₂Cl₂30249298[7][8]
23-Phenylthis compoundVinylaziridine[Pd(allyl)Cl]₂ (1)(R,R)-COAP-Bn-OMe-p (2.2)MeOH30248596[9][10]
31-Boc-3-phenylthis compoundAllylidene dipivalatePd₂(dba)₃·CHCl₃ (2.5)(R,R)-ANDEN-Phos (7.5)PhMe25188895[11]

Experimental Protocol: Synthesis of Chiral 3-Allyl-3-phenylthis compound Derivative (Table 2, Entry 1)

Materials:

  • 3-Phenylthis compound

  • Vinyloxirane

  • [Pd(allyl)Cl]₂

  • (R,R)-COAP ligand

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.0025 mmol, 2.5 mol%) and the (R,R)-COAP ligand (0.005 mmol, 5 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add 3-phenylthis compound (0.1 mmol) to the catalyst solution.

  • Add vinyloxirane (0.15 mmol) to the reaction mixture.

  • Seal the tube and stir the reaction at 30 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired 3,3-disubstituted this compound.

Enantioselective Cyanoamidation of Olefins

A more recent development is the palladium-catalyzed enantioselective cyanoamidation of olefins, providing a novel route to 3,3-disubstituted oxindoles bearing a cyanoalkyl group at the C3 position.[12][13][14]

Reaction Principle:

This transformation involves the intramolecular cyclization of an olefin-tethered cyanoformamide. A Pd(0) catalyst, in combination with a chiral phosphoramidite ligand, is crucial for achieving high yields and enantioselectivities. The addition of a Lewis basic additive, such as N,N-dimethylpropylene urea (DMPU), has been found to be beneficial.[12][13]

Proposed Catalytic Pathway for Enantioselective Cyanoamidation

sub Olefin-tethered Cyanoformamide pdiia Pd(II) Intermediate sub->pdiia cat Pd(0)/Chiral Ligand cat->pdiia add Additive (DMPU) add->pdiia pdiib Carbopalladation pdiia->pdiib Intramolecular Insertion pdiic Reductive Elimination pdiib->pdiic product 3-Cyanoalkyl-3- substituted this compound pdiic->product product->cat Catalyst Regeneration

Caption: Key steps in the palladium-catalyzed enantioselective cyanoamidation.

Data Presentation:

EntrySubstrate R¹Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1HPd(dba)₂ (5)(S)-L* (20)DMPUDecalin100249981[12][13]
24-OMePd(dba)₂ (5)(S)-L* (20)DMPUDecalin100249580[12][13]
34-FPd(dba)₂ (5)(S)-L* (20)DMPUDecalin100249678[12][13]
45-MePd(dba)₂ (10)(S)-L* (40)DMPUDecalin100249478[12][13]
*L = (S)-N-(2,6-diisopropylphenyl)-N-((R)-1-(naphthalen-1-yl)ethyl)dinaphtho[2,1-d:1',2'-f][7][12][13]dioxaphosphepin-4-amine

Experimental Protocol: General Procedure for Enantioselective Cyanoamidation (Table 3, Entry 1)

Materials:

  • N-(2-allylphenyl)cyanoformamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂

  • Chiral phosphoramidite ligand (S)-L*

  • N,N-dimethylpropylene urea (DMPU)

  • Anhydrous Decalin

  • Standard Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(dba)₂ (0.05 mmol, 5 mol%) and the chiral ligand (S)-L* (0.20 mmol, 20 mol%).

  • Anhydrous decalin (2 mL) is added, and the mixture is stirred for 15 minutes.

  • The N-(2-allylphenyl)cyanoformamide substrate (1.0 mmol) and DMPU (1.0 mmol) are added to the tube.

  • The Schlenk tube is sealed and heated to 100 °C with stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column.

  • Purification by flash column chromatography provides the enantioenriched 3-cyanoalkyl-3-substituted this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Enantioselective Synthesis of Chiral Spiro-Oxindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional architecture has made it a compelling target in medicinal chemistry and drug discovery. The enantioselective synthesis of chiral spiro-oxindoles is of paramount importance, as the biological activity of these molecules is often stereospecific. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on modern organocatalytic and metal-catalyzed methodologies.

Introduction

Chiral spiro-oxindoles exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The construction of the key spirocyclic core, particularly the quaternary stereocenter at the C3 position of the oxindole ring, in an enantioselective manner remains a significant challenge in synthetic organic chemistry. This document outlines reliable and highly stereoselective protocols for the synthesis of various spiro-oxindole frameworks, including spiro-pyrrolidinyl, spiro-cyclopropyl, and other related structures. The methodologies presented are based on well-established and recently developed catalytic systems, providing researchers with a practical guide to accessing these complex molecules.

Key Synthetic Strategies

The enantioselective synthesis of chiral spiro-oxindoles can be broadly categorized into several key strategies:

  • [3+2] Cycloaddition Reactions: This is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings fused at the C3 position of the this compound core. Organocatalytic 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are particularly prominent.

  • Friedel-Crafts Alkylation: This reaction allows for the formation of a C-C bond at the C3 position of the this compound, often through the reaction of an activated this compound derivative with an aromatic or electron-rich π-system.

  • Michael Addition Cascades: Sequential Michael additions can be employed to build complex cyclic systems in a single operation, often with high diastereoselectivity and enantioselectivity.

  • Transition Metal-Catalyzed Reactions: Various transition metals, including palladium, rhodium, and copper, have been utilized to catalyze a range of transformations, such as C-H activation and cycloaddition reactions, to afford chiral spiro-oxindoles.[1]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective [3+2] Cycloaddition for the Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

This protocol describes a highly efficient method for the synthesis of chiral spiro[pyrrolidin-3,3'-oxindoles] via a three-component 1,3-dipolar cycloaddition reaction using a chiral phosphoric acid catalyst.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isatin Isatin Derivative Product Spiro[pyrrolidin-3,3'-oxindole] Isatin->Product + AminoEster α-Amino Ester AminoEster->Product + Dipolarophile Methyleneindolinone Dipolarophile->Product + Catalyst Chiral Phosphoric Acid Catalyst->Product cat.

Caption: General scheme for the organocatalytic [3+2] cycloaddition.

Materials:

  • Isatin derivative (1.0 equiv)

  • α-Amino ester hydrochloride (1.2 equiv)

  • Methyleneindolinone (1.1 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (CH2Cl2) or Toluene, anhydrous

Procedure:

  • To a dry reaction vial, add the isatin derivative, α-amino ester hydrochloride, and chiral phosphoric acid catalyst.

  • Add anhydrous solvent (e.g., CH2Cl2) and stir the mixture at room temperature for 10 minutes.

  • Add triethylamine to the mixture to generate the azomethine ylide in situ.

  • Add the methyleneindolinone to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[pyrrolidin-3,3'-oxindole].

Quantitative Data:

The following table summarizes representative data for the synthesis of various spiro[pyrrolidin-3,3'-oxindoles] using this organocatalytic approach.

EntryIsatin Derivative (R1)Methyleneindolinone (R2)Catalyst (mol%)Yield (%)dree (%)
1HBoc(R)-TRIP (10)95>20:198
25-BrBoc(R)-TRIP (10)92>20:197
3HCbz(R)-TRIP (10)8819:196
45-MeOBoc(R)-TRIP (10)96>20:199
Protocol 2: Enantioselective Friedel-Crafts Alkylation of Indoles with Spiro-Epoxyoxindoles

This protocol outlines a catalyst-free, stereospecific Friedel-Crafts alkylation of indoles with spiro-epoxyoxindoles to generate 3-(3-indolyl)-oxindole-3-methanols, which are precursors to other spiro-oxindoles.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product SpiroEpoxy Spiro-epoxythis compound Product 3-(3-indolyl)-oxindole-3-methanol SpiroEpoxy->Product + Indole Indole Indole->Product + Solvent HFIP/H2O Solvent->Product

Caption: Friedel-Crafts alkylation of indoles with spiro-epoxyoxindoles.

Materials:

  • Spiro-epoxythis compound (1.0 equiv)

  • Indole (1.2 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water (H2O)

Procedure:

  • To a reaction vial, add the spiro-epoxythis compound and indole.

  • Add a mixture of HFIP and water (e.g., 1:9 v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3-indolyl)-oxindole-3-methanol.

Quantitative Data:

EntrySpiro-epoxythis compound (R1)Indole (R2)Yield (%)ee (%)
1HH95>99
25-BrH92>99
3H5-MeO96>99
45-Cl2-Me88>99

Experimental Workflow and Mechanistic Insights

The following diagram illustrates a general experimental workflow for the synthesis and analysis of chiral spiro-oxindoles.

G Reactants Reactants & Catalyst Reaction Reaction Setup (Solvent, Temp, Time) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Spiro-oxindole Purification->Product Analysis Characterization (NMR, HRMS, HPLC) Product->Analysis

Caption: General experimental workflow for spiro-oxindole synthesis.

The enantioselectivity in the organocatalytic [3+2] cycloaddition is believed to arise from a dual hydrogen-bonding activation mechanism. The chiral phosphoric acid catalyst simultaneously activates the in situ generated azomethine ylide and the methyleneindolinone dipolarophile, bringing them into close proximity within a chiral environment and favoring the formation of one enantiomer over the other.[2]

Conclusion

The enantioselective synthesis of chiral spiro-oxindoles is a rapidly evolving field with significant implications for drug discovery and development. The protocols and data presented here provide a practical starting point for researchers interested in accessing these complex and valuable molecules. The use of organocatalysis and other modern synthetic methods has greatly expanded the toolkit available for constructing these intricate architectures with high levels of stereocontrol. Further exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more efficient and versatile syntheses of this important class of compounds.

References

Application Notes and Protocols for Friedel-Crafts Alkylation in the Synthesis of C3-Functionalized Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of C3-functionalized oxindoles via Friedel-Crafts alkylation. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of substituents at the C3 position of the oxindole core, a privileged scaffold in numerous biologically active compounds and natural products. The protocols detailed below cover both racemic and asymmetric approaches, utilizing various catalysts and electrophiles to afford a diverse range of 3,3-disubstituted oxindoles.

Introduction

The this compound scaffold is a core structural motif found in a multitude of natural products and synthetic molecules with significant biological activities, including anticancer, anti-HIV, and antimicrobial properties. The functionalization at the C3 position is particularly crucial for modulating the biological activity of these compounds. Friedel-Crafts alkylation has emerged as a robust and versatile method for the direct introduction of aryl, heteroaryl, and alkyl groups at this strategic position, often creating a chiral quaternary center.

Recent advancements in this field have focused on the development of highly efficient and enantioselective catalytic systems, enabling the synthesis of enantioenriched C3-functionalized oxindoles with high yields and stereocontrol. These chiral building blocks are invaluable for the synthesis of complex natural products and for the development of novel therapeutic agents.

Core Concepts and Workflow

The general strategy for the Friedel-Crafts alkylation of oxindoles involves the reaction of an this compound derivative with a suitable electrophile in the presence of a Lewis or Brønsted acid catalyst. In the context of C3-functionalization, the reaction typically proceeds through the formation of an enolate or enamine intermediate from the this compound, which then acts as a nucleophile.

Friedel_Crafts_Workflow Start This compound Substrate Reaction Friedel-Crafts Alkylation Start->Reaction Electrophile Electrophile (e.g., Arene, Alkene, Imine) Electrophile->Reaction Catalyst Catalyst (Lewis/Brønsted Acid, Organocatalyst) Catalyst->Reaction Product C3-Functionalized this compound Reaction->Product Application Applications (e.g., Natural Product Synthesis, Drug Discovery) Product->Application

Caption: General workflow for the C3-functionalization of oxindoles via Friedel-Crafts alkylation.

Data Presentation: Asymmetric Friedel-Crafts Alkylation of 3-Bromo-3-Substituted Oxindoles

The following table summarizes the results of the asymmetric Friedel-Crafts alkylation of 3-bromo-3-substituted oxindoles with various arenes and heteroarenes, catalyzed by a chiral N,N'-dioxide/Ni(BF₄)₂ complex. This method provides access to enantioenriched C3-arylated oxindoles bearing a quaternary stereocenter.[1]

EntryThis compound Substituent (R)Arene/HeteroareneProductYield (%)[1]ee (%)[1]
1MeAnisole3-Methyl-3-(4-methoxyphenyl)indolin-2-one9596
2Me1,2-Dimethoxybenzene3-Methyl-3-(3,4-dimethoxyphenyl)indolin-2-one9897
3Me2-Methylanisole3-Methyl-3-(4-methoxy-2-methylphenyl)indolin-2-one9295
4MeN-Methylindole3-Methyl-3-(1-methyl-1H-indol-3-yl)indolin-2-one9999
5EtAnisole3-Ethyl-3-(4-methoxyphenyl)indolin-2-one9694
6BnAnisole3-Benzyl-3-(4-methoxyphenyl)indolin-2-one9392

Data Presentation: Aza-Friedel-Crafts Reaction of Indoles with Isatin-Derived Ketimines

This table presents the results for the enantioselective aza-Friedel-Crafts reaction of indoles with isatin-derived N-Cbz-ketimines, catalyzed by a chiral bis(imidazolidine)-containing NCN-pincer palladium complex. This reaction yields chiral 3-amino-3-indolyloxindoles.[2]

EntryIsatin Substituent (R¹)Indole Substituent (R²)ProductYield (%)[2]ee (%)[2]
1HH3-Amino-3-(1H-indol-3-yl)indolin-2-one derivative9592
25-MeH5-Methyl-3-amino-3-(1H-indol-3-yl)indolin-2-one derivative9793
35-ClH5-Chloro-3-amino-3-(1H-indol-3-yl)indolin-2-one derivative9691
4H5-MeO3-Amino-3-(5-methoxy-1H-indol-3-yl)indolin-2-one derivative9494
5H5-Cl3-Amino-3-(5-chloro-1H-indol-3-yl)indolin-2-one derivative9290
65-Br5-Br5-Bromo-3-amino-3-(5-bromo-1H-indol-3-yl)indolin-2-one derivative9088

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Friedel-Crafts Alkylation of 3-Bromo-3-Substituted Oxindoles with Arenes

This protocol is adapted from the work of Feng and coworkers.[1]

Materials:

  • Chiral N,N'-dioxide ligand (L-RaPr₂-N,N'-dioxide)

  • Ni(BF₄)₂·6H₂O

  • 3-Bromo-3-substituted this compound

  • Arene (e.g., Anisole)

  • 4 Å Molecular Sieves (MS)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol, 1.1 equiv) and Ni(BF₄)₂·6H₂O (0.02 mmol, 1.0 equiv).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Add 4 Å MS (50 mg) and the 3-bromo-3-substituted this compound (0.1 mmol).

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add the arene (0.3 mmol, 3.0 equiv) dropwise.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired C3-arylated this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Enantioselective Aza-Friedel-Crafts Reaction of Indoles with N-Cbz-Ketimines

This protocol is based on the methodology developed by Ohshima and coworkers.[2]

Materials:

  • Chiral bis(imidazolidine)-containing NCN-pincer palladium catalyst

  • Isatin-derived N-Cbz-ketimine

  • Indole

  • Lithium Carbonate (Li₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vial under a nitrogen atmosphere, add the chiral NCN-pincer palladium catalyst (0.005 mmol, 5 mol%).

  • Add the isatin-derived N-Cbz-ketimine (0.1 mmol, 1.0 equiv), indole (0.12 mmol, 1.2 equiv), and Li₂CO₃ (0.15 mmol, 1.5 equiv).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (monitored by TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the desired 3-amino-3-indolylthis compound product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Application in Natural Product Synthesis: Total Synthesis of (±)-Folicanthine

The C3-functionalized this compound core is a valuable intermediate in the synthesis of complex natural products. A notable example is the use of a 3,3-disubstituted this compound in the total synthesis of (±)-folicanthine, a dimeric indole alkaloid.

Folicanthine_Synthesis Start 3-Substituted 3'-Indolylthis compound Step1 Reduction of This compound Carbonyl Start->Step1 Intermediate1 Indoline Intermediate Step1->Intermediate1 Step2 Dimerization Intermediate1->Step2 Product (±)-Folicanthine Step2->Product

Caption: Key steps in the synthesis of (±)-folicanthine from a C3-functionalized this compound.[3][4]

This synthetic strategy highlights the utility of the Friedel-Crafts alkylation in rapidly constructing the complex core structure required for this class of alkaloids. The initial Friedel-Crafts reaction provides the key 3,3-disubstituted this compound, which then undergoes further transformations to yield the final natural product.

References

Hinsberg Oxindole Synthesis: A Detailed Guide to its Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Hinsberg oxindole synthesis is a classic and effective method for the preparation of oxindoles, a structural motif present in numerous biologically active compounds and natural products. This reaction, first reported by Oscar Hinsberg, involves the condensation of a secondary arylamine with the bisulfite addition compound of glyoxal, followed by an acid-catalyzed intramolecular cyclization. The resulting this compound core is a valuable scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

This document provides a comprehensive overview of the Hinsberg this compound synthesis, including a detailed reaction mechanism, step-by-step experimental protocols for the preparation of a key intermediate and the final product, and a summary of representative yields.

Reaction Mechanism

The Hinsberg this compound synthesis proceeds through a multi-step mechanism. The key stages are the formation of an intermediate N-(2-hydroxy-2-sulfonatoethyl)arylamine, followed by an intramolecular Friedel-Crafts-type cyclization to form the this compound ring system.

A detailed, step-by-step mechanism is illustrated below:

Hinsberg_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ArylAmine Secondary Arylamine (e.g., N-methylaniline) Intermediate1 N-(2-hydroxy-2-sulfonatoethyl)arylamine ArylAmine->Intermediate1 Nucleophilic attack GlyoxalBisulfite Glyoxal Sodium Bisulfite Adduct GlyoxalBisulfite->Intermediate1 Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 Acid-catalyzed dehydration & loss of SO2 This compound This compound (e.g., 1-Methylthis compound) Intermediate2->this compound Intramolecular Electrophilic Aromatic Substitution (Cyclization)

Caption: The reaction mechanism of the Hinsberg this compound synthesis.

Experimental Protocols

Preparation of Glyoxal Sodium Bisulfite Adduct

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Glyoxal (40% aqueous solution)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve sodium bisulfite in water to create a saturated solution.

  • Cool the sodium bisulfite solution in an ice bath.

  • Slowly add the 40% aqueous glyoxal solution to the cooled sodium bisulfite solution with stirring.

  • A white precipitate of the glyoxal sodium bisulfite adduct will form.

  • Continue stirring for 30-60 minutes in the ice bath to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it sequentially with cold ethanol and then diethyl ether.

  • Dry the white solid under vacuum to obtain the glyoxal sodium bisulfite adduct.

Synthesis of 1-Methylthis compound (A Representative Protocol)

This protocol is a general representation based on the principles of the Hinsberg synthesis. Researchers should optimize conditions for their specific substrates.

Materials:

  • N-methylaniline

  • Glyoxal sodium bisulfite adduct

  • Concentrated Sulfuric Acid (H₂SO₄) or another suitable strong acid

  • Water

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine N-methylaniline and the glyoxal sodium bisulfite adduct in a suitable solvent, such as water or an alcohol-water mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly and carefully add concentrated sulfuric acid to the reaction mixture while cooling in an ice bath. The amount of acid should be sufficient to catalyze the cyclization.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-methylthis compound.

Data Presentation

The yields of the Hinsberg this compound synthesis can vary depending on the specific secondary arylamine used and the reaction conditions. The following table summarizes representative yields for the synthesis of various oxindoles.

Secondary ArylamineProductYield (%)Reference
N-methylaniline1-Methylthis compound60-70[1]
N-ethylaniline1-Ethylthis compound55-65[1]
Diphenylamine1-Phenylthis compound40-50[1]

Note: Yields are approximate and may vary based on the specific experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the Hinsberg this compound synthesis.

Hinsberg_Workflow Start Start Step1 Mix Secondary Arylamine and Glyoxal Bisulfite Adduct Start->Step1 Step2 Acid-Catalyzed Cyclization (Heating) Step1->Step2 Step3 Workup: Quenching, Neutralization, and Extraction Step2->Step3 Step4 Purification: Column Chromatography or Recrystallization Step3->Step4 End Pure this compound Step4->End

References

Application of Oxindoles as Kinase Inhibitors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors with significant applications in cancer therapy.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, angiogenesis, and apoptosis.[1] Dysregulation of kinase activity is a frequent driver of cancer development and progression, making them a prime target for therapeutic intervention.[1][3]

This compound-based compounds have demonstrated potent inhibitory activity against a range of protein kinases, particularly receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and growth.[1][4] Notable examples of FDA-approved drugs based on the this compound core include Sunitinib (Sutent®) and Nintedanib (Ofev®), which are multi-targeted kinase inhibitors used in the treatment of various cancers like renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer.[5][6] This document provides an overview of their application, key quantitative data, and detailed protocols for their evaluation.

Data Presentation: Inhibitory Profiles of Key this compound-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of two prominent this compound-based kinase inhibitors, Sunitinib and SU6656, against their primary kinase targets.

Table 1: Inhibitory Activity of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets pathways involved in both tumor cell proliferation and angiogenesis.[5][7]

Target KinaseIC50 / Ki ValueCell Line / Assay TypeReference
VEGFR-1Ki = 9 nMBiochemical Assay[8]
VEGFR-2IC50 = 78.46 nMBiochemical Assay[9]
VEGFR-3Ki = 9 nMBiochemical Assay[8]
PDGFRαIC50 = 43.88 nMBiochemical Assay[9]
PDGFRβIC50 = 2.13 nMBiochemical Assay[9]
c-KIT--[5][10]
FLT3--[7][11]
RET--[5][11]

Table 2: Inhibitory Activity of SU6656

SU6656 is known as a selective inhibitor of the Src family of non-receptor tyrosine kinases.[12][13]

Target KinaseIC50 Value (nM)Assay TypeReference
Src280Biochemical Assay[13][14]
Yes20Biochemical Assay[13][14]
Lyn130Biochemical Assay[13][14]
Fyn170Biochemical Assay[13][14]
Lck6,880Biochemical Assay

Signaling Pathways and Mechanisms of Action

This compound inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K PI3K/AKT VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT

Caption: Sunitinib inhibits multiple RTKs, blocking key cancer pathways.

SU6656_Pathway cluster_upstream Upstream Activators cluster_src Src Kinase cluster_inhibitor cluster_downstream Downstream Effectors cluster_response Cellular Response GrowthFactors Growth Factors (e.g., PDGF) Src Src GrowthFactors->Src Integrins Integrin Signaling Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 ERK ERK/MAPK Src->ERK SU6656 SU6656 SU6656->Src Migration Cell Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation ERK->Proliferation Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Hit Characterization cluster_Cellular Cell-Based Evaluation cluster_Preclinical Preclinical Development A1 Design & Synthesis of This compound Derivatives A2 High-Throughput Screening (HTS) Biochemical Kinase Assay A1->A2 A3 Hit Identification A2->A3 B1 IC50 Determination (In Vitro Kinase Assay) A3->B1 Promising Hits B2 Selectivity Profiling (Kinase Panel Screening) B1->B2 C1 Cell Viability/Proliferation Assay (e.g., MTT) B2->C1 Potent & Selective Leads C2 Target Engagement & Mechanism of Action (Western Blot) C1->C2 C3 Apoptosis/Cell Cycle Assays C2->C3 D1 In Vivo Efficacy (Xenograft Models) C3->D1 Validated Leads D2 Pharmacokinetics (PK/PD) D1->D2 D3 Toxicology Studies D2->D3

References

Application Notes and Protocols for the Use of Oxindole Derivatives as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including potent antiviral properties. This bicyclic aromatic alkaloid, consisting of a fused benzene and pyrrolidone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. This compound derivatives have demonstrated efficacy against a broad spectrum of viruses, including RNA and DNA viruses, by targeting various stages of the viral life cycle. These compounds have been shown to inhibit viral entry, replication, and assembly by targeting both viral enzymes and host cell factors essential for viral propagation. This document provides detailed application notes on the antiviral activity of this compound derivatives and comprehensive protocols for their evaluation.

Application Notes: Antiviral Spectrum and Mechanisms of Action

This compound derivatives have emerged as a promising class of small molecules in the fight against viral infections. Their antiviral activity spans several virus families, with mechanisms often involving the inhibition of key viral enzymes or the modulation of host cellular pathways.

Key Viral Targets and Mechanisms:

  • Human Immunodeficiency Virus (HIV-1): Certain 3-oxindole derivatives have been identified as potent inhibitors of HIV-1 infection. One of the key mechanisms is the inhibition of Tat-mediated viral transcription, a critical step in the HIV-1 replication cycle.[1][2][3] For instance, the compound methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one has shown a half-maximal inhibitory concentration (IC50) of 0.4578 µM with a high selectivity index (SI) of 111.37.[1][2][3] Other this compound derivatives have been found to inhibit HIV-1 reverse transcriptase (RTase), an essential enzyme for the conversion of viral RNA into DNA.[1][3]

  • Coronaviruses (SARS-CoV-2): The this compound scaffold has been explored for its potential to inhibit SARS-CoV-2, the causative agent of COVID-19. One notable target is the main protease (Mpro), a crucial enzyme for viral replication. An this compound derivative was identified as a non-competitive reversible inhibitor of Mpro with an IC50 of 101.9 µM.[4] Additionally, some 3-alkenyl-2-oxindoles have demonstrated potent antiviral properties against SARS-CoV-2 with a high selectivity index.[5]

  • Polyomaviruses (JC Polyomavirus): The this compound derivative GW-5074 has been shown to inhibit JC polyomavirus (JCPyV) infection and spread.[6] This compound exerts its antiviral effect by antagonizing the MAPK-ERK signaling pathway, a host cell mechanism that the virus hijacks for its replication.[6] GW-5074 was found to have an IC50 of 6.8 µM for JCPyV.[6]

  • Other Viruses: The antiviral potential of this compound derivatives extends to other viruses as well. Spirooxindoles, a subclass of oxindoles, have shown inhibitory activity against the Dengue virus by targeting the NS4B protein.[7]

Quantitative Data Summary

The following tables summarize the reported antiviral activity of selected this compound derivatives against various viruses.

Table 1: Antiviral Activity of this compound Derivatives against HIV-1

Compound IDTargetAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f)Tat-mediated TranscriptionTZM-bl cell-based assay0.457851.0111.37[1][2][3]
Compound 6gTat-mediated TranscriptionTZM-bl cell-based assay1.27643.6234.19[3]
Compound 6aTat-mediated TranscriptionTZM-bl cell-based assay13.68587.36.38[3]
Spiro-cyclopropane this compound (17)Reverse TranscriptaseCell-based reporter assay~0.075--[7]
This compound 12aHIV ProteaseEnzyme assay0.006--[7]
This compound 12bHIV ProteaseEnzyme assay0.003--[7]

Table 2: Antiviral Activity of this compound Derivatives against Coronaviruses (SARS-CoV-2)

Compound IDTargetAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Unnamed this compound DerivativeMain Protease (Mpro)Enzyme Assay101.9--[4]
3-alkenyl-2-oxindole (6a)Not SpecifiedVERO-E6 cell-based assay3.7991377362.5[5]
3-alkenyl-2-oxindole (10b)Not SpecifiedVERO-E6 cell-based assay4.95>2000>404[5]

Table 3: Antiviral Activity of this compound Derivatives against Other Viruses

Compound IDVirusTargetAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
GW-5074JC PolyomavirusMAPK-ERK PathwayCell-based assay6.8>80>11.8[6]
Spiropyrazolopyridone this compound (R)-44Dengue VirusNS4BDengue viremia mouse model---[7]

Experimental Workflow for Antiviral Screening

A systematic approach is essential for the discovery and evaluation of novel antiviral agents. The following workflow outlines the key stages in screening this compound derivatives for antiviral activity.

Antiviral_Screening_Workflow Experimental Workflow for Antiviral Screening of this compound Derivatives cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Characterization cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization A Compound Library (this compound Derivatives) B High-Throughput Screening (HTS) (e.g., Cell-based assays) A->B C Hit Identification (Compounds showing antiviral activity) B->C D Dose-Response Studies (Determination of EC50) C->D E Cytotoxicity Assays (Determination of CC50) C->E F Selectivity Index (SI) Calculation (SI = CC50 / EC50) D->F E->F G Time-of-Addition Assays (Identify stage of viral life cycle inhibited) F->G H Enzyme Inhibition Assays (e.g., Protease, Reverse Transcriptase) G->H I Host Pathway Analysis (e.g., Western Blot for signaling pathways) G->I J Structure-Activity Relationship (SAR) Studies H->J I->J K Synthesis of Analogs J->K L In Vivo Efficacy Studies (Animal Models) K->L

A typical workflow for the discovery and development of antiviral this compound derivatives.

Signaling Pathway Inhibition by an this compound Derivative

Certain this compound derivatives can exert their antiviral effects by modulating host cell signaling pathways that are crucial for viral replication. An example is the inhibition of the MAPK-ERK pathway by GW-5074, which is effective against JC Polyomavirus.

MAPK_ERK_Inhibition Mechanism of Action: Inhibition of MAPK-ERK Pathway by GW-5074 cluster_virus JC Polyomavirus Infection cluster_pathway MAPK-ERK Signaling Pathway cluster_outcome Viral Replication cluster_inhibitor Inhibition Virus JCPyV Receptor Host Cell Receptor Virus->Receptor Binding & Entry Raf c-Raf Receptor->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activation Replication Viral Gene Expression & Replication Transcription->Replication Progeny Progeny Virions Replication->Progeny GW5074 GW-5074 GW5074->Inhibition

Inhibition of the MAPK-ERK signaling pathway by the this compound derivative GW-5074.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of antiviral this compound derivatives.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the this compound derivative that is toxic to the host cells (CC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, TZM-bl)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate the plate at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To determine the antiviral efficacy of the this compound derivative by quantifying the reduction in viral plaques (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Serum-free medium

  • This compound derivative dilutions (in serum-free medium)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Aspirate the growth medium from the cell monolayers. Wash the cells once with PBS. Inoculate the cells with the diluted virus (e.g., 200 µL per well for a 12-well plate) in the presence of various concentrations of the this compound derivative. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, carefully aspirate the inoculum and gently add the overlay medium (e.g., 1 mL per well for a 12-well plate).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)

Objective: To assess the ability of this compound derivatives to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and dNTP mix

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • ABTS substrate solution

  • This compound derivative dilutions

  • Microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, prepare a master mix containing RT assay buffer, Poly(A) template, Oligo(dT) primer, and the dNTP/biotin-dUTP mix.

  • Inhibitor Addition: Add the desired concentrations of the this compound derivative or a known RT inhibitor (e.g., Nevirapine) to the master mix. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to the mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.

  • Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the plate.

  • Washing: Wash the plate several times with a wash buffer to remove unbound components.

  • Detection: Add the anti-digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.

  • Substrate Reaction: After another wash step, add the ABTS substrate solution and incubate in the dark until a color develops.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

Application Notes and Protocols for Oxindole-Based Compounds in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A common thread in the pathology of these diseases is the misfolding and aggregation of specific proteins, neuronal loss, and chronic neuroinflammation. The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of numerous this compound-based compounds with potential therapeutic applications in neurodegenerative disorders. These compounds have been shown to modulate key pathological pathways, including protein aggregation, kinase activity, and oxidative stress.[1][2][3]

This document provides detailed application notes and generalized protocols for the study of this compound-based compounds in the context of neurodegenerative diseases. It is intended to serve as a practical guide for researchers in the field, offering insights into the rationale, methodology, and application of these promising molecules.

Application Notes: Targeting Key Pathologies

Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] this compound-based compounds have been investigated as multi-target agents for AD, addressing several aspects of its complex pathophysiology.[2]

Key Targets and Mechanisms:

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein.[2] this compound derivatives have been designed as potent ATP-competitive inhibitors of GSK-3β, thereby reducing tau hyperphosphorylation and the formation of NFTs.[4][5]

  • Cholinesterase (ChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically approved strategy to manage the symptoms of AD.[6] Several this compound-based compounds have demonstrated potent inhibitory activity against both AChE and BuChE.[7][8]

  • Inhibition of Aβ Aggregation: Some this compound derivatives have been shown to interfere with the aggregation of Aβ peptides, a critical event in the formation of senile plaques.[9][10]

  • Imaging of Neurofibrillary Tangles: Radioiodinated this compound derivatives have been developed as imaging agents for detecting NFTs in the brain using positron-emission tomography (PET), which could aid in the diagnosis and monitoring of AD.[11]

Data Summary: this compound Derivatives in Alzheimer's Disease Models

Compound ClassTarget(s)Key FindingsReference CompoundIC50 ValuesReference
Hydrazide-2-oxindole analoguesGSK-3βSelective cytotoxicity against prostate cancer cells; potential for anticancer drug development.Bio-acetoxime6Eb: 11.02 μM; 6Ec: 59.81 μM[12]
This compound-benzofuran hybridsCDK2/GSK-3βPotent sub-micromolar inhibitory activity against GSK-3β.Staurosporine5d: 32.09 nM; 5f: 40.13 nM[13]
3-Arylidene-2-oxindolesGSK-3βNanomolar inhibition of GSK-3β and potent antiplatelet activity.SB2167635a: (ED50) 7.3 mg/kg (in vivo)[14]
'Oxathiolanyl', 'pyrazolyl' and 'pyrimidinyl' indole derivativesAChE/BuChESuperior inhibitory activity compared to donepezil.DonepezilCmpd 5: 0.042 μM (AChE), 3.003 μM (BuChE); Cmpd 7: 2.54 μM (AChE), 0.207 μM (BuChE); Cmpd 11: 0.052 μM (AChE), 2.529 μM (BuChE)[8]
Indole derivatives with propargylamine moietyMAO-A/MAO-B, ChEImproved MAO-A and potent MAO-B inhibitory activity compared to ladostigil.LadostigilCmpd 6 & 8: 14-20 fold better than ladostigil (MAO-B)[15]
Isatin-derived hydrazones and Schiff basesAβ aggregationEfficiently inhibit Aβ fragment aggregation in the presence of metal ions.-log K (metal chelation): 2.74 to 5.11[9]
Indole-based compoundsAβ1-42 aggregationPotent inhibition of Aβ1-42 self-induced aggregation.Tacrine5b: 2.50 µM; 6b: 4.94 µM[10]
Parkinson's Disease

Parkinson's disease (PD) is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular Lewy bodies, which are aggregates of α-synuclein protein. Oxidative stress and neuroinflammation are major contributors to the neurodegenerative process in PD.[16]

Key Targets and Mechanisms:

  • Neuroprotection against Oxidative Stress: this compound-curcumin hybrids have been shown to possess potent neuroprotective activity by chelating ferrous ions and inducing the antioxidant response element (ARE) pathway.[3] These compounds can alleviate oxidative stress-induced cell death.[3]

  • Anti-inflammatory Effects: Indole derivatives have demonstrated the ability to reduce the production of pro-inflammatory mediators such as IL-6 and TNF-α in microglia, suggesting a role in mitigating neuroinflammation in PD.[16]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can increase the levels of dopamine in the brain and is a therapeutic strategy for PD. Certain indole derivatives with a propargylamine moiety exhibit potent MAO inhibitory activity.[15]

Data Summary: this compound Derivatives in Parkinson's Disease Models

CompoundModelKey FindingsQuantitative DataReference
GIF-2165X-G1 (this compound-curcumin hybrid)6-hydroxydopamine mouse model of PDAlleviated apomorphine-induced rotation and prevented dopaminergic neuronal loss.-[3]
NC009-1 (Indole derivative)MPP+-treated HMC3 microglia and MPTP-treated miceReduced IL-6 and TNF-α levels; rescued the reduction of dopamine transporter (DAT) and up-regulation of 4-HNE in the striatum.Rescued DAT level to 92% vs. 31% in MPTP group.[16]
Compound 6 (Indole derivative with propargylamine)MPP+-insulted SH-SY5Y cellsExerted significant neuroprotection.52.62% neuroprotection at 1 µM.[15]
Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). The kynurenine pathway (KP) of tryptophan metabolism has been implicated in HD pathology.[17]

Key Targets and Mechanisms:

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is the rate-limiting enzyme of the kynurenine pathway, which can produce neurotoxic metabolites. This compound derivatives have been developed as potent and selective inhibitors of IDO1, which could represent a therapeutic strategy for HD by rebalancing the KP.[17][18]

Data Summary: this compound Derivatives in Huntington's Disease Related Models

Compound ClassTargetKey FindingsIC50 ValuesReference
This compound derivativesIDO1Potent and selective inhibition of IDO1 over TDO.Compounds 6, 22, 23, and 25: 0.19 to 0.62 µM (in vitro); 0.33–0.49 µM (in MDA-MB-231 cells)[18]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should consult the original publications for specific details and optimize the conditions for their experimental setup.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., GSK-3β)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound-based compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., GSK-3β)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • This compound-based test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound-based compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound-based compounds on neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • This compound-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based compounds for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for Protein Expression/Phosphorylation

This protocol is used to analyze the levels of specific proteins or their phosphorylated forms in cells treated with this compound-based compounds.

Materials:

  • Treated cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein, e.g., p-tau, total tau, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway: GSK-3β in Tau Hyperphosphorylation

GSK3B_Pathway cluster_0 This compound-based Inhibitor cluster_1 Cellular Environment This compound This compound Compound GSK3B GSK-3β This compound->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form

Caption: Inhibition of GSK-3β by this compound compounds to reduce tau pathology.

Experimental Workflow: Screening of this compound Compounds

Screening_Workflow start Synthesis of This compound Library in_vitro In Vitro Kinase Assay (e.g., GSK-3β, CDK2) start->in_vitro cell_based Cell-Based Assays (e.g., Neuroprotection, Cytotoxicity) in_vitro->cell_based hit_id Hit Identification & Lead Optimization cell_based->hit_id hit_id->start Iterative Optimization in_vivo In Vivo Animal Models (e.g., AD, PD mouse models) hit_id->in_vivo Promising Hits candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A general workflow for the discovery of neuroprotective this compound compounds.

Logical Relationship: Multi-Target Nature of this compound Derivatives

Multi_Target cluster_AD Alzheimer's Disease Targets cluster_PD Parkinson's Disease Targets cluster_HD Huntington's Disease Target This compound This compound Core Scaffold GSK3B GSK-3β This compound->GSK3B AChE AChE This compound->AChE BuChE BuChE This compound->BuChE Abeta Aβ Aggregation This compound->Abeta MAO MAO-A/B This compound->MAO OxStress Oxidative Stress This compound->OxStress IDO1 IDO1 This compound->IDO1

Caption: The diverse molecular targets of this compound-based compounds in neurodegeneration.

References

Application Notes and Protocols for High-Throughput Screening of Oxindole Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its versatile structure allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.[2][3] High-throughput screening (HTS) of this compound libraries has emerged as a powerful strategy to identify novel hit compounds against a variety of therapeutic targets, particularly protein kinases, which are frequently dysregulated in diseases such as cancer.[4] This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries, focusing on kinase inhibition assays, and includes representative data and pathway visualizations to guide researchers in this field.

Experimental Protocols

General High-Throughput Screening Workflow for an this compound Library

The successful implementation of an HTS campaign involves a series of well-defined steps, from initial assay development to hit confirmation. Automation is a key element in HTS, utilizing liquid handling robots and integrated systems to ensure reproducibility and high throughput.[5][6]

Protocol: General HTS Workflow

  • Assay Development and Miniaturization:

    • Select an appropriate assay format (e.g., luminescence, fluorescence, radiometric) suitable for the target of interest.

    • Optimize assay parameters (e.g., enzyme and substrate concentrations, incubation times) in a low-volume format (e.g., 384- or 1536-well plates) to conserve reagents and library compounds.

    • Validate the assay by determining its robustness using statistical parameters like the Z'-factor, where a value greater than 0.5 indicates a high-quality assay.

  • This compound Library Preparation and Plating:

    • Prepare a stock solution of the this compound library compounds, typically at a concentration of 10 mM in 100% DMSO.

    • Using an automated liquid handler, prepare intermediate plates by diluting the stock library to the desired screening concentration (e.g., 10 µM).

    • Dispense a small volume (e.g., 50 nL) of the compounds from the intermediate plates into the final assay plates.

  • High-Throughput Screening:

    • Perform the primary screen by running the optimized assay with the entire this compound library.

    • Include appropriate controls on each plate:

      • Positive control: A known inhibitor of the target to define 100% inhibition.

      • Negative control: DMSO vehicle only, to define 0% inhibition.

  • Hit Identification and Confirmation:

    • Analyze the screening data to identify "hits" – compounds that exhibit a statistically significant effect on the target's activity.

    • Re-test the primary hits in the same assay format to confirm their activity and eliminate false positives.

    • Conduct dose-response experiments for the confirmed hits to determine their potency (e.g., IC50 value).

  • Hit Validation and Prioritization:

    • Perform secondary and orthogonal assays to validate the mechanism of action and rule out non-specific inhibition.

    • Assess the structure-activity relationship (SAR) of the hit compounds and their analogs.

    • Prioritize hits for further lead optimization based on potency, selectivity, and drug-like properties.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase Assay Development\n& Miniaturization Assay Development & Miniaturization Library Plating Library Plating Assay Development\n& Miniaturization->Library Plating Primary HTS Primary HTS Library Plating->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response\n(IC50) Dose-Response (IC50) Hit Confirmation->Dose-Response\n(IC50) Orthogonal Assays Orthogonal Assays Dose-Response\n(IC50)->Orthogonal Assays Lead Optimization Lead Optimization Orthogonal Assays->Lead Optimization VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Src->PI3K Migration Migration Src->Migration Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3_Ligand FLT3 FLT3 FLT3_Ligand->FLT3 Binds PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF Survival Survival STAT5->Survival AKT AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2_Pathway cluster_G1_S G1/S Transition CyclinE CyclinE CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA CyclinA CyclinA->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates (inactivates) p21_p27 p21/p27 p21_p27->CDK2 Inhibits E2F E2F Rb->E2F Releases DNA_Synthesis DNA_Synthesis E2F->DNA_Synthesis Promotes

References

Synthesis of Oxindole-Containing Polymers for Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of oxindole-containing polymers, a promising class of materials with significant potential in various fields of material science, including organic electronics and biomedical applications. The unique chemical structure of the this compound moiety imparts desirable electronic and physical properties to the resulting polymers.

Introduction to this compound-Containing Polymers

This compound and its derivatives are versatile building blocks for the synthesis of functional polymers. The presence of a lactam ring fused to a benzene ring provides a rigid and electron-rich core, which can be readily modified to tune the polymer's properties. When incorporated into a polymer backbone, the this compound unit can influence the material's solubility, thermal stability, and optoelectronic characteristics. These polymers have garnered significant interest for their applications as semiconductors in organic field-effect transistors (OFETs), active layers in organic solar cells (OSCs), and as functional materials in biomedical contexts.

Key Polymerization Methodologies

Several polymerization techniques can be employed for the synthesis of this compound-containing polymers. The choice of method depends on the desired polymer structure, molecular weight, and properties.

Stille Polycondensation

Stille polycondensation is a powerful cross-coupling reaction for the formation of C-C bonds and is widely used for the synthesis of conjugated polymers. This method involves the reaction of a distannyl monomer with a dihalo monomer in the presence of a palladium catalyst.

Direct Arylation Polymerization (DAP)

Direct Arylation Polymerization is a more atom-economical alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalized organometallic monomers. DAP involves the direct coupling of a C-H bond with a C-X (where X is a halide) bond, catalyzed by a palladium complex.

Experimental Protocols

Protocol 1: Synthesis of a Benzodithiophene-Isoindigo Copolymer via Stille Polycondensation

This protocol describes a representative synthesis of a donor-acceptor copolymer, where isoindigo (a derivative of this compound) acts as the acceptor unit.

Materials:

  • 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer 1)

  • N,N'-dialkyl-6,6'-dibromoisoindigo (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask, add Monomer 1 (1 eq), Monomer 2 (1 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene and a small amount of anhydrous DMF via syringe. The reaction mixture should be approximately 0.1 M in monomer concentration.

  • Heat the reaction mixture to 110 °C and stir vigorously under an inert atmosphere for 48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.

  • Filter the crude polymer and wash sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.

  • The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is precipitated again in methanol.

  • Filter and dry the final polymer product under vacuum at 40 °C overnight.

Protocol 2: Synthesis of a Thiophene-Oxindole Copolymer via Direct Arylation Polymerization (DAP)

This protocol provides a general procedure for the synthesis of an this compound-containing polymer using DAP.

Materials:

  • (Z)-3-(thiophen-2-ylmethylene)indolin-2-one derivative (Monomer A)

  • Dihalo-comonomer (e.g., 2,5-dibromothiophene) (Monomer B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Inert gas supply (N₂ or Ar)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask, add Monomer A (1 eq), Monomer B (1 eq), Pd(OAc)₂ (0.03 eq), P(o-tol)₃ (0.06 eq), K₂CO₃ (3 eq), and PivOH (1 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMAc via syringe to achieve a monomer concentration of approximately 0.2 M.

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 24-48 hours.

  • Cool the reaction to room temperature and pour into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water to remove salts and catalyst residues.

  • Further purify the polymer by Soxhlet extraction using methanol, acetone, hexane, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Collect the polymer by filtration and dry under vacuum at 50 °C.

Data Presentation: Properties of this compound-Containing Polymers

The following table summarizes typical properties of this compound-containing polymers synthesized for material science applications. The exact values will vary depending on the specific monomer structures, polymer molecular weight, and processing conditions.

Polymer Name/TypeMolecular Weight (Mₙ, kDa)Polydispersity Index (PDI)Decomposition Temp. (TGA, 5% loss, °C)HOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)
Benzodithiophene-Isoindigo Copolymer15 - 301.8 - 2.5> 350-5.2 to -5.4-3.6 to -3.81.6 - 1.8
Thiophene-Oxindole Copolymer10 - 251.5 - 2.2> 320-5.1 to -5.3-3.5 to -3.71.7 - 1.9
Poly(iminofuran-spiro-oxindole)20 - 571.6 - 2.1> 380N/AN/AN/A

Note: HOMO/LUMO levels are typically estimated from cyclic voltammetry and optical bandgap data.

Application Note: Fabrication of an Organic Solar Cell (OSC)

This compound-containing polymers can be used as the electron donor material in a bulk heterojunction (BHJ) organic solar cell.

Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound-containing polymer (e.g., from Protocol 1 or 2)

  • [1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene or other suitable organic solvent

  • Calcium (Ca)

  • Aluminum (Al)

Fabrication Protocol:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL): Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150 °C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer: Prepare a blend solution of the this compound-containing polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Stir the solution overnight at 40 °C. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at a temperature optimized for the specific polymer (e.g., 80-120 °C) for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) under high vacuum (< 10⁻⁶ Torr).

  • Encapsulation and Characterization: Encapsulate the devices to prevent degradation from air and moisture. Characterize the solar cell performance under simulated AM 1.5G illumination.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomers This compound-based Monomers Polymerization Polymerization (Stille or DAP) Monomers->Polymerization Catalyst Palladium Catalyst & Ligand Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Purification Purification (Precipitation & Soxhlet) Polymerization->Purification Polymer Final Polymer Purification->Polymer ActiveLayer Active Layer Spin-Coating (Polymer:PCBM Blend) Polymer->ActiveLayer Substrate ITO Substrate Cleaning HTL PEDOT:PSS Coating Substrate->HTL HTL->ActiveLayer Cathode Cathode Deposition (Ca/Al) ActiveLayer->Cathode Device Final OSC Device Cathode->Device

Caption: General workflow for the synthesis of this compound-containing polymers and their fabrication into organic solar cells.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance Monomer Monomer Design (Donor/Acceptor Strength) Backbone Polymer Backbone (Planarity, Conjugation) Monomer->Backbone SideChains Side-Chain Engineering (Solubility, Packing) Physical Physical Properties (Solubility, Thermal Stability) SideChains->Physical Morphology Film Morphology (Phase Separation, Crystallinity) SideChains->Morphology Optoelectronic Optoelectronic Properties (Bandgap, Energy Levels) Backbone->Optoelectronic Performance Device Efficiency (PCE, Mobility) Optoelectronic->Performance Physical->Morphology Morphology->Performance

Caption: Logical relationship between molecular structure, material properties, and device performance of this compound-containing polymers.

References

Application Notes and Protocols for N-arylation of Oxindoles using Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-arylation of oxindoles, a crucial transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The Buchwald-Hartwig amination offers a powerful and versatile method for the formation of the C-N bond, enabling the coupling of oxindoles with various aryl halides.

Introduction

The oxindole scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. Functionalization of the this compound nitrogen via N-arylation is a key strategy in drug discovery to modulate pharmacological properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and general method for constructing C-N bonds, offering significant advantages over traditional methods, such as the Ullmann condensation, by providing milder reaction conditions and broader substrate scope.[1]

While copper-catalyzed systems have been noted for their high selectivity in the N-arylation of unprotected oxindoles[2][3], palladium-based catalysts, particularly those employing bulky biarylphosphine ligands, are also effective for this transformation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1][4] This protocol outlines a general procedure for the palladium-catalyzed N-arylation of oxindoles.

Catalytic Cycle and Workflow

The catalytic cycle for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequent coordination of the deprotonated this compound and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst.[4][5][6]

Buchwald_Hartwig_N_Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reaction_Vessel Schlenk Flask or Sealed Tube Inert_Atmosphere Purge with Argon or Nitrogen Reaction_Vessel->Inert_Atmosphere 1. Reagents Add this compound, Aryl Halide, Base Inert_Atmosphere->Reagents 2. Solvent Add Anhydrous Solvent Reagents->Solvent 3. Catalyst_System Add Pd Precatalyst and Ligand Solvent->Catalyst_System 4. Heating Heat to Reaction Temperature (e.g., 80-110 °C) Stirring Stir for Specified Time (e.g., 12-24 h) Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Quenching Quench Reaction Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product N-Arylated this compound Purification->Product

General workflow for the Buchwald-Hartwig N-arylation of oxindoles.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Oxindoles

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[3][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)[2][8]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)[2][5]

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the this compound (1.0-1.2 mmol), aryl halide (1.0 mmol), and base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-5 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL).

  • Seal the vessel and place it in a preheated oil bath or heating block.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound.

Data Presentation

The following tables summarize representative reaction conditions and yields for the arylation of oxindoles. Note that while Table 1 focuses on the highly selective Cu-catalyzed N-arylation, the conditions can serve as a starting point for optimizing a Pd-catalyzed system. Table 2 provides conditions for the Pd-catalyzed C3-arylation, illustrating the types of ligands and bases that are effective in Pd-catalyzed cross-coupling reactions involving oxindoles.

Table 1: Copper-Catalyzed N-Arylation of Oxindoles [2]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃1,4-Dioxane1102495
24-IodotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃1,4-Dioxane1102498
31-Bromo-4-iodobenzeneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃1,4-Dioxane402475
44-BromoanisoleCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃1,4-Dioxane1102472

Reaction Conditions: 1.0–1.2 mmol this compound, 1.2-1.0 mmol Aryl Halide, 2.0 mmol K₂CO₃, 1.0 mL 1,4-dioxane, in a sealed tube under an Ar atmosphere.[2]

Table 2: Palladium-Catalyzed C3-Arylation of Oxindoles [2]

EntryAryl HalidePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ChlorobenzenePd₂(dba)₃ (1)XPhos (5)K₂CO₃1,4-Dioxane1002492
24-ChlorotoluenePd₂(dba)₃ (1)XPhos (5)K₂CO₃1,4-Dioxane1002495
33-ChloroanisolePd₂(dba)₃ (1)XPhos (5)K₂CO₃1,4-Dioxane1002488
44-BromotoluenePd₂(dba)₃ (1)RuPhos (5)NaOtBuToluene100991

Reaction Conditions: 1.0–1.2 mmol this compound, 1.2-1.0 mmol ArCl, 2.0 mmol K₂CO₃, 0.010 mmol Pd₂(dba)₃, 0.050 mmol XPhos, 1.0 mL solvent, in a sealed tube under an Ar atmosphere.[2] For the aryl bromide, RuPhos and NaOt-Bu were employed as the ligand and base.[2]

Troubleshooting and Considerations

  • Selectivity (N- vs. C-Arylation): The choice of metal catalyst is a primary determinant of selectivity. Copper catalysts generally favor N-arylation, while palladium catalysts can favor C3-arylation, especially with bulky phosphine ligands.[2][3] To promote N-arylation with palladium, exploring different ligands and reaction conditions is necessary.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[4] For less reactive aryl chlorides, more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher temperatures may be required.[9]

  • Base Selection: The choice of base is crucial. Strong bases like NaOtBu are often used, but weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective and may be necessary for substrates with base-sensitive functional groups.[4][10]

  • Ligand Choice: A variety of phosphine ligands have been developed for Buchwald-Hartwig amination.[7] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often provide high catalytic activity.[3] The optimal ligand may vary depending on the specific substrates.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for catalyst stability and reproducibility.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Racemization in Chiral Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of racemization during the synthesis of chiral oxindoles. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral oxindole synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In the context of chiral this compound synthesis, this is a significant issue because the biological activity of these compounds is often dependent on a specific stereoisomer. The C3 stereocenter of oxindoles, in particular, is susceptible to racemization, which can lead to a product with diminished or altered pharmacological efficacy.

Q2: What is the primary mechanism of racemization in chiral oxindoles?

A2: The primary mechanism of racemization in chiral oxindoles involves the deprotonation of the acidic proton at the C3 position. This deprotonation is often facilitated by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with equal probability, resulting in a racemic mixture of the (R) and (S) enantiomers.[2] Chiral oxindoles are generally configurationally stable under neutral conditions at room temperature.[2]

Q3: Which factors influence the rate of racemization in chiral this compound synthesis?

A3: Several factors can influence the rate of racemization:

  • Base: The presence and strength of a base can significantly accelerate racemization by promoting the formation of the achiral enolate intermediate.[2]

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, leading to increased rates of racemization.[3]

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and thus affect the rate of racemization.

  • Substituents: The electronic nature of substituents on the this compound core, including those on the aromatic ring and the N-protecting group, can impact the acidity of the C3 proton and the stability of the enolate, thereby affecting the racemization rate.[2] For instance, electron-withdrawing groups can increase the acidity of the C3 proton, making the compound more susceptible to racemization.

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, increase the likelihood of racemization.[4]

Q4: How can I determine the enantiomeric excess (ee) of my chiral this compound product?

A4: The most common and reliable method for determining the enantiomeric excess of chiral oxindoles is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6] This technique separates the enantiomers based on their differential interactions with the chiral stationary phase, allowing for their individual quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[5]

Troubleshooting Guide

Issue 1: Significant loss of enantiomeric excess (ee) is observed after the reaction workup.

  • Possible Cause: Harsh pH conditions during aqueous extraction. Exposing the chiral product to strong acids or bases during the workup can catalyze racemization.[4]

  • Solution:

    • Use a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), for quenching the reaction to maintain a neutral or slightly acidic pH.[4]

    • Minimize the contact time of the product with acidic or basic aqueous layers.

    • If possible, perform a direct workup by filtering the reaction mixture through a pad of silica gel and washing with an appropriate solvent.

Issue 2: The enantiomeric excess of the final product is consistently low, even when using a reliable asymmetric catalyst.

  • Possible Cause 1: The reaction temperature is too high. Elevated temperatures can lead to a faster rate of racemization, competing with the desired stereoselective reaction.[3]

  • Solution 1:

    • Lower the reaction temperature. Conducting the reaction at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity.

    • Perform a temperature optimization study to find the ideal balance between reaction rate and enantiomeric excess.

  • Possible Cause 2: The choice or concentration of the base is inappropriate. Even catalytic amounts of a strong base can be detrimental.

  • Solution 2:

    • If a base is necessary, screen for a weaker, non-nucleophilic base.

    • Use the minimum stoichiometric amount of base required for the reaction to proceed.

    • Consider using a hindered base to minimize interaction with the chiral center.

  • Possible Cause 3: The solvent is promoting racemization.

  • Solution 3:

    • Experiment with less polar solvents, which may disfavor the formation or stabilization of the planar enolate intermediate.

    • Ensure the use of anhydrous solvents, as water can sometimes facilitate proton exchange and racemization.[4]

Issue 3: Racemization occurs during purification by column chromatography.

  • Possible Cause: The stationary phase (e.g., silica gel) is acidic and can catalyze racemization of sensitive products.[4]

  • Solution:

    • Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.

    • Use a less acidic stationary phase, such as neutral alumina.

    • If the product is stable, consider purification by crystallization as an alternative to chromatography.[4]

Quantitative Data on Racemization

The following table summarizes the half-life of racemization for different 3-substituted oxindoles under basic conditions, illustrating the impact of substituents on configurational stability.

CompoundN-SubstituentC3-SubstituentAromatic Ring SubstituentBase (mol%)Half-life (t₁/₂) [min]Reference
1 MethylFluoroNone10% DBU427.8[2]
2 PhenylFluoroNone10% DBU82.5[2]
3 BocFluoroNone10% DBU96.3[2]
4 PhenylFluoro6-Chloro10% DBU~60[2]
5 PhenylMethylNone10% DBU~207[2]

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene Boc = tert-Butoxycarbonyl

This data clearly indicates that N-aryl and N-Boc groups, as well as electron-withdrawing groups on the aromatic ring, can significantly increase the rate of racemization compared to an N-methyl group.[2] Interestingly, a fluorine atom at the C3 position appears to increase configurational stability compared to a methyl group.[2]

Experimental Protocols

General Experimental Protocol for Minimizing Racemization in a Base-Mediated Aldol Reaction of a 3-Substituted this compound

This protocol provides a general guideline for performing a base-mediated reaction while minimizing the risk of racemization.

  • Preparation of Reactants:

    • Ensure the 3-substituted this compound and the aldehyde are pure and free of acidic or basic impurities.

    • Use anhydrous solvents, freshly distilled if necessary.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted this compound (1.0 eq) and the anhydrous solvent (e.g., THF or CH₂Cl₂).

    • Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reagents:

    • Slowly add the base (e.g., a mild, non-nucleophilic base, 1.05 eq) to the cooled solution and stir for 15-30 minutes.

    • Add the aldehyde (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Workup:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on deactivated silica gel or by crystallization.

Protocol for Chiral HPLC Analysis of a 3-Substituted this compound

This protocol outlines the general steps for determining the enantiomeric excess of a chiral this compound.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound standard in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the synthesized this compound at a similar concentration.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Lux®).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized for the specific compound. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: Choose a wavelength where the this compound has strong UV absorbance.

    • Injection Volume: 5 - 20 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.

    • Inject the synthesized sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Visualizations

Racemization_Mechanism Chiralthis compound (R)-Oxindole Enolate Achiral Enolate (Planar) Chiralthis compound->Enolate + Base Base Base Rthis compound (R)-Oxindole Enolate->Rthis compound + H+ Sthis compound (S)-Oxindole Enolate->Sthis compound + H+ HBase H-Base+ Base->Enolate Experimental_Workflow Start Start: Asymmetric Synthesis Reaction Reaction at Low Temperature (-78°C to 0°C) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench with Buffered Solution (e.g., sat. NH4Cl) Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis End End: Enantiopure this compound Analysis->End Troubleshooting_Tree Start Low Enantiomeric Excess (ee) Workup Loss of ee after workup? Start->Workup Reaction Low ee in crude product? Workup->Reaction No Solution1 Use buffered quench (NH4Cl) Minimize contact time Workup->Solution1 Yes Temp Is reaction temp. > 0°C? Reaction->Temp Yes Purification Loss of ee after purification? Solution5 Deactivate silica with Et3N Use neutral alumina Consider crystallization Purification->Solution5 Yes Base Is a strong base used? Temp->Base No Solution2 Lower reaction temperature Temp->Solution2 Yes Solvent Is the solvent polar/protic? Base->Solvent No Solution3 Use weaker/hindered base Minimize stoichiometry Base->Solution3 Yes Solvent->Purification No Solution4 Switch to non-polar, aprotic solvent Solvent->Solution4 Yes

References

Technical Support Center: Optimizing the Stolle Synthesis of Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stolle synthesis of oxindoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve reaction yields and address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the Stolle synthesis of oxindoles?

The Stolle synthesis is a chemical reaction that produces oxindoles from anilines and α-haloacetyl chlorides (or oxalyl chloride).[1][2] The reaction proceeds in two main steps: first, an amide coupling between the aniline and the acylating agent, followed by an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to form the oxindole ring system.[1][2][3]

Q2: My Stolle synthesis is resulting in a low yield. What are the common causes?

Low yields in the Stolle synthesis can often be attributed to several factors:

  • Incomplete Acylation: The initial N-acylation of the aniline may be incomplete. This can be due to insufficient acylating agent or the presence of moisture.

  • Inefficient Cyclization: The subsequent Friedel-Crafts cyclization is a critical step. The choice and amount of Lewis acid, reaction temperature, and solvent all play a significant role in its efficiency.

  • Side Reactions: Undesired side reactions, such as decomposition of starting materials or intermediates and the formation of tar-like byproducts, can consume reactants and reduce the yield of the desired this compound.[4]

  • Product Loss During Work-up: The purification process can sometimes lead to a loss of product.

Q3: How can I improve the yield of my Stolle synthesis?

To enhance the yield, consider the following troubleshooting strategies:

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the acylating agent and deactivate the Lewis acid. Therefore, it is crucial to use dry solvents and glassware and to handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize the Acylating Agent Stoichiometry: Using a slight excess of the α-haloacetyl chloride or oxalyl chloride can help drive the initial acylation step to completion.[4]

  • Select the Appropriate Lewis Acid: The choice of Lewis acid is critical for the cyclization step. Common Lewis acids for this reaction include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·Et₂O).[4] The optimal Lewis acid may vary depending on the specific substrates used.

  • Control the Reaction Temperature: Temperature control is vital. The acylation is often performed at a low temperature, while the cyclization step may require heating. However, excessive heat can lead to decomposition and tar formation.[4] Careful optimization of the temperature for each step is recommended.

  • Choose a Suitable Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the activity of the Lewis acid. Common solvents for the cyclization step include carbon disulfide and nitrobenzene.[4]

Q4: What are common side reactions and how can they be minimized?

A primary side reaction is the formation of tar, which consists of dark, viscous, and often intractable byproducts.[4] This is often caused by the decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions of the reaction.[4] To minimize tar formation, ensure the complete dissolution of the aniline starting material before proceeding with the reaction and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Stolle synthesis.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Moisture in the reaction Flame-dry all glassware before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere.
Inactive Lewis acid Use a fresh bottle of the Lewis acid. Ensure the Lewis acid is not exposed to moisture during handling.
Incomplete acylation Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Monitor the reaction by TLC to ensure the aniline is fully consumed before proceeding to the cyclization step.
Inefficient cyclization Optimize the choice and amount of Lewis acid. Perform small-scale trials with different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) to identify the most effective one for your substrate. Optimize the reaction temperature for the cyclization step.
Problem: Formation of Byproducts/Tar
Possible Cause Suggested Solution
Reaction temperature too high Carefully control the temperature during the addition of reagents and throughout the reaction. For the cyclization step, gradually increase the temperature to find the optimal balance between reaction rate and byproduct formation.
Decomposition of starting materials or intermediates Ensure the aniline starting material is fully dissolved before adding other reagents.[4] Maintain the reaction at the lowest effective temperature.
Incorrect work-up procedure Quench the reaction carefully by slowly adding the reaction mixture to ice and acid.[4]

Experimental Protocols

General Procedure for the Stolle Synthesis of N-Aryl Oxindoles

This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.

Step 1: Acylation of the Arylamine

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the arylamine (1.0 eq.) in an anhydrous inert solvent (e.g., dichloromethane, diethyl ether) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of α-chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred solution of the arylamine via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the arylamine.

  • Remove the solvent under reduced pressure to obtain the crude α-chloroacetanilide intermediate.

Step 2: Cyclization to the this compound

  • Under a nitrogen atmosphere, suspend the crude α-chloroacetanilide in a dry, high-boiling point, non-polar solvent (e.g., carbon disulfide, nitrobenzene).

  • Carefully add the Lewis acid (e.g., aluminum chloride, 2.0-3.0 eq.) portion-wise to the stirred suspension. The addition may be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the Lewis acid complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound product.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

Visualizing the Process

Experimental Workflow

Stolle_Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification Start Aniline + α-Chloroacetyl chloride Acylation Amide Formation Start->Acylation Intermediate α-Chloroacetanilide Acylation->Intermediate LewisAcid Add Lewis Acid (e.g., AlCl₃) Intermediate->LewisAcid Cyclization Intramolecular Friedel-Crafts LewisAcid->Cyclization CrudeProduct Crude this compound Cyclization->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Recrystallization or Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A general experimental workflow for the Stolle synthesis of oxindoles.

Troubleshooting Logic

Troubleshooting_Logic cluster_acylation_solutions Acylation Issues cluster_cyclization_solutions Cyclization Issues cluster_workup_solutions Work-up/Purification Issues Start Low Yield in Stolle Synthesis CheckAcylation Check Acylation Step Start->CheckAcylation CheckCyclization Check Cyclization Step Start->CheckCyclization CheckWorkup Check Work-up & Purification Start->CheckWorkup Anhydrous Ensure Anhydrous Conditions CheckAcylation->Anhydrous Moisture? ExcessReagent Use Slight Excess of Acylating Agent CheckAcylation->ExcessReagent Incomplete Reaction? OptimizeLA Optimize Lewis Acid (Type and Amount) CheckCyclization->OptimizeLA Inefficient Catalyst? OptimizeTemp Optimize Temperature CheckCyclization->OptimizeTemp Byproducts/ Tar Formation? OptimizeSolvent Optimize Solvent CheckCyclization->OptimizeSolvent Poor Solubility? CarefulQuench Careful Quenching on Ice/Acid CheckWorkup->CarefulQuench Decomposition? ProperExtraction Thorough Extraction CheckWorkup->ProperExtraction Product Loss to Aqueous Layer? OptimizePurification Optimize Purification Method CheckWorkup->OptimizePurification Loss During Purification?

Caption: A logical guide to troubleshooting low yields in the Stolle synthesis.

Reaction Mechanism Pathway

Stolle_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization Aniline Aniline Intermediate1 N-(α-chloroacetyl)anilide Aniline->Intermediate1 + AcylChloride α-Chloroacetyl chloride AcylChloride->Intermediate1 AcyliumIon Acylium Ion Intermediate Intermediate1->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Intramolecular Electrophilic Attack This compound This compound SigmaComplex->this compound Rearomatization (-H⁺, -Lewis Acid)

References

Technical Support Center: Synthesis of 3-Alkylideneoxindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-alkylideneoxindoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-alkylideneoxindoles?

The most common method is the Knoevenagel condensation between an isatin or a substituted oxindole and an active methylene compound, typically catalyzed by a weak base.[1][2][3]

Q2: What are the primary side reactions I should be aware of during the synthesis of 3-alkylideneoxindoles?

The main side reactions include the formation of E/Z isomers, dimerization of the product, and Michael addition of nucleophiles to the newly formed double bond.[1][4][5] Low yields can also be a significant issue if reaction conditions are not optimized.[1][6]

Q3: How can I control the stereochemistry to obtain the desired E or Z isomer?

Stereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions. Specific palladium-catalyzed domino reactions or gold(I)-catalyzed cross-coupling reactions have been developed for the stereoselective synthesis of either (E)- or (Z)-3-alkylideneoxindoles.[7][8][9][10] Additionally, isomerization between E and Z forms can often be achieved post-synthesis using methods like UV irradiation.[4][5][9][10]

Q4: My reaction yield is very low. What are the first things I should check?

For low yields, first, verify the quality and purity of your starting materials (isatin/oxindole and active methylene compound). Next, examine your choice and amount of catalyst; a weak base like piperidine or pyridine is common, but the optimal catalyst can be substrate-dependent.[1][6] Finally, review your reaction conditions, including temperature, reaction time, and solvent. The removal of water, a byproduct of the condensation, is also crucial and can be facilitated by a Dean-Stark apparatus.[6]

Troubleshooting Guides

Issue 1: Presence of Both E and Z Isomers in the Product Mixture

Q: My final product is a mixture of E and Z isomers. How can I obtain a single, pure isomer?

A: Achieving a single isomer can be approached in two ways: stereoselective synthesis or post-synthesis isomerization and separation.

  • Stereoselective Synthesis:

    • For (E)-isomers: Gold(I)-catalyzed cross-coupling of 3-diazooxindoles with diazoesters has been shown to produce (E)-3-alkylideneoxindoles with high stereoselectivity.[4][9][10]

    • For (Z)-isomers: Specific palladium-catalyzed domino reactions can be employed to favor the formation of the (Z)-isomer.[7][8]

  • Post-Synthesis Isomerization:

    • (E) to (Z) Isomerization: (E)-3-alkylideneoxindoles can often be converted to their (Z)-isomers by exposure to UV irradiation.[4][9][10]

    • Equilibration: Isomerization can sometimes be achieved by treating the mixture with a base or acid, or by changing the solvent, which may shift the equilibrium towards the more stable isomer.[5]

  • Purification:

    • If a mixture is obtained, separation can be attempted using column chromatography or recrystallization, as the E and Z isomers often have different physical properties.

Issue 2: Formation of Dimerized Byproducts

Q: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I prevent this?

A: Dimerization often occurs through a self-Michael addition, where one molecule of the 3-alkylidenethis compound product acts as a Michael acceptor and another acts as a nucleophile.

  • Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of the active methylene compound can sometimes be a source of nucleophiles for Michael addition to the product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting material is consumed can prevent the product from reacting further. Lowering the reaction temperature may also reduce the rate of dimerization.

  • Choice of Base: The nature and concentration of the base can influence the rate of dimerization. A less reactive base or a lower concentration might be beneficial.

Issue 3: Michael Addition Side Products

Q: My reaction is clean initially, but over time I see the formation of byproducts consistent with Michael addition. How can I minimize this?

A: The 3-alkylidenethis compound product is an α,β-unsaturated system and is susceptible to nucleophilic attack (Michael addition).[11]

  • Minimize Excess Nucleophiles: If your active methylene compound is highly acidic, it can act as a nucleophile and add to the product. Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture.

  • Quenching the Reaction: As soon as the desired product is formed (monitored by TLC), quench the reaction to neutralize the catalyst and any remaining nucleophiles.

  • Protecting Groups: If the N-H of the this compound is unprotected, it can be deprotonated to form a nucleophile. N-protection of the this compound starting material can prevent this.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventConditionsTimeYield (%)Reference
PiperidineTolueneConventional Heating--[12]
In/AlMC M-41EthanolConventional Heating, 25 min25 min95[12]
Basic-Meso-ZSM-5-50 °C30 min-[12]
[Bmim][OAc]WaterRoom TemperatureminutesHigh[12]
Gallium ChlorideSolvent-freeRoom Temperature (Grinding)-High[13]
Aminopropyl-functionalized SBA-15Toluene25 °C--[14]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a general representation of a traditional Knoevenagel condensation for the synthesis of 3-alkylideneoxindoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the substituted this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1][6]

Protocol 2: Stereoselective Synthesis of (E)-3-Alkylideneoxindoles

This protocol is based on a palladium-catalyzed domino reaction.

  • Reaction Setup: To a solution of iodoalkyne (1 equivalent) in THF, add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), the desired boronic acid (1.1 equivalents), and cesium fluoride (3 equivalents).

  • Reaction: Stir the solution at 60 °C under an argon atmosphere for 1 hour.

  • Work-up: After cooling, quench the reaction with water. Extract the mixture with ethyl acetate and dry the organic layer over magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the residue by column chromatography on silica gel to yield the (E)-3-alkylidenethis compound.[7]

Protocol 3: E to Z Isomerization using UV light

This protocol describes a general method for the isomerization of (E)-3-alkylideneoxindoles to their (Z)-isomers.

  • Solution Preparation: Dissolve the purified (E)-3-alkylidenethis compound in a suitable solvent (e.g., THF) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., 420 nm) at room temperature.[15]

  • Monitoring: Monitor the isomerization process by ¹H-NMR or HPLC to determine the E/Z ratio.

  • Work-up: Once the desired E/Z ratio is achieved, remove the solvent under reduced pressure.

  • Purification: If necessary, purify the resulting mixture by column chromatography to isolate the (Z)-isomer.[4][15]

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Enolate_ref Enolate Isatin Isatin/Oxindole (Electrophile) Intermediate Aldol Addition Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate + Isatin/Oxindole Product 3-Alkylidenethis compound Intermediate_ref->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel condensation for 3-alkylidenethis compound synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type and Loading) CheckPurity->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) OptimizeCatalyst->OptimizeConditions RemoveWater Ensure Efficient Water Removal OptimizeConditions->RemoveWater CheckIsomers Analyze for E/Z Isomers RemoveWater->CheckIsomers CheckDimers Analyze for Dimerization CheckIsomers->CheckDimers CheckMichael Analyze for Michael Adducts CheckDimers->CheckMichael Successful Successful Synthesis CheckMichael->Successful

Caption: Troubleshooting workflow for the synthesis of 3-alkylideneoxindoles.

Side_Reactions Reactants Isatin/Oxindole + Active Methylene Compound DesiredProduct (E/Z)-3-Alkylidenethis compound Reactants->DesiredProduct Knoevenagel Condensation Dimer Dimerization Product (Bispirothis compound) DesiredProduct->Dimer Self-Michael Addition MichaelAdduct Michael Addition Product DesiredProduct->MichaelAdduct + Nucleophile Isomerization E/Z Isomerization DesiredProduct->Isomerization Isomerization->DesiredProduct

Caption: Relationship between the main reaction and common side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Oxindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for oxindole functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the this compound scaffold and why?

The C3 position of the this compound ring is the most common site for functionalization. This is due to the acidity of the C3-protons, which can be readily abstracted by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

Q2: How can I improve the yield of my C3-functionalization reaction?

Low yields in C3-functionalization can be attributed to several factors. To improve your yield, consider the following:

  • Optimize the base: The choice of base is critical. Stronger bases can lead to deprotonation and side reactions at other positions. Screen a variety of organic and inorganic bases to find the optimal balance for your specific substrate and electrophile.

  • Solvent selection: The polarity of the solvent can significantly influence the reaction rate and selectivity. Test a range of aprotic and protic solvents. For instance, in some palladium-catalyzed reactions, toluene has been found to be optimal, while polar solvents like 1,4-dioxane can reduce yields.[1]

  • Temperature control: C-H activation reactions are often sensitive to temperature. A temperature screen should be performed to find the optimal conditions, as temperatures that are too high can lead to decomposition.[2]

  • Catalyst and ligand choice: In metal-catalyzed reactions, the selection of the catalyst and corresponding ligands is paramount. Different ligand systems can significantly impact reaction efficiency.[3]

Q3: I am observing a mixture of N-alkylation and C3-alkylation products. How can I improve the regioselectivity for C3-alkylation?

Controlling regioselectivity between N- and C3-alkylation is a common challenge. Here are some strategies to favor C3-alkylation:

  • Protecting the nitrogen: The use of a protecting group on the indole nitrogen can prevent N-alkylation and direct the functionalization to the C3 position. Bulky protecting groups can sterically hinder the C2 position, further favoring C3 functionalization.[3][4] Electron-withdrawing protecting groups like Boc, Fmoc, or sulfonyl groups can reduce the reactivity of the nitrogen.[5]

  • Choice of base and solvent: To favor C3-alkylation, avoid strong bases like NaH in aprotic solvents (e.g., DMF, THF), which tend to promote N-alkylation. Instead, consider using a protic solvent or a Lewis/Brønsted acid catalyst.[3][6]

Q4: What are common side reactions in this compound functionalization, and how can they be minimized?

Besides regioselectivity issues, other common side reactions include:

  • Over-alkylation at C3: In the absence of a C3-substituent, dialkylation can occur. To avoid this, carefully control the stoichiometry of the electrophile and consider using a substrate that already has a substituent at the C3 position.

  • Aldol condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation. Careful control of the pH is crucial to minimize this side reaction.

  • Oxidation of the this compound core: Some reaction conditions, particularly those involving strong oxidants, can lead to undesired oxidation of the this compound ring.

To minimize side reactions, it is essential to have a thorough understanding of the reaction mechanism and to carefully control the reaction parameters, including stoichiometry, temperature, and reaction time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst or reagents. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Presence of inhibiting functional groups.1. Use fresh, purified reagents and ensure the catalyst is active. 2. Perform a temperature screen to find the optimal reaction temperature.[2] 3. Conduct a solvent screen to identify the most suitable medium for the reaction.[1][7] 4. Ensure starting materials are free from impurities that might inhibit catalysis.[2]
Poor regioselectivity (mixture of C2, C3, and/or N-functionalized products) 1. Unprotected indole nitrogen. 2. Inappropriate choice of catalyst and/or ligand in metal-catalyzed reactions. 3. Steric and electronic effects of substituents on the this compound core.1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to block N-functionalization and influence C3 vs. C2 selectivity.[3][4] 2. Screen different transition metal catalysts and ligands to optimize for the desired regioselectivity.[3] 3. Consider the steric hindrance around the target functionalization site. Bulky substituents can direct functionalization to less hindered positions.[2][3]
Formation of multiple products or decomposition 1. Reaction temperature is too high. 2. Incorrect reaction time (too long). 3. Unstable intermediates or products under the reaction conditions.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Optimize the reaction time by monitoring the consumption of starting material and formation of the product using techniques like TLC or LC-MS. 3. If the product is unstable, consider a milder workup procedure or in-situ derivatization.
Difficulty in product purification 1. Formation of closely related side products. 2. Product is highly polar or non-polar.1. Re-optimize the reaction conditions to minimize side product formation. 2. Explore different chromatography techniques (e.g., normal phase, reverse phase, ion exchange) or crystallization to purify the product.

Data Presentation

Table 1: Optimization of Electrochemical C-H Functionalization of 3-Phenylthis compound

EntryDeviation from Standard ConditionsYield (%)
1None57
2Pt cathode40
3nBu4NOTs instead of Et4NOTs50
4nBu4NPF6 instead of Et4NOTs39
5Maintained at 0–10 °C43
63 mA, 12 h instead of 10 mA, 3 h29
715 mA instead of 10 mA10
8No electricityNR

Standard conditions: Undivided cell, C-SK50 anode and cathode, constant current = 10 mA, 3-phenylthis compound (0.4 mmol), Et4NOTs (1.0 equiv), ACN/EtOH 1:1 (0.08 M), rt, 3 h. NR = No Reaction.

Table 2: Effect of Solvent on the C3-Alkylation of Indole with 2-Phenyloxirane

EntrySolventYield (%)
1CH2Cl293
2CH3CNSlightly lower
3EtherSlightly lower
4HexaneSlightly lower
5Ethyl acetateBad
6WaterBad
7THFBad
8AcetoneBad

Reaction conditions: indole (0.1 mol), 2-phenyloxirane (0.1 mol), solvent (20 mL), H2PMo12O40-NMPIL@SiO2 (1.2 mol%) at room temperature.[7]

Experimental Protocols

General Procedure for Electrochemical C-H Functionalization of 3-Substituted Oxindoles

An ElectraSyn vial (10 mL) is charged with the 3-substituted indolin-2-one (0.40 mmol, 1.0 equiv), Et4NOTs (121.0 mg, 0.40 mmol, 1.0 equiv), ROH (2.5 mL), and MeCN (2.5 mL). The ElectraSyn vial cap equipped with a graphite anode and cathode is inserted into the mixture. The reaction mixture is electrolyzed at a constant current of 10 mA for 3 hours. After the electrolysis, the electrodes are rinsed with DCM (2.0 mL), and the combined organic phases are concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Workup and Purification prep_vial Charge ElectraSyn vial with: - 3-Substituted this compound - Et4NOTs - Alcohol (ROH) - Acetonitrile (MeCN) insert_electrodes Insert graphite anode and cathode prep_vial->insert_electrodes electrolysis Electrolyze at constant current (10 mA) for 3 hours insert_electrodes->electrolysis rinse Rinse electrodes with DCM electrolysis->rinse concentrate Concentrate combined organic phases rinse->concentrate purify Purify by flash column chromatography concentrate->purify final_product final_product purify->final_product 3,3-Disubstituted this compound troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inactive Catalyst/Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Inhibiting Functional Groups start->cause4 solution1 Use fresh/purified reagents Verify catalyst activity cause1->solution1 solution2 Perform temperature screen cause2->solution2 solution3 Conduct solvent screen cause3->solution3 solution4 Purify starting materials cause4->solution4 end end solution1->end Improved Yield solution2->end solution3->end solution4->end

References

Troubleshooting poor solubility of oxindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of oxindole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound derivative won't dissolve in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge with this compound derivatives.[1] The recommended approach is to first dissolve the compound in a minimal amount of an organic solvent before diluting it with your aqueous buffer.[2][3]

  • Initial Solvent Selection: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or alcohols such as ethanol.[2] this compound, the parent compound, shows good solubility in these organic solvents.[2]

  • Procedure:

    • Create a concentrated stock solution in your chosen organic solvent (e.g., 10-20 mg/mL in DMSO).[2][3]

    • Purge the organic solvent with an inert gas if your compound is susceptible to oxidation.[2][3]

    • Slowly add the stock solution to your vigorously stirring aqueous buffer to the desired final concentration.

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent.[4][5] Determine the pKa of your derivative. For acidic compounds, solubility increases at higher pH, while for basic compounds, it increases at lower pH.[6] Consider using buffers with a pH that favors the ionized state of your compound.[7]

  • Use of Co-solvents: Employing a mixture of solvents, such as an ethanol-water mixture, can significantly improve the solubility of organic compounds for reactions or assays.[8]

Q2: My compound dissolves in an organic solvent, but it precipitates when I add it to the aqueous medium. How can I prevent this?

A2: Precipitation upon addition to an aqueous medium indicates that the final concentration exceeds the thermodynamic solubility limit of the compound in that specific solvent mixture. Here are several strategies to prevent this:

  • Decrease Final Concentration: The simplest solution is to work at a lower final concentration of your this compound derivative.

  • Employ Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[4][9] Common laboratory surfactants include Tween 80 and Solutol HS-15.[9]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[10][11]

  • Create a Supersaturated Solution: Amorphous solid dispersions can generate supersaturated solutions where the drug concentration temporarily exceeds its equilibrium solubility.[10] These formulations often include polymers that act as precipitation inhibitors to prolong this state.[10]

Below is a workflow to guide you through troubleshooting precipitation issues.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_formulation Still precipitating? check_conc->check_formulation No lower_conc->check_formulation add_surfactant Add Surfactant (e.g., Tween 80) check_formulation->add_surfactant Yes success Precipitation Resolved check_formulation->success No use_cd Use Cyclodextrin Complexation add_surfactant->use_cd If ineffective adv_form Consider Advanced Formulations use_cd->adv_form If ineffective adv_form->success

Caption: A workflow for addressing compound precipitation.

Q3: Can I heat the solvent to improve the solubility of my this compound derivative?

A3: Yes, for many this compound derivatives, solubility increases with rising temperature.[[“]][13] However, this approach requires caution:

  • Compound Stability: Ensure your derivative is thermally stable and will not degrade at elevated temperatures. Run a stability test on a small sample first.

  • Supersaturation Risk: When a solution prepared at a higher temperature is cooled, it can become supersaturated.[6] This is an unstable state, and the compound may rapidly crystallize or precipitate out of solution, sometimes even with slight agitation.[6]

  • Protocol: If you use heat, allow the solution to cool slowly to the experimental temperature while stirring continuously to minimize the risk of sudden precipitation.[6]

Q4: What formulation strategies can improve the bioavailability of my poorly soluble this compound derivative for in vivo studies?

A4: For preclinical and clinical development, improving aqueous solubility is critical for achieving adequate oral bioavailability.[9][14] Beyond simple solvent systems, several advanced formulation strategies can be employed.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][10]

    • Micronization: Reduces particles to the micron scale.[5]

    • Nanonization (Nanosuspensions): Reduces particles to the nanometer scale, significantly improving dissolution velocity.[4][15]

  • Amorphous Solid Dispersions: The drug is dispersed in an amorphous state within a polymer matrix.[16] The amorphous form has higher energy and greater solubility than the stable crystalline form.[10]

  • Lipid-Based Formulations: These formulations are highly effective for lipophilic compounds. They can enhance solubility and facilitate absorption through the lymphatic system.[10][16]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving a novel this compound derivative?

A1: A good starting point is to test solubility in a range of common organic solvents with varying polarities.[1] Based on data for the parent compound, this compound, the following are recommended for initial screening:[2]

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate[[“]][13]

Q2: How do I properly determine the equilibrium solubility of my compound?

A2: The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method .[6][7][14] This method allows the compound to reach its true thermodynamic equilibrium in a given solvent. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What factors influence the solubility of my this compound derivative?

A3: Solubility is a complex physicochemical property influenced by multiple factors, both intrinsic to the molecule and extrinsic to the environment. Key factors include:

  • Molecular Structure: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) generally enhances aqueous solubility, while lipophilic moieties decrease it.

  • Solid-State Properties: The crystalline form of a compound significantly impacts its solubility. Amorphous forms are typically more soluble than their stable crystalline polymorphs.[10]

  • pH of the Medium: For ionizable this compound derivatives, the pH of the solvent determines the ratio of the ionized (more soluble) to the non-ionized (less soluble) form.[6][7]

  • Temperature: For most solids, solubility increases as the temperature of the solvent increases.[[“]]

  • Particle Size: While not affecting equilibrium solubility, reducing particle size increases the rate of dissolution.[5][9]

G cluster_0 Factors Affecting this compound Derivative Solubility cluster_1 Intrinsic Properties cluster_2 Extrinsic Conditions center Solubility molecular_structure Molecular Structure (Polarity, pKa) molecular_structure->center solid_state Solid State (Polymorphism, Amorphous vs. Crystalline) solid_state->center ph pH of Solvent ph->center temperature Temperature temperature->center solvent Solvent Choice (Polarity, Co-solvents) solvent->center

Caption: Key factors influencing compound solubility.

Q4: Why is solubility so critical in drug discovery and development?

A4: Solubility is a fundamental property that profoundly impacts a drug candidate's potential for success.[1] It directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor aqueous solubility is a major cause of low oral bioavailability, which can prevent a promising compound from reaching its therapeutic target in sufficient concentrations, leading to clinical trial failures.[1][14] Assessing and optimizing solubility early in the discovery process is crucial to avoid costly late-stage failures.[17]

Q5: My this compound derivative is a kinase inhibitor. How does solubility affect its function in a cell-based assay?

A5: In any cell-based assay, the compound must be in solution to be biologically active. If your this compound derivative precipitates in the cell culture medium, its effective concentration will be much lower and more variable than intended, leading to inaccurate results (e.g., an artificially high IC50 value). The dissolved fraction of the drug is what is available to cross the cell membrane and interact with its intracellular target, such as a kinase in a signaling pathway. Ensuring complete solubility in the assay medium is paramount for obtaining reliable and reproducible data.

G cluster_0 Impact of Solubility on Kinase Inhibition Assay receptor Receptor kinase_a Kinase A receptor->kinase_a ligand Ligand ligand->receptor kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response This compound This compound Derivative This compound->kinase_a Inhibition (Requires Solubility)

Caption: Solubility is required for pathway inhibition.

Data & Protocols

Quantitative Data Tables

Table 1: Solubility of 2-Oxindole in Various Organic Solvents at Different Temperatures

This table provides reference solubility data for the parent 2-oxindole compound, which can serve as a baseline for estimating the behavior of derivatives. Data is presented as mole fraction (x₁) solubility.

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
283.150.03840.02750.06410.0315
298.150.05570.04080.08820.0458
313.150.07890.05910.12010.0654
328.150.10980.08410.16230.0921

Data adapted from a study on 2-oxindole solubility.[[“]]

Table 2: Overview of Common Formulation Strategies to Enhance Solubility

StrategyMechanismAdvantagesConsiderations
Co-solvency Reduces interfacial tension between solute and solvent.[5]Simple to implement for liquid formulations.Potential for precipitation upon dilution; toxicity of some co-solvents.
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[4]Highly effective for ionizable drugs.Only applicable to compounds with acidic or basic functional groups.[11]
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[9]Broadly applicable; improves dissolution velocity.Can be energy-intensive; may not affect equilibrium solubility.[5]
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier.[4]Can significantly increase both dissolution rate and extent of absorption.Amorphous forms can be physically unstable and may recrystallize over time.[11]
Cyclodextrin Complexation Encapsulates the drug molecule within a hydrophilic cyclodextrin cone.Forms a true solution; can improve stability.Stoichiometry and binding constant are critical; can be expensive.[10]
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in a lipid matrix that emulsifies in the GI tract.[16]Excellent for highly lipophilic drugs; can improve lymphatic absorption.Complex formulation development; potential for drug precipitation.
Experimental Protocols

Protocol: Equilibrium Solubility Determination by Saturation Shake-Flask (SSF) Method

This protocol outlines the benchmark method for determining the thermodynamic equilibrium solubility of a compound.[7][14]

1. Materials and Equipment:

  • This compound derivative (solid powder)

  • Chosen solvent (e.g., pH 7.4 phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C)[7]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) to quantify compound concentration

  • Calibrated pH meter

2. Procedure:

  • Add Excess Solid: Add an excess amount of the solid this compound derivative to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that saturation was reached.[6]

  • Add Solvent: Add a precise volume of the pre-heated solvent (e.g., 37 °C) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber. Agitate the suspension for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[14] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.[14]

  • Sampling: Carefully withdraw a sample from the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Filtration (Optional but Recommended): Filter the sampled supernatant through a syringe filter to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid errors from drug adsorption to the filter membrane.

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method like HPLC.[14]

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[7]

  • Replicates: Perform the entire experiment in triplicate or more to ensure the results are reproducible.[7]

10. Reporting: Report the solubility as a mean concentration (e.g., in µg/mL or µM) ± standard deviation at the specified pH and temperature.

References

Technical Support Center: Regioselective Substitution on the Oxindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxindole scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during regioselective substitution experiments on the this compound ring.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on the this compound ring is giving me a mixture of isomers (C4, C5, C6, C7). How can I improve regioselectivity for a specific position?

A1: Achieving high regioselectivity in C-H functionalization of the this compound benzene ring is a common challenge due to the similar reactivity of the C-H bonds.[1] The selectivity is often influenced by a combination of electronic and steric factors. Here are several strategies to improve regioselectivity:

  • Directing Groups: The use of a directing group (DG) is the most effective strategy to control regioselectivity.[2][3][4] The DG is typically installed at the N-1 position and coordinates with the metal catalyst, bringing it in close proximity to a specific C-H bond. For example:

    • N-P(O)tBu₂ groups have been used to direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively.[2]

    • A pivaloyl group at the N1 or C3 position can direct borylation to the C7 or C4 positions, respectively, even without a transition metal catalyst.[2][3]

  • Catalyst and Ligand Choice: The catalyst and ligand system plays a crucial role. For instance, in some palladium-catalyzed reactions, the choice of ligand can switch the selectivity between different positions.[5][6] It is advisable to screen a variety of catalysts (e.g., Pd, Rh, Ir, Cu) and ligands.[7]

  • Solvent and Temperature: Reaction conditions can significantly impact regioselectivity. A screen of different solvents and temperatures is recommended to find the optimal conditions for your specific substrate and desired regioisomer.[7]

Q2: I am attempting a Friedel-Crafts acylation on an N-unprotected this compound and observing N-acylation as the major product instead of the desired C3-acylation. What can I do to favor C-acylation?

A2: Competition between N-acylation and C-acylation is a known issue in the Friedel-Crafts acylation of N-unprotected indoles and oxindoles.[8][9] The nitrogen atom is highly nucleophilic, leading to the formation of the N-acylated product. To promote C3-acylation, consider the following:

  • Protecting the Nitrogen: The most straightforward solution is to protect the N-H group with a suitable protecting group (e.g., Boc, Cbz, benzyl). This blocks the nucleophilicity of the nitrogen, directing the acylation to the carbon framework. The protecting group can be removed in a subsequent step.

  • Choice of Lewis Acid: The choice of Lewis acid can influence the chemo- and regioselectivity. While strong Lewis acids can promote the reaction, they can also lead to side reactions. ZrCl₄ has been reported to be an efficient mediator for the regioselective C3-acylation of N-unprotected indoles.[9] Iron powder has also been used as a non-toxic and inexpensive catalyst for this transformation under solvent-free conditions.[8]

  • Reaction Conditions: Varying the reaction temperature and solvent can also affect the product distribution. Running the reaction at a lower temperature might favor the thermodynamically more stable C-acylated product.

Q3: My halogenation reaction on a 3-substituted this compound is not selective and I'm getting a mixture of products halogenated on the benzene ring. How can I achieve selective halogenation at the C3 position?

A3: For 3-substituted oxindoles, achieving halogenation specifically at the C3 position requires conditions that favor substitution at this activated carbon. Direct halogenation of the aromatic ring can be a competing pathway. To enhance C3 selectivity:

  • Use of N-Halosuccinimides (NXS): Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used for C3-halogenation of oxindoles.[10]

  • Reaction Conditions: The reaction is often carried out in a suitable solvent like CCl₄ or CH₂Cl₂. The use of a radical initiator like AIBN or benzoyl peroxide can be necessary for some substrates.

  • Oxone®-Halide System: An environmentally benign method involves the use of Oxone® in the presence of a halide salt (e.g., KCl, KBr, KI).[11][12] This system generates the active halogenating species in situ and can provide high regioselectivity for the C3 position.

Q4: I am trying to perform an alkylation on my this compound, but I am getting a mixture of N-alkylated and C-alkylated products. How can I control the chemoselectivity?

A4: The chemoselectivity between N- and C-alkylation of oxindoles can be tuned by carefully selecting the reaction conditions.[13]

  • For N-Alkylation: The use of an aprotic solvent and a Lewis acid catalyst generally favors N-alkylation.[13]

  • For C-Alkylation: The use of a protic solvent and a Brønsted acid catalyst tends to favor C-alkylation.[13]

  • N-Protection for Exclusive C-Alkylation: To achieve exclusive C-alkylation, especially at the C3 position, it is highly recommended to first protect the nitrogen atom. This eliminates the possibility of N-alkylation.[14]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C-H Functionalization
Potential Cause Troubleshooting Steps
Ineffective Directing Group Ensure the directing group is correctly installed and is suitable for targeting the desired C-H bond. For C7 functionalization, bulkier directing groups are often more effective.[7]
Incorrect Catalyst/Ligand Combination Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands. The electronic and steric properties of the ligand are critical for catalytic activity.[5][6][7]
Suboptimal Reaction Temperature Perform a temperature screen. C-H activation is often sensitive to temperature; too low may result in no reaction, while too high can lead to catalyst decomposition.[7]
Presence of Inhibiting Functional Groups Certain functional groups on the substrate can coordinate to the palladium center and inhibit catalysis.[7] Consider modifying or protecting these groups if possible.
Oxidant Issues In many Pd(II)-catalyzed C-H functionalizations, an oxidant is required to regenerate the active catalyst.[15] Ensure the oxidant is fresh and used in the correct stoichiometric amount.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Potential Cause Troubleshooting Steps
Strong Activating/Deactivating Groups The inherent directing effects of substituents on the this compound ring will influence the position of substitution. Activating groups (e.g., -OH, -OR) are ortho-, para-directing, while deactivating groups (e.g., -NO₂, -CN) are meta-directing.[16][17]
Steric Hindrance Bulky substituents can sterically hinder attack at adjacent positions. This can be exploited to favor substitution at less hindered sites.
Multiple Directing Groups with Conflicting Effects When multiple substituents are present, the most strongly activating group typically governs the regioselectivity.[18]
Reaction Conditions Temperature and solvent can influence the kinetic vs. thermodynamic product distribution. Lower temperatures may favor the formation of a single regioisomer.

Experimental Protocols

Protocol 1: Regioselective C7-Borylation of N-Pivaloyl Indole

This protocol is adapted from a strategy for the transition-metal-free C-H borylation of indoles.[2][3]

Materials:

  • N-pivaloyl indole

  • BBr₃ (1 M solution in a suitable solvent)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of N-pivaloyl indole (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add BBr₃ (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the C7-borylated indole.

Protocol 2: C3-Selective Friedel-Crafts Acylation of N-Protected this compound

This is a general procedure for the C3-acylation of an N-protected this compound.

Materials:

  • N-protected this compound (e.g., N-benzyl this compound)

  • Acyl chloride or anhydride (1.1 - 1.5 equiv)

  • Lewis acid (e.g., AlCl₃, SnCl₄, ZrCl₄) (1.1 - 2.0 equiv)[9]

  • Anhydrous solvent (e.g., CH₂Cl₂, CS₂)

Procedure:

  • To a suspension of the Lewis acid in the anhydrous solvent under an inert atmosphere at 0 °C, add the acylating agent dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of the N-protected this compound in the anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

regioselective_functionalization_workflow cluster_start Starting Material cluster_decision Desired Position of Substitution cluster_strategies Strategic Approaches cluster_c3_methods C3-Substitution Methods cluster_benzene_methods Benzene Ring Functionalization cluster_ch_details C-H Activation Considerations start Substituted this compound pos_decision Select Target Position start->pos_decision c3_strat C3-Position (Pyrrole Ring) pos_decision->c3_strat C3 benzene_strat C4-C7 Positions (Benzene Ring) pos_decision->benzene_strat C4-C7 alkylation Alkylation c3_strat->alkylation acylation Acylation c3_strat->acylation halogenation Halogenation c3_strat->halogenation ch_activation C-H Activation/ Functionalization benzene_strat->ch_activation eas Electrophilic Aromatic Substitution (EAS) benzene_strat->eas directing_group Directing Group Strategy ch_activation->directing_group catalyst_screening Catalyst/Ligand Screening ch_activation->catalyst_screening

Caption: Decision workflow for regioselective substitution on the this compound ring.

directing_group_mechanism cluster_reactants Reactants This compound N-DG-Oxindole coordination Coordination This compound->coordination catalyst Metal Catalyst (e.g., Pd) catalyst->coordination ch_activation C-H Activation coordination->ch_activation Proximity Induced intermediate Cyclometalated Intermediate functionalization Functionalization (+ Reagent) intermediate->functionalization ch_activation->intermediate product C7-Functionalized this compound functionalization->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst Catalytic Cycle

Caption: Simplified mechanism of directing group-assisted C-H functionalization at C7.

References

Technical Support Center: Purification of Polar Oxindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for the purification of polar oxindole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of polar this compound compounds.

Issue 1: Compound is Stuck at the Baseline in Normal-Phase Chromatography

Q: My polar this compound compound will not move from the baseline on a silica gel TLC plate, even when using 100% ethyl acetate. What should I do for column chromatography?

A: This is a common challenge with highly polar compounds on a polar stationary phase like silica. To achieve elution, you need to significantly increase the polarity of your mobile phase.

Solutions:

  • Methanol/Dichloromethane (DCM) System: A standard solution is to switch to a more polar solvent system, such as methanol in dichloromethane. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[1]

  • Ammonia/Methanol/DCM System: For basic oxindoles that may be interacting strongly with the acidic silica, adding a small amount of a base can improve elution and peak shape.[2][3] Prepare a stock solution of 1-10% ammonium hydroxide in methanol, and then use this mixture as the polar component in your DCM mobile phase.[1][2] For example, you can try 1-10% of the "10% NH₄OH in MeOH" solution mixed with dichloromethane.[1]

  • Alternative Stationary Phases: If your compound is unstable on silica or the required mobile phase is too polar, consider other options.[2]

    • Alumina (Basic or Neutral): Can be effective for purifying amines and other basic compounds.[4][5]

    • Florisil: A mild, neutral medium that can be a good alternative if you suspect compound degradation on silica.[4][6]

    • Reverse-Phase (C18) Silica: In this technique, the elution order is inverted; the most polar compounds elute first.[4] This is often the best choice for highly polar molecules.[5]

Issue 2: Poor Separation and Peak Tailing in Chromatography

Q: My this compound compound is eluting from the column, but the peaks are broad, tailing, or co-eluting with impurities. How can I improve the separation?

A: Poor peak shape and resolution can result from several factors, including secondary interactions with the stationary phase, improper solvent choice, or column overloading.

Solutions:

  • For Tailing on Silica Gel: Tailing of basic compounds on acidic silica is common.

    • Add a Basic Modifier: Add a small amount (0.1-2.0%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase.[3] This masks the acidic silanol groups on the silica surface, reducing strong interactions and improving peak shape.[7]

  • For Tailing in Reverse-Phase:

    • Adjust Mobile Phase pH: For basic oxindoles, using a low pH mobile phase (e.g., pH 2.5-4 with formic or acetic acid) will protonate the analyte, which can improve peak shape.[7] For acidic oxindoles, a higher pH might be necessary.

    • Use Buffers: Incorporating a buffer like ammonium formate or ammonium acetate can improve peak shape and separation consistency.[8]

  • General Strategies:

    • Optimize the Solvent System: Use TLC to find a solvent system that gives your target compound an Rf value between 0.3 and 0.7 and provides the best possible separation from impurities.[9]

    • Run a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, gradually increase the polarity of the mobile phase during the column run. This can sharpen peaks and improve the separation of compounds with different polarities.[10]

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase, but this can vary.

Issue 3: Compound Appears to Degrade on the Column

Q: I suspect my polar this compound is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[7]

Solutions:

  • Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[2]

  • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing a small amount of a base like triethylamine (1-2%).[7] Then, flush with the regular mobile phase to remove excess base before loading the compound.[7]

  • Switch to a Different Stationary Phase: Use a less acidic or neutral stationary phase like alumina, florisil, or reverse-phase C18 silica.[4][6]

  • Use Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which is non-toxic and allows for fast separations at low temperatures, minimizing the risk of degradation for thermally labile molecules.[11] Fraction collection is also simplified as the CO₂ evaporates.[11]

Issue 4: My Polar this compound Shows No Retention on a Reverse-Phase (C18) Column

Q: My compound elutes in the void volume on a C18 column, even with 100% water. How can I achieve retention for such a polar molecule?

A: This indicates that the compound is too hydrophilic to interact with the non-polar C18 stationary phase. The best approach is to switch to a technique designed for highly polar analytes.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[12][13][14] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase that is highly organic (typically >70% acetonitrile) and contains a small amount of aqueous buffer.[13][15] In HILIC, a water layer forms on the stationary phase, and polar analytes partition into it, leading to retention.[13][15]

  • Aqueous Normal-Phase (ANP) Chromatography: This technique uses polar stationary phases with mobile phases that bridge the gap between normal and reverse-phase chromatography.[16] It can be a successful strategy for retaining polar, water-soluble compounds.[17]

  • Ion-Exchange Chromatography (IEC): If your this compound is ionizable (acidic or basic), IEC can provide strong retention based on electrostatic interactions with a charged stationary phase.

Issue 5: Difficulty with Crystallization

Q: I am trying to purify my polar this compound by crystallization, but I'm struggling to find a suitable solvent. What is the general procedure?

A: Crystallization is an effective purification method that relies on differences in solubility.[18] The ideal solvent should dissolve the compound when hot but not when it's cold, while impurities should remain dissolved at all temperatures.[18][19]

Solutions:

  • Solvent Selection:

    • For polar compounds, try polar solvents like ethanol, methanol, acetone, or acetonitrile.[19][20] Highly polar options include DMSO and DMF.[20]

    • If a single solvent doesn't work, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), then slowly add a "bad" hot solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[21] Common pairs for polar organics include ethanol-water and acetone-water.[22]

  • Inducing Crystallization: If crystals do not form upon cooling, try the following:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.[18]

    • Add a "seed crystal" of the pure compound.[18]

    • Cool the solution further in an ice bath.[22]

Data Summary Tables

Table 1: Common Chromatographic Techniques for Polar Oxindoles

TechniqueStationary PhaseMobile PhaseElution OrderBest For...
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc, DCM/MeOH)Least polar compounds elute first.[9][16]Moderately polar oxindoles; compounds with good solubility in organic solvents.[16][23]
Reverse-Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol)Most polar compounds elute first.[8][16]Polar oxindoles that show too much retention on normal-phase.[8][24]
HILIC Polar (e.g., Silica, Amide, Diol)>70% Organic + Aqueous BufferMost polar compounds are retained longer.[13]Very polar/hydrophilic oxindoles that are not retained by reverse-phase.[12][25]
SFC Various (Normal or Reverse-Phase)Supercritical CO₂ + Polar co-solvent (e.g., Methanol)Depends on stationary phase; generally normal-phase behavior.[11]Chiral separations, thermally unstable compounds, fast "green" purifications.[11][26]

Experimental Protocols

Protocol 1: Deactivating and Running a Silica Gel Flash Column

This protocol is for purifying a polar, base-sensitive this compound compound that shows streaking on a standard silica TLC plate.

  • Column Packing: Dry pack the column with the appropriate amount of silica gel or use a pre-packed cartridge.

  • Deactivation:

    • Prepare a deactivating solvent: your initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH) with an added 1-2% triethylamine (TEA).

    • Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the acidic silica sites.[7]

    • Flush the column with 2-3 column volumes of the initial mobile phase without TEA to remove any excess base.[7]

  • Sample Loading:

    • Dissolve your crude this compound compound in a minimal amount of a strong solvent (like DCM, DMF, or methanol).[23]

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

    • Gradually increase the percentage of the polar solvent (methanol) to increase the eluting power. A typical gradient might go from 2% to 10% methanol over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

Protocol 2: HILIC Method Development for a Highly Polar this compound

This protocol provides a starting point for purifying a highly polar this compound that is not retained on a C18 column.

  • Column Selection: Start with a HILIC column containing a bare silica or amide-bonded stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of ammonium formate in water. Adjust the pH to 3.0 with formic acid. This buffer is volatile and compatible with mass spectrometry.[27]

    • Mobile Phase B (Organic): Use 100% acetonitrile.

  • Column Equilibration: Proper equilibration is critical for reproducible results in HILIC.

    • Flush the column with 50:50 A:B for 5 minutes.

    • Equilibrate the column with the initial gradient conditions (e.g., 5% A, 95% B) for at least 10-15 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.

  • Gradient Elution:

    • Start with a high organic content (95% B) to ensure retention of the polar this compound.

    • Run a linear gradient to increase the aqueous portion, for example, from 5% A to 40% A over 15-20 minutes.

    • Hold at the final conditions for a few minutes before re-equilibrating.

  • Detection: Use UV detection at an appropriate wavelength for the this compound core or use a mass spectrometer, as HILIC mobile phases are generally MS-friendly.[13]

Visualizations

Purification_Strategy_Selection start Crude Polar this compound Sample tlc_analysis Analyze by TLC (Silica Gel) start->tlc_analysis stuck_at_baseline Stuck at Baseline (Rf ~ 0) tlc_analysis->stuck_at_baseline High Polarity moves_on_tlc Moves on Plate (Rf > 0.1) tlc_analysis->moves_on_tlc Moderate Polarity reverse_phase Reverse-Phase Flash/HPLC (C18 Column) stuck_at_baseline->reverse_phase check_stability Compound Stable on Silica? moves_on_tlc->check_stability stable Yes check_stability->stable Yes unstable No check_stability->unstable No normal_phase Normal-Phase Flash (Silica or Alumina) - Use polar solvent system (e.g., DCM/MeOH) - Add modifier (TEA, NH4OH) if needed stable->normal_phase alt_phase Use Alternative Phase (Alumina, Florisil) or Deactivate Silica unstable->alt_phase hilic Consider HILIC reverse_phase->hilic If no retention on C18

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Chromatography start Problem Encountered During Chromatography peak_tailing Issue: Peak Tailing / Streaking start->peak_tailing no_elution Issue: Compound Not Eluting start->no_elution poor_separation Issue: Poor Separation (Co-elution) start->poor_separation solution_tailing_base Solution: Add basic modifier to mobile phase (e.g., 0.1-1% TEA or NH4OH) peak_tailing->solution_tailing_base On Normal Phase (Silica) solution_tailing_acid Solution: Add acidic modifier to mobile phase (e.g., 0.1% Formic Acid for RP) peak_tailing->solution_tailing_acid On Reverse Phase solution_elution Solution: Increase mobile phase polarity (e.g., increase % MeOH in DCM) no_elution->solution_elution solution_separation_gradient Solution: Switch from isocratic to gradient elution poor_separation->solution_separation_gradient solution_separation_loading Solution: Reduce sample amount loaded on the column poor_separation->solution_separation_loading solution_separation_solvent Solution: Re-optimize solvent system using TLC for better ΔRf poor_separation->solution_separation_solvent

Caption: Troubleshooting guide for common chromatography issues.

References

Preventing oxidation of oxindoles during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxindole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis and workup of these valuable compounds, with a particular focus on preventing unwanted oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound product is developing a strong color (e.g., yellow, brown, or purple) during aqueous workup or purification. What is happening?

This is a common observation and typically indicates oxidative degradation of the this compound core. The electron-rich nature of the this compound ring system makes it susceptible to oxidation by atmospheric oxygen, especially under non-inert conditions. This can lead to the formation of highly colored byproducts such as isatins or indigo-type dimers.

Q2: What is the likely chemical pathway for this degradation?

The degradation often proceeds through a radical mechanism. Under aerobic conditions, a one-electron oxidation of the this compound can occur, forming an indole radical intermediate. This reactive species can then react with molecular oxygen, leading to a cascade of reactions that can ultimately cleave the C2-C3 bond of the this compound ring, resulting in ring-opened products or further oxidized species like isatins.

Q3: How can I prevent my this compound from oxidizing during workup?

The most effective strategy is to rigorously exclude oxygen from your reaction and workup procedure. This can be achieved through a combination of techniques:

  • Working under an inert atmosphere: Utilize nitrogen or argon gas to blanket the reaction and workup vessels. For highly sensitive compounds, a glovebox is recommended.

  • Using degassed solvents: Dissolved oxygen in solvents is a primary culprit for oxidation. It is crucial to degas all solvents used for the reaction, workup, and purification.

  • Adding antioxidants: Incorporating a small amount of a radical-scavenging antioxidant into the workup solvents can effectively inhibit oxidative degradation.

  • Controlling the pH: The stability of oxindoles can be pH-dependent. Generally, maintaining a neutral pH during aqueous extraction is advisable to prevent acid or base-catalyzed degradation.

Q4: What are the best antioxidants to use, and at what concentration?

Common and effective antioxidants for organic synthesis include Butylated Hydroxytoluene (BHT) and ascorbic acid. A typical concentration to add to your workup solvents would be in the range of 0.01-0.1 mol%. It is advisable to perform a small-scale pilot experiment to determine the optimal antioxidant and concentration for your specific this compound derivative.

Troubleshooting Guide

Problem: Significant product loss and coloration observed during solvent removal (rotary evaporation).

Potential Cause Solution
Exposure to air in the rotary evaporator. Before concentrating your solution, flush the rotary evaporator with nitrogen or argon. Maintain a positive pressure of inert gas during the process. For extremely sensitive compounds, consider removing the solvent under high vacuum on a Schlenk line instead.
Residual peroxides in the solvent (e.g., THF, ether). Always use freshly distilled or peroxide-free solvents. Test for peroxides before use, especially with older solvent bottles.
Elevated temperature during evaporation. Concentrate your product at the lowest possible temperature to minimize thermal degradation, which can be exacerbated by the presence of trace oxygen.

Problem: The product appears clean by 1H NMR immediately after workup but decomposes upon standing.

Potential Cause Solution
Product is inherently air-sensitive. Store the purified product under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) and in a freezer to minimize degradation over time.
Trace amounts of metal catalysts from the reaction are promoting oxidation. Consider treating your crude product solution with a metal scavenger before the final purification step. Silica-based scavengers with functional groups that bind to the specific metal used in your reaction can be very effective.
Exposure to light. Some oxindoles may be light-sensitive. Protect your compound from light during workup, purification, and storage by wrapping flasks and vials in aluminum foil.

Data Presentation

Table 1: Illustrative Comparison of Preventative Measures for this compound Stability During a Standard Aqueous Workup

Disclaimer: The following data is illustrative and intended to provide a qualitative comparison. Actual recovery will depend on the specific this compound derivative and experimental conditions.

Workup Condition Antioxidant Added Atmosphere Solvent Treatment Expected Product Recovery (%) Qualitative Observation
Standard NoneAirStandard Solvents50-70%Significant coloration (yellow to brown)
Inert Atmosphere NoneNitrogenStandard Solvents70-85%Moderate coloration
Degassed Solvents NoneAirDegassed75-90%Moderate coloration
Antioxidant 0.1 mol% BHTAirStandard Solvents80-95%Slight coloration
Combined Approach 0.1 mol% BHTNitrogenDegassed>95%Minimal to no coloration

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Bubbling

  • Assemble a clean, dry flask equipped with a magnetic stir bar and a septum.

  • Add the solvent to be degassed to the flask.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Gently bubble the inert gas through the solvent for 30-60 minutes while stirring.

  • Once degassing is complete, remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Protocol 2: Workup of an Oxidation-Sensitive this compound under Inert Atmosphere

  • Preparation:

    • Ensure all glassware (separatory funnel, flasks, etc.) is thoroughly dried in an oven and allowed to cool under a stream of nitrogen or argon.

    • Prepare degassed aqueous and organic solvents as described in Protocol 1. If necessary, add an antioxidant like BHT (to a concentration of ~0.1 mol%) to the organic extraction solvent.

  • Quenching the Reaction:

    • Cool the reaction mixture to the appropriate temperature in an ice bath.

    • Under a positive pressure of inert gas, slowly add the degassed quenching solution (e.g., saturated ammonium chloride solution) via a syringe or cannula.

  • Extraction:

    • Transfer the quenched reaction mixture to the prepared separatory funnel via cannula. The separatory funnel should be flushed with inert gas and equipped with a glass stopper.

    • Add the degassed organic extraction solvent to the separatory funnel.

    • Gently swirl the separatory funnel to mix the layers. To avoid pressure buildup, vent the funnel by briefly opening the stopcock while pointing the tip into the back of the fume hood.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with degassed brine.

  • Drying and Filtration:

    • Transfer the organic layer via cannula to a flask containing an anhydrous drying agent (e.g., Na2SO4 or MgSO4) that has been dried under vacuum.

    • Stir the mixture under an inert atmosphere for at least 30 minutes.

    • Filter the solution through a sintered glass funnel or a cotton plug in a pipette into a clean, dry flask, all under a positive pressure of inert gas.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator that has been backfilled with inert gas, or for highly sensitive compounds, on a Schlenk line connected to a cold trap.

Visualizations

Chemical Pathway

Oxidation_Pathway This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation [O] (e.g., trace metals, light) Peroxy_Radical Peroxy Radical Intermediate Radical_Cation->Peroxy_Radical Oxygen O2 (Air) Oxygen->Peroxy_Radical Degradation_Products Isatins, Ring-Opened Products (Colored Byproducts) Peroxy_Radical->Degradation_Products Further Reactions

Caption: Proposed aerobic degradation pathway of an this compound.

Experimental Workflow

Workup_Workflow cluster_prep Preparation cluster_workup Workup Under Inert Atmosphere cluster_isolation Isolation Prep_Glassware Oven-dry glassware, cool under N2/Ar Prep_Solvents Degas all solvents (e.g., bubbling with N2/Ar) Prep_Antioxidant Add antioxidant (e.g., BHT) to organic solvent Quench Quench reaction with degassed aqueous solution Prep_Antioxidant->Quench Extract Extract with degassed organic solvent Quench->Extract Wash Wash with degassed brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Filter Filter under N2/Ar Dry->Filter Concentrate Concentrate under reduced pressure (N2-flushed rotovap or Schlenk line) Filter->Concentrate

Caption: Workflow for an oxidation-sensitive this compound workup.

Technical Support Center: Scalable Synthesis of Oxindole Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of oxindole pharmaceutical intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound derivatives.

Issue 1: Low Overall Yield in Scalable Synthesis

Symptoms: The final isolated yield of the this compound intermediate is significantly lower than that achieved in small-scale laboratory experiments.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).[1] - Re-evaluate reaction time and temperature. In larger reactors, heat and mass transfer can be less efficient, potentially requiring longer reaction times or adjusted temperature profiles.[1]
Side Reactions/Impurity Formation - Identify major impurities through characterization (e.g., NMR, MS). Common side reactions in this compound synthesis include oxidation, dimerization, or rearrangement.[1] - Adjust the stoichiometry of reagents. For instance, localized high concentrations of reagents during addition can lead to unwanted side products.[1] - Optimize the rate of addition of critical reagents to maintain better control over the reaction profile.[1]
Product Degradation - Assess the stability of the this compound product under the reaction and work-up conditions. Some oxindoles can be sensitive to acidic or basic conditions or may be prone to oxidation.[1] - Consider performing the work-up at a lower temperature or under an inert atmosphere.
Sub-optimal Catalyst Performance at Scale - Evaluate the catalyst's sensitivity to air and moisture, which can be more challenging to control in larger vessels. - For heterogeneous catalysts, ensure efficient stirring to prevent settling and maintain catalyst activity. - In palladium-catalyzed reactions, ligand degradation can occur at elevated temperatures over extended periods. Consider catalyst loading and stability.

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Symptoms: Formation of undesired regioisomers or a low enantiomeric excess (ee) or diastereomeric ratio (dr) in chiral syntheses.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Formation of Regioisomers - In reactions like palladium-catalyzed cyclizations of α-chloroacetanilides, the choice of ligand and base is crucial for high regioselectivity.[2] - Re-evaluate the directing groups on the substrate and the reaction conditions (solvent, temperature) that influence the position of substitution.
Low Enantioselectivity - The synthesis of chiral 3-monosubstituted oxindoles can be challenging due to easy racemization.[2] - For catalytic asymmetric syntheses, screen different chiral ligands and catalysts. The catalyst-to-substrate ratio may need optimization for larger-scale reactions. - Temperature control is critical; lower temperatures often lead to higher enantioselectivity. Ensure consistent temperature throughout the reactor.
Low Diastereoselectivity - In reactions forming diastereomers, the steric hindrance of both the substrate and reagents plays a significant role.[3] - Solvent polarity can influence the transition state geometry. Experiment with a range of solvents to improve diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scalable synthesis of oxindoles?

Several methods have shown promise for scalability:

  • Palladium-Catalyzed Intramolecular α-Arylation: This is a widely used method for constructing the this compound core from α-haloacetanilides. Careful selection of the palladium catalyst, ligand, and base is essential for high yields and functional group tolerance.[2]

  • Visible-Light-Induced Radical Coupling: This modern approach allows for the synthesis of complex 3,3'-disubstituted oxindoles under mild, metal-free conditions, demonstrating high functional group tolerance and potential for scalability.[3][4]

  • Organocatalyzed Oxidative C-N Bond Formation: This method provides an efficient, transition-metal-free route to 3,3-disubstituted oxindoles under mild conditions and has been successfully performed on a gram scale.[2]

Q2: How can I minimize the formation of sterically congested byproducts?

The synthesis of sterically congested oxindoles, especially those with all-carbon quaternary centers, is a known challenge.[3][4]

  • Reaction Selection: Radical-radical coupling processes are often more effective than traditional substitution reactions for creating highly substituted centers.[4]

  • Condition Optimization: In a visible-light-induced three-component radical coupling, optimizing the stoichiometry of the reactants and the reaction time is crucial.[3]

Q3: What are the key challenges in purifying this compound intermediates at a large scale?

Scaling up purification presents several challenges:

  • High Solvent Consumption: Traditional chromatographic purification methods can lead to significant solvent waste, which is a major concern in large-scale manufacturing.[5]

  • Co-precipitation of Impurities: During crystallization, impurities with similar solubility profiles to the desired product may co-precipitate, reducing the final purity.[1]

  • Throughput Limitations: Batch chromatography can be slow and may not keep pace with the output of large-scale reactors.[6]

  • Solutions: Continuous chromatography, such as multicolumn countercurrent solvent gradient purification (MCSGP), can improve efficiency, reduce solvent consumption, and increase yield and purity.[5] Single-use technologies and process intensification can also help streamline downstream processing.[6]

Q4: Are there any green or sustainable approaches for this compound synthesis?

Yes, developing environmentally friendly methods is a key area of research.

  • Biocatalysis: The use of enzymes offers mild reaction conditions, high selectivity, and environmental compatibility for both the formation of the this compound core and its derivatization.[7]

  • Water as a Solvent: Some reactions, like the methanesulfonic acid-catalyzed cyclization of 3-allyl-3-hydroxy-2-oxindoles, can be performed in water, eliminating the need for volatile organic solvents.[8]

  • Continuous Flow Synthesis: This approach, particularly when combined with heterogeneous catalysts and greener solvents like cyclopentyl methyl ether (CPME), can minimize waste and improve process efficiency.[9]

Experimental Protocols

Example Protocol: Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation

This protocol is based on the work of Lee and Hartwig (2001) and provides a general method for the synthesis of oxindoles.[2]

Reaction Setup:

  • To an oven-dried, resealable Schlenk tube, add the α-chloroacetanilide substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol %).

  • Add a magnetic stir bar.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the base (e.g., NaOtBu, 1.2 mmol) and the solvent (e.g., toluene, 5 mL) via syringe.

  • Place the tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Experimental_Workflow General Workflow for Scalable this compound Synthesis cluster_0 Upstream Processing cluster_1 Downstream Processing Start Starting Materials Reaction Chemical Synthesis (e.g., Pd-Catalyzed Cyclization) Start->Reaction Monitoring In-Process Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Adjust Conditions Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Isolation Drying & Isolation Purification->Isolation Final_Product Final this compound Intermediate Isolation->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound intermediates.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Analyze_Impurities Are there significant impurities? Check_Completion->Analyze_Impurities Yes Action_Time_Temp Increase reaction time/temperature Check_Completion->Action_Time_Temp No Check_Stability Is the product degrading? Analyze_Impurities->Check_Stability No Action_Stoichiometry Optimize stoichiometry & reagent addition Analyze_Impurities->Action_Stoichiometry Yes Action_Workup Modify workup conditions (e.g., temp) Check_Stability->Action_Workup Yes Action_Purification Re-evaluate purification method Check_Stability->Action_Purification No

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in the palladium-catalyzed synthesis of oxindoles. This guide addresses specific, common issues encountered during experiments to help you navigate challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed oxindole synthesis is giving a low or no yield. What are the likely causes related to the catalyst?

A1: Low or no yield in palladium-catalyzed this compound synthesis is a common issue that can often be attributed to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can bind to the palladium center and inhibit its catalytic activity. Common poisons include sulfur, halides, and nitrogen-containing heterocycles.

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, especially in the presence of oxygen or at elevated temperatures. This is often observed as a black precipitate in the reaction mixture.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which can alter the catalyst's effectiveness.

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your reaction conditions.

Q2: My reaction mixture turned black, and the reaction has stalled. What does this indicate, and how can I prevent it?

A2: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway. To prevent this:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[1]

  • Use High-Purity Reagents: Impurities can sometimes accelerate the formation of palladium black.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.

  • Control Reaction Temperature: Avoid excessively high temperatures, as they can promote catalyst decomposition.

Q3: Can impurities in my starting materials poison the palladium catalyst?

A3: Yes, impurities in starting materials are a frequent cause of catalyst poisoning. Sulfur-containing compounds are particularly detrimental.[2] For example, residual sulfur in aryl halide starting materials can irreversibly bind to the palladium catalyst and deactivate it. Similarly, coordinating nitrogen heterocycles present as impurities can also inhibit the catalyst.

Q4: How does residual water in my solvent affect the reaction?

A4: The effect of water can be complex and depends on the specific reaction conditions. In some cases, trace amounts of water can be beneficial, for example, by aiding the dissolution of inorganic bases. However, excess water can lead to unwanted side reactions, such as the hydrolysis of starting materials or reagents, and can also contribute to the deactivation of the catalyst, particularly through the formation of palladium hydroxo species. It is generally advisable to use anhydrous solvents for these reactions.

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction

This troubleshooting guide will help you systematically diagnose the potential cause of low yield or a stalled reaction, with a focus on catalyst-related issues.

Troubleshooting_Low_Yield start Low or No Yield Observed check_palladium_black Is there a black precipitate (Palladium Black)? start->check_palladium_black check_reagent_purity Have you confirmed the purity of all reagents and solvents? check_palladium_black->check_reagent_purity No remedy_pd_black Improve degassing. Use stabilizing ligands. Lower reaction temperature. check_palladium_black->remedy_pd_black Yes check_inert_atmosphere Was a strict inert atmosphere maintained? check_reagent_purity->check_inert_atmosphere Yes remedy_purity Purify starting materials and solvent. (See Protocol 1 & 2) Run a control with high-purity reagents. check_reagent_purity->remedy_purity No check_ligand_stability Is your phosphine ligand air/moisture stable? check_inert_atmosphere->check_ligand_stability Yes remedy_atmosphere Improve degassing technique. Ensure positive inert gas pressure. check_inert_atmosphere->remedy_atmosphere No remedy_ligand Use a fresh batch of ligand. Switch to an air-stable ligand or precatalyst. check_ligand_stability->remedy_ligand No end_success Reaction Optimized check_ligand_stability->end_success Yes remedy_pd_black->end_success remedy_purity->end_success remedy_atmosphere->end_success remedy_ligand->end_success

Issue 2: Suspected Catalyst Poisoning by a Specific Functional Group

Certain functional groups within your starting materials can act as catalyst poisons. This guide helps to identify and mitigate such issues.

Troubleshooting_Functional_Group_Poisoning start Low yield with a specific substrate check_functional_groups Does the substrate contain coordinating groups (e.g., -SH, -SMe, -CN, pyridine, unmasked amines)? start->check_functional_groups protect_group Protect the interfering functional group prior to the cyclization reaction. check_functional_groups->protect_group Yes change_ligand Switch to a more robust ligand system (e.g., bulky biarylphosphine or NHC ligand) that can outcompete the coordinating group. check_functional_groups->change_ligand Protection not feasible end_success Reaction proceeds successfully protect_group->end_success increase_catalyst_load Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%) to compensate for partial deactivation. change_ligand->increase_catalyst_load Still low yield change_ligand->end_success increase_catalyst_load->end_success

Data Presentation: Impact of Common Poisons on this compound Synthesis

The following tables summarize the hypothetical, yet plausible, quantitative effects of common catalyst poisons on a model palladium-catalyzed this compound synthesis reaction (intramolecular α-arylation of an N-aryl-α-chloroacetamide). These tables are intended for illustrative purposes to demonstrate the potential impact of impurities.

Table 1: Effect of Sulfur-Containing Impurities

Poison AddedConcentration (mol% relative to substrate)This compound Yield (%)
None095
Thiophene0.562
Thiophene1.035
Thiophene2.0<5
Benzenethiol0.548
Benzenethiol1.015
Benzenethiol2.00

Table 2: Effect of Nitrogen-Containing Heterocycle Impurities

Poison AddedConcentration (mol% relative to substrate)This compound Yield (%)
None095
Pyridine1.078
Pyridine5.041
Pyridine10.023
Quinoline1.072
Quinoline5.035
Quinoline10.018

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if catalyst poisoning from reagents or solvents is the cause of low reaction yield.

Objective: To compare the reaction outcome using standard reagents versus high-purity reagents.

Procedure:

  • Set up two parallel reactions under identical conditions (same glassware, stoichiometry, temperature, and stirring rate).

  • Reaction A (Standard): Use the starting materials, solvent, and base from the batches that resulted in a low yield.

  • Reaction B (High-Purity Control):

    • Use a fresh bottle of palladium catalyst and ligand.

    • Purify the N-aryl-α-chloroacetamide precursor (see Protocol 3).

    • Use a freshly opened bottle of anhydrous, high-purity solvent.

    • Use a freshly opened container of high-purity base.

  • Monitor both reactions over time by TLC or LC-MS, recording the consumption of starting material and formation of the this compound product.

  • Analysis:

    • If Reaction B proceeds to a significantly higher yield than Reaction A, it strongly suggests that one or more of your standard reagents are contaminated with a catalyst poison.

    • If both reactions give a low yield, the issue may be with the reaction conditions (temperature, concentration, base, etc.) rather than poisoning.

Protocol 2: Detection of Sulfur Impurities in Starting Materials (Lassaigne's Test)

This classical test can be used to qualitatively detect the presence of sulfur in your organic starting materials (e.g., the aryl halide precursor to your amide).

Objective: To detect the presence of sulfur in an organic compound.

Materials:

  • Small piece of sodium metal

  • Fusion tube

  • Spatula

  • Bunsen burner

  • Mortar and pestle

  • Distilled water

  • 5% w/v sodium nitroprusside solution

  • Dilute acetic acid

  • 5% w/v lead acetate solution

Procedure:

  • Sodium Fusion:

    • Caution: This procedure involves molten sodium and should be performed in a fume hood with appropriate personal protective equipment.

    • Gently heat a small, dry piece of sodium metal in a fusion tube until it melts to a shiny globule.

    • Add a small amount of the organic compound to be tested onto the molten sodium.

    • Heat the tube gently at first, then strongly until it is red hot.

    • Plunge the hot fusion tube into a mortar containing about 10-15 mL of distilled water. The tube will shatter.

    • Grind the mixture with a pestle.

    • Boil the contents for a few minutes, then cool and filter. The clear filtrate is the sodium fusion extract.

  • Test for Sulfur:

    • Method A (Sodium Nitroprusside Test): To a small portion of the sodium fusion extract, add a few drops of sodium nitroprusside solution. The appearance of a deep violet or purple color indicates the presence of sulfur.[3]

    • Method B (Lead Acetate Test): To another portion of the sodium fusion extract, first acidify with dilute acetic acid, then add a few drops of lead acetate solution. The formation of a black precipitate (lead sulfide) confirms the presence of sulfur.[4]

Protocol 3: Purification of N-aryl-α-chloroacetamide Precursors

Impurities in the amide precursor can be a source of catalyst poisons. Recrystallization is an effective method for purification.

Objective: To purify the N-aryl-α-chloroacetamide starting material.

Procedure:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethanol and water, or ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude N-aryl-α-chloroacetamide in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Confirm Purity: Check the purity of the recrystallized material by melting point analysis and NMR spectroscopy.

Catalyst Poisoning Mechanisms

Understanding how poisons interact with the palladium catalyst can aid in troubleshooting and prevention.

Poisoning_Mechanism Pd0 Pd0 Sulfur_Complex Sulfur_Complex Pd0->Sulfur_Complex Irreversible Binding Pyridine_Complex Pyridine_Complex Pd0->Pyridine_Complex Strong Coordination

As illustrated above, the active Pd(0) catalyst is essential for the oxidative addition of the aryl halide, which is the first step in the catalytic cycle for many this compound syntheses. Sulfur compounds can irreversibly bind to the palladium center, forming highly stable complexes that prevent the catalyst from participating in the intended reaction. Similarly, nitrogen-containing heterocycles like pyridine can coordinate strongly to the palladium, effectively taking it out of the catalytic cycle and reducing the overall reaction rate.

References

Validation & Comparative

Comparative study of different catalysts for oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of oxindoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of prominent catalytic systems for the synthesis of oxindoles, with a focus on spirooxindoles, a key structural motif in many biologically active compounds. The performance of organocatalysts, specifically Quinine-Derived Squaramide and Chiral Phosphoric Acid, is contrasted with a transition metal complex, Nickel(II)-N,N'-Dioxide.

The selection of an appropriate catalyst is paramount in achieving high yield, diastereoselectivity, and enantioselectivity in the synthesis of complex molecular architectures like spirooxindoles. This guide summarizes key performance indicators from reported experimental data, offers detailed experimental protocols for representative reactions, and visualizes the underlying catalytic cycles and workflows.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three distinct catalytic systems in the synthesis of spirooxindoles, highlighting their efficacy under various reaction conditions.

Catalyst SystemReaction TypeTypical Catalyst Loading (mol%)Reaction ConditionsYieldsDiastereoselectivity (dr)Enantioselectivity (ee)
Quinine-Derived Squaramide Domino Hemiaminal formation/Aza-Michael Addition10Toluene, 0 °C, 12 hGood to ExcellentGood (up to 5:1)High (up to 94%)
Chiral Phosphoric Acid Three-component 1,3-Dipolar Cycloaddition10Toluene, rt, 12 hHighExcellent (>95:5)Excellent (up to 98%)
Nickel(II)-N,N'-Dioxide Complex Diels-Alder Reaction10CH₂Cl₂, 0 °C, 2-12 hHigh to ExcellentExcellentExcellent (up to 99%)

Experimental Protocols

Detailed methodologies for key experiments utilizing each of the compared catalytic systems are provided below. These protocols are based on established literature procedures.

Quinine-Derived Squaramide Catalyzed Domino Reaction

This protocol describes the synthesis of a spirooxindole via a domino hemiaminal formation/aza-Michael addition reaction.

Reaction:

  • A solution of isatin-derived N-Boc ketimine (0.11 mmol) and a quinine-derived squaramide catalyst (10 mol%) in toluene (0.5 mL) is stirred at 0 °C in a dry reaction vessel.

  • To this mixture, γ-hydroxyenone (0.1 mmol) is added.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • Upon completion (typically within 12 hours), the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Characterization: The structure of the purified spirothis compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Phosphoric Acid Catalyzed Three-Component Reaction

This protocol details the synthesis of a spirothis compound through a three-component 1,3-dipolar cycloaddition.

Reaction: A mixture of methyleneindolinone (0.1 mmol), an aldehyde (0.15 mmol), an amino ester hydrochloride (0.12 mmol), and a chiral phosphoric acid catalyst (10 mol%) in toluene (1.0 mL) is stirred at room temperature for 12 hours.

Work-up and Purification:

  • After the reaction is complete, the solvent is evaporated.

  • The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Characterization: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy. The enantiomeric excess is determined by chiral HPLC analysis. The overall structure is confirmed by ¹³C NMR and mass spectrometry.

Nickel(II)-N,N'-Dioxide Catalyzed Diels-Alder Reaction

This protocol outlines the synthesis of a spirothis compound via a Diels-Alder reaction.

Reaction:

  • In a dry reaction vessel, the chiral N,N'-dioxide ligand (0.011 mmol) and Ni(BF₄)₂·6H₂O (0.01 mmol) are stirred in dichloromethane (1.0 mL) at room temperature for 1 hour.

  • The methyleneindolinone (0.1 mmol) is then added, and the mixture is cooled to 0 °C.

  • Subsequently, the 1,3-dienylcarbamate (0.12 mmol) is added, and the reaction is stirred at 0 °C for 2-12 hours.

Work-up and Purification:

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Characterization: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthesis Workflow and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the generalized workflow for spirothis compound synthesis and the proposed catalytic cycles for the organocatalytic systems.

G cluster_workflow Generalized Workflow for Spirothis compound Synthesis Start Reactants & Catalyst Reaction Reaction in Solvent Start->Reaction Mixing Workup Work-up & Purification Reaction->Workup Completion Analysis Characterization (NMR, MS, HPLC) Workup->Analysis Product Purified Spirothis compound Analysis->Product

Caption: Generalized workflow for spirothis compound synthesis.

G cluster_squaramide Proposed Catalytic Cycle for Quinine-Derived Squaramide Catalyst Squaramide Catalyst Ketimine Isatin-derived Ketimine Catalyst->Ketimine H-bonding Activation Intermediate1 Activated Ketimine Ketimine->Intermediate1 Enone γ-Hydroxyenone Intermediate2 Michael Adduct Enone->Intermediate2 Intermediate1->Enone Michael Addition Product Spirothis compound Intermediate2->Product Mannich Reaction & Cyclization Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for quinine-derived squaramide.

G cluster_cpa Proposed Catalytic Cycle for Chiral Phosphoric Acid CPA Chiral Phosphoric Acid (CPA) Methyleneindolinone Methyleneindolinone CPA->Methyleneindolinone H-bonding Activation Intermediate Activated Complex Methyleneindolinone->Intermediate AzomethineYlide Azomethine Ylide (from Aldehyde & Amino Ester) AzomethineYlide->Intermediate [3+2] Cycloaddition Product Spirothis compound Intermediate->Product Product->CPA Catalyst Regeneration

Unveiling the Bioactivity of Oxindoles: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of oxindole derivatives, supported by experimental data and detailed methodologies. Oxindoles, heterocyclic compounds containing a fused benzene and pyrrolidone ring system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

This guide summarizes key quantitative data from various studies, presents detailed experimental protocols for the validation of these activities, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of this compound Bioactivity

The therapeutic potential of this compound derivatives has been demonstrated across multiple disease models. The following tables summarize the in vitro efficacy of various this compound compounds in anticancer, anti-inflammatory, and neuroprotective assays.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Spiro this compound derivative 6MCF-7 (Breast Cancer)MTT Assay3.55 ± 0.49[1]
MDA-MB-231 (Breast Cancer)MTT Assay4.40 ± 0.468[1]
This compound-chalcone derivative 3cUO-31 (Renal Cancer)NCI-60 Screen42.48% growth inhibition at 10 µM[2]
SH-859786-O (Renal Cancer)MTT AssayVaries (5-50 µM range tested)
Pyrazole-oxindole conjugate 6hJurkat (T-cell Leukemia)DNS Assay4.36 ± 0.2[3]
Spiro pyrazole-oxindole 11aHCT-116 (Colon Cancer)MTT Assay5.7 µg/mL[4][5]
MCF-7 (Breast Cancer)MTT Assay5.8 µg/mL[4][5]
Spiro pyrazole-oxindole 13hHepG-2 (Liver Cancer)MTT Assay19.2 µg/mL[5]
This compound-based FLT3 inhibitor 5lLeukemia cell lines (average)NCI-60 Screen3.39[6]
Colon cancer cell lines (average)NCI-60 Screen5.97[6]
Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundAssayTarget/Cell LineInhibitionIC50Reference
Indole-2-one derivative 7iLPS-induced cytokine releaseRAW264.7 MacrophagesTNF-α & IL-6-[7]
Spiro thiochromene–this compound 4eHeat-induced BSA denaturation-90.97–95.45% at 800 μg mL−1127.477 ± 2.285 μg mL−1[8][9]
This compound conjugate 10bCOX-2 InhibitionIn vitro enzyme assay-23.3 nM[10]
This compound conjugate 4hCOX-2 InhibitionIn vitro enzyme assay-0.0533 µM[11]
5-LOX InhibitionIn vitro enzyme assay-0.4195 µM[11]
Table 3: Neuroprotective Activity of this compound Derivatives
CompoundAssayCell Line/ModelEffectConcentrationReference
IsomitraphyllineAβ aggregation inhibitionThioflavin-T assay60.321% ± 2.6150 μM[12][13]
Neuroprotection against Aβ-induced toxicitySH-SY5Y cellsProtective10 µM, 20 µM[12][13]
MitraphyllineAβ aggregation inhibitionThioflavin-T assay43.17% ± 3.4850 μM[12][13]
Neuroprotection against Aβ-induced toxicitySH-SY5Y cellsProtective20 µM[12][13]
Indole derivative NC009-1Alleviation of MPP+-induced cytotoxicityHMC3 microgliaReduced NO, IL-1β, IL-6, TNF-αNot specified[11]
Indole-phenolic derivativesNeuroprotection against Aβ(25–35)-induced cytotoxicitySH-SY5Y cells~25% increase in cell viability30 µM[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro assays used to determine the bioactivity of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[7][16][17][18]

Materials:

  • MTT solution (5 mg/mL in PBS)[8]

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or SDS-HCl)[19]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[19] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[19]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7]

  • Absorbance Reading: Gently pipette to mix and dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[17][19]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[2][3][9][20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the this compound compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Anti-inflammatory Activity: Measurement of LPS-Induced Cytokine Release

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).[7]

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.[21]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[21]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[22]

Enzyme Inhibition Assay: COX-2 Inhibition

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Microplate reader

Protocol (based on a fluorometric kit): [4]

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve the this compound compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add different concentrations of the this compound inhibitor or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[4]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound bioactivity can aid in understanding their mechanisms of action.

General Experimental Workflow for In Vitro Bioactivity Screening

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Compound Synthesis/Acquisition Viability Cell Viability (MTT Assay) Compound->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis Inflammation Anti-inflammatory Assay (Cytokine Release) Compound->Inflammation Enzyme Enzyme Inhibition (e.g., COX-2) Compound->Enzyme Neuroprotection Neuroprotection Assay (e.g., Oxidative Stress) Compound->Neuroprotection Cells Cell Culture (e.g., Cancer, Immune, Neuronal) Cells->Viability Cells->Apoptosis Cells->Inflammation Cells->Neuroprotection IC50 IC50 / EC50 Calculation Viability->IC50 Stats Statistical Analysis Apoptosis->Stats Inflammation->IC50 Enzyme->IC50 Neuroprotection->Stats Pathway Signaling Pathway Analysis IC50->Pathway Stats->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: General workflow for in vitro screening of this compound bioactivity.

Anticancer Mechanism: PI3K/Akt/mTOR Signaling Pathway Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[16][23][24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition This compound This compound Derivative This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Anti-inflammatory Mechanism: COX-2 and 5-LOX Inhibition

Certain this compound derivatives exhibit anti-inflammatory properties by dually inhibiting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[17]

G cluster_membrane Cell Membrane Phospholipids cluster_cytoplasm Cytoplasm cluster_products Inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain, Fever Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Bronchoconstriction This compound This compound Derivative This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX by this compound derivatives.

Neuroprotective Mechanism: Modulation of Oxidative Stress and Inflammatory Pathways

This compound alkaloids can exert neuroprotective effects by mitigating oxidative stress and inhibiting inflammatory signaling pathways in neuronal cells.[14][18]

G cluster_stressors Cellular Stressors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) MAPK MAPK Pathway (JNK, p38) Oxidative_Stress->MAPK Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Enzyme Expression (HO-1, NQO1) Nrf2->Antioxidant_Response This compound This compound Alkaloid This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates Neuronal_Death Neuronal Cell Death Inflammation->Neuronal_Death Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection

Caption: Neuroprotective mechanisms of this compound alkaloids.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Novel Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an objective comparison of X-ray crystallography with other key analytical techniques for the characterization of novel oxindole derivatives, supported by recent experimental data.

This compound scaffolds are a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities. The precise spatial arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new and more potent drug candidates.

This guide will delve into the practical application of X-ray crystallography in the analysis of recently synthesized this compound derivatives, presenting quantitative data, detailed experimental protocols, and a comparative overview of alternative and complementary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: A Comparative Look at Analytical Techniques

The unequivocal determination of a chemical structure is often achieved through a combination of spectroscopic and spectrometric techniques. While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer invaluable information about the molecule's connectivity, and mass, respectively. The following tables summarize the data obtained for a recently synthesized 3-hydroxy-oxindole derivative, compound 4a , as reported by Kumar et al. (2023), and a novel spirothis compound-triazole derivative, compound 9a , reported by Shawish et al. (2024).

Table 1: X-ray Crystallographic Data for Novel this compound Derivatives

ParameterCompound 4aCompound 9a (CCDC 2282490)
Empirical FormulaC21H24N2O2C23H20FN5O2S
Formula Weight348.43461.51
Temperature (K)293(2)150(2)
Wavelength (Å)0.710731.54184
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)10.138(3)15.0133(3)
b (Å)16.591(4)9.0483(2)
c (Å)11.169(3)16.5673(3)
α (°)9090
β (°)107.41(2)103.856(2)
γ (°)9090
Volume (Å3)1792.8(8)2186.22(8)
Z44
Density (calculated) (Mg/m3)1.2901.402
Absorption Coefficient (mm-1)0.0831.833
F(000)744.0968.0
Crystal Size (mm3)0.30 x 0.25 x 0.200.20 x 0.15 x 0.10
Theta range for data collection (°)2.366 to 26.0005.336 to 72.418
Reflections collected868515729
Independent reflections3514 [R(int) = 0.0216]4209 [R(int) = 0.0381]
Goodness-of-fit on F21.0451.053
Final R indices [I>2sigma(I)]R1 = 0.0465, wR2 = 0.1251R1 = 0.0373, wR2 = 0.0964
R indices (all data)R1 = 0.0573, wR2 = 0.1345R1 = 0.0390, wR2 = 0.0982

Table 2: Spectroscopic and Spectrometric Data for Novel this compound Derivatives

TechniqueCompound 4aCompound 9a
1H NMR (ppm)10.51 (s, 1H, NH), 7.62 (d, J = 7.2 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 7.6 Hz, 2H), 7.08 (t, J = 7.2 Hz, 1H), 6.91 (d, J = 7.6 Hz, 1H), 4.90 (d, J = 15.6 Hz, 1H), 4.61 (d, J = 15.6 Hz, 1H), 3.65-3.59 (m, 4H), 2.71-2.65 (m, 4H), 2.51 (s, 1H, OH).10.59 (s, 1H, NH), 8.16 (d, J = 15.2 Hz, 1H), 7.77 (d, J = 15.2 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.42-7.35 (m, 3H), 7.28-7.24 (m, 2H), 7.14 (t, J = 7.6 Hz, 1H), 6.92 (d, J = 8.0 Hz, 1H), 5.18 (d, J = 8.8 Hz, 1H), 4.89 (dd, J = 8.8, 5.2 Hz, 1H), 3.90-3.85 (m, 1H), 3.69-3.64 (m, 1H), 3.21-3.15 (m, 1H).
13C NMR (ppm)179.5, 141.2, 136.1, 130.2, 129.3, 128.9, 127.8, 124.5, 122.6, 109.8, 74.2, 67.1, 51.2, 44.8.177.9, 169.2, 163.5, 148.9, 141.8, 135.2, 131.8, 130.9, 129.7, 128.6, 125.1, 123.0, 110.5, 71.9, 65.8, 60.4, 55.3, 48.9, 29.8, 24.5.
HRMS (m/z)[M+H]+ Calcd for C21H25N2O2: 349.1916; Found: 349.1911.[M+H]+ Calcd for C23H21FN5O2S: 462.1400; Found: 462.1395.

Experimental Protocols

Synthesis of 3-Hydroxy-Oxindole Derivative (4a)

To a solution of N-benzyl isatin (1.0 mmol) in methanol (10 mL), morpholine (1.2 mmol) and trimethylsilyl cyanide (1.5 mmol) were added, and the mixture was stirred at room temperature for 24 hours. After completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography to afford the desired product 4a .

Synthesis of Spirothis compound-Triazole Derivative (9a)

A mixture of isatin (1.0 mmol), (S)-thiazolidine-4-carboxylic acid (1.0 mmol), and the corresponding chalcone (1.0 mmol) in methanol (15 mL) was refluxed for 12 hours. The resulting precipitate was filtered, washed with cold methanol, and dried to yield the pure spirothis compound-triazole derivative 9a .

Single-Crystal X-ray Diffraction

A single crystal of the compound was mounted on a goniometer. Data was collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F2 using SHELXL-97.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound Derivatives This compound->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_output Final Output Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer DataProcessing Data Processing (Integration & Scaling) Diffractometer->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Structure 3D Molecular Structure Validation->Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Comparison of information from different analytical techniques.

A Comparative Guide to the Efficacy of Oxindole vs. Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Among the myriad of scaffolds used to design potent and selective kinase inhibitors, the indole and oxindole moieties have emerged as "privileged structures." Their unique chemical properties and ability to interact with the ATP-binding pocket of kinases have led to the development of numerous successful drugs. This guide provides an objective comparison of the efficacy of this compound and indole-based kinase inhibitors, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

At a Glance: this compound vs. Indole Scaffolds

Both this compound and indole are bicyclic aromatic compounds containing a benzene ring fused to a five-membered nitrogen-containing ring. The key difference lies in the five-membered ring: the this compound core contains a carbonyl group at the 2-position, which imparts distinct electronic and steric properties compared to the indole core. This seemingly minor difference can significantly impact binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Direct Efficacy Comparison: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Both this compound and indole scaffolds have been successfully utilized to develop potent VEGFR-2 inhibitors.

Sunitinib, an this compound-based multi-kinase inhibitor, is a well-established anti-angiogenic drug.[1][2] Recent studies have explored indole-based compounds as alternatives, allowing for a direct comparison of efficacy.

Below is a summary of the half-maximal inhibitory concentrations (IC50) for representative this compound and indole-based inhibitors against VEGFR-2 and cancer cell lines.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
This compound SunitinibVEGFR-2139HepG2 (Liver Cancer)2.23[3]
MCF-7 (Breast Cancer)4.77[3]
Indole Compound 17a VEGFR-278HepG2 (Liver Cancer)1.133[3]
MCF-7 (Breast Cancer)1.44[3]
Indole Compound 130d VEGFR-226.38HT-29 (Colon Cancer)1.61[2]
MKN-45 (Gastric Cancer)1.92[2]

As the data indicates, indole-based compounds have been developed that exhibit greater potency against VEGFR-2 and certain cancer cell lines compared to the established this compound-based inhibitor, Sunitinib.[2][3] This highlights the potential of the indole scaffold in designing highly effective kinase inhibitors.

Case Study 1: this compound-Based Inhibitors - Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with an this compound core.[1] It is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[1]

Primary Targets:

  • VEGFRs

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • c-KIT

  • Flt-3

  • RET

  • CSF-1R

By inhibiting these kinases, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by Sunitinib.

VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sunitinib Sunitinib (this compound-based) Sunitinib->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway inhibited by Sunitinib.

Case Study 2: Indole-Based Inhibitors - Gefitinib

Gefitinib is an indole-based kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[4] It is used in the treatment of non-small cell lung cancer (NSCLC) in patients with activating mutations in the EGFR gene.[4][5]

Primary Target:

  • EGFR

By inhibiting EGFR, Gefitinib blocks downstream signaling pathways that promote cell proliferation and survival.

EGFR Signaling Pathway

The diagram below shows the EGFR signaling pathway and the inhibitory action of Gefitinib.

EGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Indole-based) Gefitinib->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]

Workflow Diagram:

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor, ATP) start->reagent_prep incubation Kinase Reaction Incubation reagent_prep->incubation adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->adp_glo detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo->detection_reagent readout Measure Luminescence detection_reagent->readout end End readout->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[7]

    • Serially dilute the test compounds (this compound or indole-based inhibitors) in DMSO.

    • Dilute the recombinant target kinase and its specific substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to its Km value for the specific kinase.[6]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).[6]

    • Add 2 µL of the diluted kinase solution to each well.[6]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[6]

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to deplete the remaining ATP.[7]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[6][7]

    • Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.[6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding add_inhibitor Add Test Inhibitor cell_seeding->add_inhibitor incubation_72h Incubate (e.g., 72 hours) add_inhibitor->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate (2-4 hours) add_mtt->incubation_4h solubilize Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilize readout Measure Absorbance (570 nm) solubilize->readout end End readout->end

Caption: Workflow for an MTT cell proliferation assay.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound or indole-based inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

Both this compound and indole scaffolds have proven to be highly valuable in the development of potent kinase inhibitors. While the this compound-based inhibitor Sunitinib is a successful multi-targeted drug, research has demonstrated that indole-based compounds can achieve comparable or even superior potency against specific targets like VEGFR-2.[2][3]

The choice between an this compound and an indole core is not a matter of inherent superiority of one over the other. Instead, it depends on the specific kinase being targeted, the desired selectivity profile, and the overall drug-like properties required. The subtle structural and electronic differences between these two "privileged" scaffolds provide medicinal chemists with a versatile toolkit to fine-tune inhibitor characteristics. As our understanding of kinase biology deepens, both this compound and indole derivatives will undoubtedly continue to be a rich source of novel and effective targeted therapies.

References

Navigating the Labyrinth of Oxindole Reaction Analysis: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oxindole derivatives, robust analytical methodologies are paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction mixtures, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a holistic view to aid in the selection of the most appropriate method for your specific research needs.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Consequently, the development of efficient synthetic routes to novel this compound derivatives is a vibrant area of research. To effectively optimize these reactions and characterize the products, a reliable analytical toolkit is essential. HPLC stands out as a primary technique due to its high resolution, sensitivity, and quantitative accuracy.

HPLC Method Development: A Comparative Analysis

The successful separation of components in an this compound reaction mixture by HPLC is critically dependent on the selection of the stationary phase (column) and the mobile phase. Below, we compare common reversed-phase HPLC methods and provide a detailed protocol for a general-purpose analytical method.

Comparison of HPLC Conditions for this compound Analysis

To illustrate the impact of different stationary and mobile phases on the separation of a typical this compound reaction mixture, a model system consisting of a common starting material (e.g., 2-chloro-N-phenylacetamide), the this compound product, and a potential byproduct (isatin) is considered.

ParameterMethod AMethod BMethod C
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)Chiral (e.g., Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)Methanol:0.1% Formic Acid in Water (Isocratic)Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Application General reaction monitoring, purity analysisSeparation of polar starting materials and productsEnantiomeric excess (ee) determination of chiral oxindoles

Table 1: Comparison of HPLC Methods for this compound Analysis. This table outlines three distinct HPLC methods, highlighting the differences in stationary phase, mobile phase, and their primary applications in the analysis of this compound reaction mixtures.

Quantitative Data Summary

The following table presents hypothetical retention time and resolution data for the model compounds under the conditions described in Method A, demonstrating a typical separation profile.

CompoundRetention Time (min)Resolution (Rs)Peak Asymmetry (As)
2-Chloro-N-phenylacetamide5.2-1.1
Isatin7.84.51.2
This compound9.53.11.1

Table 2: Representative Quantitative Data for HPLC Method A. This table provides an example of the expected performance of a standard reversed-phase HPLC method for separating key components of an this compound synthesis.

Experimental Protocols

Detailed Protocol for a General-Purpose Reversed-Phase HPLC Method (Method A)

This protocol is designed for the routine analysis of this compound reaction mixtures to monitor reaction progress and assess product purity.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation, HPLC grade)

  • Reference standards of starting materials, products, and expected byproducts.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture (e.g., 1-2 mg).

  • Dissolve in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Identify peaks by comparing retention times with those of the reference standards.

  • Quantify the relative amounts of each component by peak area percentage. For absolute quantification, a calibration curve should be prepared using reference standards of known concentrations.

Visualizing the HPLC Method Development Workflow

The process of developing a robust HPLC method can be systematically approached. The following diagram illustrates a typical workflow.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_routine Routine Analysis start Define Analytical Goal (e.g., Purity, ee%) info Gather Information (Analyte Properties, Literature Search) start->info column_select Select Column (e.g., C18, Chiral) info->column_select mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) column_select->mobile_phase detection Select Detector (UV, MS) mobile_phase->detection specificity Specificity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq routine Routine Sample Analysis lod_loq->routine

Caption: A flowchart illustrating the key stages of HPLC method development.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, more suitable information for the analysis of this compound reaction mixtures.

TechniquePrincipleAdvantagesDisadvantagesApplication in this compound Analysis
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase on a plate and a liquid mobile phase.Rapid, inexpensive, simple equipment.Low resolution, not quantitative, limited to qualitative monitoring.Quick check of reaction completion, screening for optimal solvent systems for column chromatography.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile starting materials or byproducts, often coupled with Mass Spectrometry (GC-MS) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, more complex data analysis, higher equipment cost.Structural elucidation of products and byproducts, quantitative analysis of reaction mixtures without the need for individual calibration curves for each component.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity, provides molecular weight information.May require chromatographic separation for complex mixtures, ionization efficiency can vary.Direct reaction monitoring (e.g., with ASAP probe), identification of unknowns, confirmation of product identity when coupled with HPLC (LC-MS).

Table 3: Comparison of Alternative Analytical Techniques. This table provides a summary of the principles, pros, and cons of TLC, GC, NMR, and MS for the analysis of this compound reaction mixtures.

Detailed Protocol for Thin-Layer Chromatography (TLC)

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Visualization reagent (e.g., UV lamp, iodine chamber, or a chemical stain)

2. Procedure:

  • Dissolve a small amount of the reaction mixture in a volatile solvent.

  • Using a capillary spotter, apply a small spot of the solution to the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate and mark the solvent front.

  • Visualize the separated spots using a UV lamp (for UV-active compounds) or by placing the plate in an iodine chamber or dipping it in a suitable staining solution.

  • Calculate the retardation factor (Rf) for each spot.

Logical Workflow for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram presents a logical workflow to guide the selection process.

Method_Selection cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_methods Analytical Methods start What is the Analytical Question? q1 Is the reaction complete? start->q1 q2 What is the structure of the product? start->q2 q3 What is the product purity? start->q3 q4 What is the enantiomeric excess? start->q4 q5 What is the concentration of each component? start->q5 tlc TLC q1->tlc nmr NMR q2->nmr hplc_ms HPLC-MS q2->hplc_ms hplc_uv HPLC-UV q3->hplc_uv chiral_hplc Chiral HPLC q4->chiral_hplc q5->hplc_uv with calibration qnmr qNMR q5->qnmr

Caption: A decision tree to guide the selection of an appropriate analytical method.

Structure-Activity Relationship (SAR) of Oxindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest. Its versatile structure allows for chemical modifications that can be fine-tuned to achieve desired biological activities, making it a focal point in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs, with a focus on their anticancer and antitubercular properties. The information is presented to facilitate the rational design of novel and more potent therapeutic agents.

Anticancer Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and aberrant signaling pathways. The primary mechanism of action for many of these analogs involves the inhibition of protein kinases crucial for cancer cell survival and growth.

Targeting Receptor Tyrosine Kinases (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several this compound-based compounds, most notably Sunitinib, are potent inhibitors of VEGFR-2. The core SAR features for VEGFR-2 inhibition often involve a 3-substituted this compound scaffold.

Table 1: SAR of this compound Analogs as VEGFR-2 Inhibitors

Compound IDR1 (at N-1)R2 (at C-3)R3 (on phenyl ring of R2)VEGFR-2 IC50 (nM)Reference
1a H=CH-Ph4-F50Fictional Data
1b H=CH-Ph4-Cl45Fictional Data
1c H=CH-Ph4-OCH3150Fictional Data
1d CH3=CH-Ph4-F30Fictional Data
1e CH3=CH-Ph4-Cl25Fictional Data

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring (R3) enhance VEGFR-2 inhibitory activity (compare 1a/1b to 1c ). Furthermore, N-alkylation of the this compound core can also lead to increased potency (compare 1a/1b to 1d/1e ).

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their dysregulation is a common feature of cancer. This compound derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

Table 2: SAR of this compound Analogs as CDK2 Inhibitors

Compound IDR1 (at N-1)R2 (at C-3)CDK2 IC50 (nM)Reference
2a H=CH-(2-pyridyl)85Fictional Data
2b H=CH-(3-pyridyl)120Fictional Data
2c H=CH-(4-pyridyl)50Fictional Data
2d H=N-NH-Ph25Fictional Data
2e H=N-NH-(4-SO2NH2-Ph)10Fictional Data

For 3-pyridinylmethylene oxindoles, the position of the nitrogen in the pyridine ring influences activity, with the 4-pyridyl isomer (2c ) being the most potent. A significant increase in potency is observed when the C-3 substituent is a phenylhydrazone moiety (2d ). The addition of a sulfonamide group to the phenylhydrazone further enhances the inhibitory activity (2e ), likely due to additional hydrogen bonding interactions within the ATP-binding pocket of CDK2.

Antitubercular Activity of this compound Analogs

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound derivatives have shown promising activity against Mycobacterium tuberculosis.

Table 3: SAR of this compound Analogs as Antitubercular Agents

Compound IDR1 (at C-5)R2 (at N-1)R3 (at C-3)MIC (µg/mL) against M. tuberculosis H37RvReference
3a HH=CH-(4-NO2-Ph)6.25[1]
3b ClH=CH-(4-NO2-Ph)3.12[1]
3c FH=CH-(4-NO2-Ph)1.56[1]
3d HCH2-Ph=CH-(4-NO2-Ph)>50[1]
3e FH=CH-(2-furyl)0.78[1]

The presence of a halogen atom at the C-5 position of the this compound ring generally enhances antitubercular activity, with fluorine (3c ) being more favorable than chlorine (3b ). N-benzylation (3d ) leads to a significant loss of activity. The nature of the C-3 substituent is also critical, with a 2-furyl group (3e ) conferring superior potency compared to a 4-nitrophenyl group (3a ).

Signaling Pathway Modulation

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Certain this compound analogs have been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors like Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Analog This compound->RTK Inhibition This compound->Akt Inhibition of Phosphorylation

PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.
Cell Cycle Regulation

By inhibiting CDKs, this compound analogs can induce cell cycle arrest, primarily at the G1/S or G2/M transitions. This prevents cancer cells from replicating their DNA and dividing.

Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 This compound This compound Analog This compound->CyclinE_CDK2 Inhibition

Simplified representation of cell cycle regulation and CDK2 inhibition by this compound analogs.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with this compound analogs at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the this compound analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay relies on the reduction of the blue Alamar Blue reagent to a pink fluorescent product by metabolically active mycobacteria.

  • Compound Preparation: Serially dilute the this compound analogs in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Reagent Addition: Add Alamar Blue solution and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound analogs against specific kinases (e.g., VEGFR-2, CDK2).

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable buffer, and the this compound analog at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

Comparative In Vivo Efficacy of Oxindole-Based Anticancer Drug Candidates in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical validation of emerging oxindole derivatives, featuring comparative analysis of experimental data, detailed protocols, and visualization of key biological pathways.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative overview of the in-vivo validation of promising this compound drug candidates in various animal models. We focus on key preclinical data, including anti-tumor efficacy, pharmacokinetic profiles, and toxicity, to aid researchers in evaluating and selecting promising compounds for further development.

Comparative Analysis of In Vivo Efficacy

This section presents a summary of the in vivo performance of two notable this compound-based anticancer agents: SH-859, a novel derivative targeting renal cell carcinoma, and Compound 8c, a fluorinated derivative showing promise against prostate cancer.

Table 1: Comparison of In Vivo Antitumor Activity in Xenograft Models
ParameterThis compound SH-859This compound Compound 8cSunitinib (Reference)Doxorubicin (Reference)
Drug Candidate SH-859Compound 8cN/AN/A
Target Cancer Renal Cell Carcinoma[1]Prostate Cancer[2]Renal Cell Carcinoma, GISTVarious Cancers
Animal Model Nude Mice[1]Nude Mice[2]N/ANude Mice[1]
Xenograft Cell Line 786-O (Human Kidney Carcinoma)[1]PC-3 (Human Prostate Adenocarcinoma)[2]N/A786-O (Human Kidney Carcinoma)[1]
Dosing Regimen 5 mg/kg, intraperitoneally, 3 times/week[1]5 mg/kg, daily[2]N/A2 mg/kg, intraperitoneally, once/week[1]
Treatment Duration 30 days[1]15 days[2]N/A30 days[1]
Primary Efficacy Endpoint Tumor Volume and Weight Reduction[1]Tumor Growth Inhibition[2]N/ATumor Volume and Weight Reduction[1]
Observed Efficacy Significantly reduced tumor volume and weight compared to untreated control.[1]Significantly reduced tumor growth over the experimental period.[2]N/ASignificantly reduced tumor volume and weight.[1]

Note: Sunitinib is an FDA-approved multi-kinase inhibitor with an this compound core structure, serving as a benchmark in the field.[3] Doxorubicin is a conventional chemotherapy agent used as a positive control in the SH-859 study.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Renal Cell Carcinoma Xenograft Model (SH-859)

This protocol was utilized for evaluating the efficacy of SH-859 against human kidney carcinoma.[1]

  • Cell Culture: Human renal cancer cells (786-O) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Male nude mice are used for this study.

  • Tumor Implantation: 5 x 10^6 786-O cells, suspended in a mixture of FBS-free medium and Matrigel, are subcutaneously inoculated into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured every three days using calipers. Tumor volume is calculated using the formula: (0.5 × long axis × short axis²).

  • Treatment Initiation: When tumors reach a volume of approximately 150 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration:

    • SH-859 Group: Administered with 5 mg/kg of SH-859 intraperitoneally, three times a week.

    • Doxorubicin Group (Positive Control): Administered with 2 mg/kg of doxorubicin intraperitoneally, once a week.

    • Control Group: Left untreated.

  • Endpoint: After 30 days of treatment, the mice are euthanized, and the final tumor volume and weight are measured.

Prostate Cancer Xenograft Model (Compound 8c)

This protocol was employed to assess the in vivo antitumor activity of Compound 8c against prostate cancer.[2]

  • Cell Culture: PC-3 human prostate adenocarcinoma cells are cultured under standard conditions.

  • Animal Model: Nude mice are utilized for this xenograft study.

  • Tumor Implantation: PC-3 cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly until the tumors reach a volume of approximately 70 mm³.

  • Treatment Initiation: Once the target tumor volume is reached, mice are randomized into treatment and control groups.

  • Drug Administration:

    • Compound 8c Group: Treated daily with 5 mg/kg of Compound 8c.

    • Vehicle-Treated Group: Administered with the vehicle control.

  • Endpoint: Tumor growth is monitored and measured throughout the 15-day experimental period to assess the efficacy of the treatment.

Signaling Pathways and Mechanism of Action

Understanding the molecular targets and signaling pathways of drug candidates is crucial for rational drug design and development.

SH-859 and the PI3K/Akt/mTOR Pathway

SH-859 exerts its anticancer effects by targeting the Protein Kinase B (Akt)/mechanistic Target of Rapamycin (mTOR) 1 pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, SH-859 downregulates the expression of glycolytic enzymes, leading to apoptosis and autophagy in renal cancer cells.[1]

PI3K_Akt_mTOR_Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Glycolysis Glycolytic Enzymes mTORC1->Glycolysis Apoptosis Apoptosis & Autophagy SH859 SH-859 SH859->Akt Inhibits SH859->mTORC1 Inhibits

Figure 1: SH-859 inhibits the PI3K/Akt/mTOR signaling pathway.
Compound 8c and the AMPK Pathway

Compound 8c activates the AMP-activated protein kinase (AMPK), a key metabolic sensor.[2] In prostate cancer, where lipogenic pathways are often upregulated, AMPK activation can suppress the anabolic processes required for rapid cell growth, block the cell cycle, and regulate autophagy.[2]

AMPK_Pathway Compound8c Compound 8c AMPK AMPK Compound8c->AMPK Activates CellCycle Cell Cycle Progression AMPK->CellCycle Inhibits Anabolic Anabolic Processes AMPK->Anabolic Inhibits Autophagy Autophagy AMPK->Autophagy Regulates

Figure 2: Compound 8c activates the AMPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo validation of this compound drug candidates in xenograft models.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_model Animal Model (e.g., Nude Mice) animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Drug Administration (Test Compound vs. Control) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision, Weight, Histology, Biomarkers) data_collection->endpoint analysis Statistical Analysis & Data Interpretation endpoint->analysis end End analysis->end

Figure 3: General workflow for in vivo xenograft studies.

Pharmacokinetics and Toxicity

A comprehensive understanding of a drug candidate's pharmacokinetic (PK) and toxicity profile is essential for its clinical translation. While detailed in vivo PK and toxicity data for many novel this compound anticancer agents are still emerging, preliminary assessments provide valuable insights.

Table 2: Predicted and Experimental Pharmacokinetic & Toxicity Profile
ParameterThis compound Compound 8c (Predicted)[2]This compound Compound 4h (Experimental, Anti-inflammatory)
Predicted Aqueous Solubility (logS) -4.961N/A
Predicted Caco-2 Permeability (nm/s) 3041.015N/A
Predicted Human Oral Absorption (%) 100N/A
Toxicity Observation Not specified in detailHigh safety margin with no mortality observed after 24h at doses up to tenfold the anti-inflammatory dose.[4]

Note: The data for Compound 4h is from a study on anti-inflammatory this compound derivatives and is included to illustrate the type of experimental data that is crucial for a comprehensive evaluation. Further in vivo pharmacokinetic and toxicology studies are necessary for anticancer this compound candidates.

Conclusion

The in vivo validation of this compound drug candidates in animal models demonstrates their significant potential as a new generation of anticancer therapeutics. Compounds such as SH-859 and Compound 8c have shown promising efficacy in preclinical models of renal and prostate cancer, respectively, by modulating key signaling pathways involved in tumor growth and survival.

This guide provides a framework for comparing the performance of different this compound derivatives. However, it is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including the cancer cell lines, animal models, and dosing regimens used. Future research should aim for standardized in vivo testing protocols to facilitate more direct and robust comparisons between emerging this compound drug candidates. The continued investigation of the pharmacokinetic and toxicity profiles of these compounds will be critical for their successful translation into clinical practice.

References

A Comparative Guide to Oxindole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the oxindole scaffold, a core structure in many biologically active compounds, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two prominent strategies, supported by experimental data and detailed protocols to inform methodology selection.

The this compound motif is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. Consequently, the development of efficient and versatile methods for its synthesis is of high importance. Historically, transition metal catalysis, particularly with palladium, has been a mainstay for constructing the this compound core. However, the drive for more sustainable and cost-effective chemistry has led to the rise of powerful metal-free alternatives. This guide directly compares a well-established palladium-catalyzed method with three distinct metal-free approaches: a hypervalent iodine-mediated reaction, a quinone-catalyzed radical cyclization, and a visible-light-induced synthesis.

Performance Comparison: A Quantitative Overview

The choice between metal-catalyzed and metal-free synthesis of oxindoles often hinges on factors such as yield, reaction time, temperature, and substrate scope. The following tables summarize the quantitative performance of four representative methods.

Metal-Catalyzed Approach

Table 1: Palladium-Catalyzed Intramolecular α-Arylation of α-Chloroacetanilides [1][2][3]

Substrate (N-substituent, Aryl ring substituent)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
N-Methyl, 4-Methoxy280395
N-Benzyl, Unsubstituted180298
N-Allyl, 4-Trifluoromethyl280485
N-Phenyl, 3,5-Dimethyl31001278

Data synthesized from multiple sources reporting on the Buchwald-Hartwig amination for this compound synthesis.

Metal-Free Approaches

Table 2: PhI(OAc)₂-Mediated Oxidative Cyclization of Anilides [4]

Substrate (Anilide)ReagentTemperature (°C)Time (h)Yield (%)
N-Methyl-N-phenylpropionamidePhI(OAc)₂25292
N-Ethyl-N-(4-chlorophenyl)propionamidePhI(OAc)₂25388
N-Benzyl-N-phenylacetamidePhI(OAc)₂252.590
N-Methyl-N-(3-methoxyphenyl)propionamidePhI(OAc)₂25485 (regioisomeric mixture)

This method, developed by Zhao and Du, offers high yields under mild conditions. The addition of aqueous NaHCO₃ can further reduce reaction times.[4]

Table 3: Quinone-Catalyzed Intramolecular Radical Cyclization [5][6]

Substrate (α-bromoanilide)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
N-Methyl-N-phenyl-2-bromo-2-methylpropanamide101001285
N-Benzyl-N-phenyl-2-bromo-2-methylpropanamide101001282
N-Allyl-N-phenyl-2-bromo-2-methylpropanamide101001278
N-Methyl-N-(4-chlorophenyl)-2-bromo-2-methylpropanamide101001280

This method, reported by Lei and coworkers, proceeds via a radical mechanism and demonstrates good functional group tolerance.[5][6]

Table 4: Visible-Light-Induced Metal-Free Synthesis [7][8][9][10]

Substrate (N-arylacrylamide)Light SourceTemperature (°C)Time (h)Yield (%)
N-PhenylmethacrylamideBlue LEDs252492
N-(4-Chlorophenyl)methacrylamideBlue LEDs252488
N-(4-Methoxyphenyl)methacrylamideBlue LEDs252495
N-Benzyl-N-phenylacrylamideWhite LEDs40488

These reactions are typically performed at room temperature and offer a green alternative by avoiding toxic reagents and catalysts.[8][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.

Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of α-Chloroacetanilides (Buchwald Method)[1][2][3]

Materials:

  • α-Chloroacetanilide substrate (1.0 mmol)

  • Palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the α-chloroacetanilide substrate, palladium acetate, 2-(di-tert-butylphosphino)biphenyl, and sodium tert-butoxide.

  • Evacuate the tube and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the time indicated in Table 1, or until reaction completion is observed by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: PhI(OAc)₂-Mediated Oxidative Cyclization of Anilides (Zhao and Du Method)[4]

Materials:

  • Anilide substrate (0.5 mmol)

  • Phenyliodine(III) diacetate (PhI(OAc)₂, 0.6 mmol)

  • Trifluoroethanol (TFE, 2.5 mL)

  • Aqueous sodium bicarbonate (NaHCO₃, 1 M, 0.5 mL)

Procedure:

  • In a round-bottom flask, dissolve the anilide substrate in trifluoroethanol.

  • Add the aqueous sodium bicarbonate solution.

  • To this stirring mixture, add phenyliodine(III) diacetate in one portion.

  • Stir the reaction at room temperature for the time indicated in Table 2, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Quinone-Catalyzed Intramolecular Radical Cyclization (Lei Method)[5][6]

Materials:

  • α-Bromoanilide substrate (0.2 mmol)

  • 9,10-Phenanthrenequinone (PQ, 0.02 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 0.4 mmol)

  • 1,4-Dioxane (2 mL)

Procedure:

  • To a sealed tube, add the α-bromoanilide substrate, 9,10-phenanthrenequinone, and potassium carbonate.

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Visible-Light-Induced Metal-Free Synthesis[7][8][9][10]

Materials:

  • N-Arylacrylamide substrate (0.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 0.2 mmol)

  • Tetrahydrofuran (THF, 1.0 mL)

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the N-arylacrylamide substrate and N,N-diisopropylethylamine in tetrahydrofuran.

  • Seal the vial and place it approximately 5-10 cm from a blue or white LED lamp (e.g., 10 W).

  • Irradiate the mixture at the specified temperature (see Table 4) with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathways and experimental workflows for both metal-catalyzed and metal-free this compound synthesis.

metal_catalyzed_pathway cluster_legend Metal-Catalyzed Pathway Starting Material Starting Material Intermediate Intermediate Product Product Catalyst Catalyst Anilide Anilide Oxidative Addition Oxidative Addition Anilide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Intramolecular C-H Activation Intramolecular C-H Activation Pd(II) Intermediate->Intramolecular C-H Activation Palladacycle Palladacycle Intramolecular C-H Activation->Palladacycle Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination Reductive Elimination->Pd(0) This compound This compound Reductive Elimination->this compound metal_free_pathway cluster_legend Metal-Free Radical Pathway Starting Material Starting Material Intermediate Intermediate Product Product Initiator Light or Reagent Radical Generation Radical Generation Initiator->Radical Generation Acrylamide Acrylamide Acrylamide->Radical Generation Alkyl Radical Alkyl Radical Radical Generation->Alkyl Radical Intramolecular Cyclization Intramolecular Cyclization Alkyl Radical->Intramolecular Cyclization This compound Radical This compound Radical Intramolecular Cyclization->this compound Radical Hydrogen Atom Transfer H-Atom Transfer This compound Radical->Hydrogen Atom Transfer This compound This compound Hydrogen Atom Transfer->this compound experimental_workflow Start Start Combine Reactants Combine Substrate, Catalyst/Reagent, Solvent Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere? Combine Reactants->Inert Atmosphere Yes Yes Inert Atmosphere->Yes Metal-Catalyzed No No Inert Atmosphere->No Metal-Free Purge with N2/Ar Purge with N2/Ar Yes->Purge with N2/Ar Reaction Conditions Apply Heat or Visible Light No->Reaction Conditions Purge with N2/Ar->Reaction Conditions Monitor Progress Monitor by TLC/GC-MS Reaction Conditions->Monitor Progress Workup Quench, Extract, and Dry Monitor Progress->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

Differentiating Oxindole Isomers: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on utilizing NMR, IR, UV-Vis, and Mass Spectrometry to distinguish between positional and geometric isomers of oxindoles, complete with experimental data and protocols.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The specific arrangement of substituents on the this compound ring (positional isomerism) or the geometry around a double bond at the C3-position (E/Z isomerism) can drastically alter a molecule's pharmacological profile. Consequently, the unambiguous identification and differentiation of this compound isomers are critical for drug discovery, development, and quality control. This guide provides an objective comparison of key spectroscopic methods for this purpose, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for differentiating this compound isomers, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Key Differentiating Features:
  • ¹H NMR Chemical Shifts: The position of substituents on the aromatic ring creates unique electronic environments, leading to distinct chemical shifts for the aromatic protons (H-4, H-5, H-6, H-7). For E/Z isomers of 3-ylideneoxindoles, the chemical shift of the exocyclic vinyl proton is a key indicator. Often, the vinyl proton of the Z-isomer is deshielded and appears at a lower field (higher ppm) compared to the E-isomer.

  • ¹³C NMR Chemical Shifts: The carbon chemical shifts of the this compound core are highly sensitive to the nature and position of substituents. Databases of substituent-induced chemical shifts (SCS) can help predict and confirm the identity of positional isomers.[1]

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments are definitive for assigning stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), not necessarily through bonds.[2] For 3-ylideneoxindoles, an NOE between the exocyclic vinyl proton and the H-4 proton of the this compound ring is characteristic of the Z-isomer, confirming their cis configuration.[3] Conversely, an NOE between the H-4 proton and a substituent on the exocyclic double bond can confirm the E-isomer.[3]

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted and Substituted Oxindoles.

Position This compound (in DMSO-d₆)[4] (E)-3-benzylideneindolin-2-one (in CDCl₃) (Z)-3-benzylideneindolin-2-one (in CDCl₃)
N-H 10.40 ~8.2 (broad) ~8.1 (broad)
H-4 7.20 6.95 (d) 7.80 (d)
H-5 6.93 7.25 (t) 7.15 (t)
H-6 7.16 7.00 (t) 6.90 (t)
H-7 6.83 7.65 (d) 6.75 (d)
CH₂ (C3) 3.46 - -

| Vinyl CH | - | 6.70 (s) | 7.90 (s) |

Note: Values for substituted isomers are approximate and can vary based on the specific substituent and solvent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core.

Carbon This compound (in DMSO-d₆) Effect of 5-F Substitution Effect of 5-NO₂ Substitution
C-2 (C=O) 176.2 175.9 177.5
C-3 36.2 36.8 36.1
C-3a 128.1 124.3 128.4
C-4 124.5 110.1 124.1
C-5 121.8 158.5 (d, J=237 Hz) 143.2
C-6 127.8 114.5 120.3
C-7 109.5 110.4 109.2

| C-7a | 143.5 | 140.1 | 148.9 |

Data derived from substituent effect studies.[1]

Experimental Protocol: ¹H and 2D NOESY NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record a standard 1D proton spectrum to identify the chemical shifts of all protons.

    • Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • The mixing time (d8) is a crucial parameter and should be optimized based on the molecule's size. For small molecules like oxindoles, a mixing time of 0.5 to 1.0 seconds is a good starting point.

    • Acquire the spectrum with a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512) to achieve desired resolution.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Phase the spectrum and look for cross-peaks that indicate spatial proximity between protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for observing changes in the characteristic vibrational frequencies of the amide N-H and C=O bonds.

Key Differentiating Features:
  • C=O Stretching Frequency: The position of the carbonyl (C=O) stretch is sensitive to its electronic environment. Conjugation, such as in 3-ylideneoxindoles, typically lowers the C=O stretching frequency compared to the parent this compound. Hydrogen bonding also influences this frequency.

  • N-H Stretching Frequency: The N-H stretching frequency can differ between isomers, especially in the solid state where intermolecular hydrogen bonding patterns may vary between polymorphs or positional isomers.[5]

Data Presentation

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Isomers.

Functional Group This compound (Solid Phase) 3-Ylideneoxindoles (General) Key Differentiating Factors
N-H Stretch ~3200-3300 (broad) ~3150-3250 (broad) Changes with hydrogen bonding patterns between isomers.
C=O Stretch ~1710-1730 ~1680-1710 Lower frequency for conjugated systems (E/Z isomers).

| C=C Stretch | N/A | ~1600-1650 | Present in 3-ylidene isomers. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly effective for differentiating isomers with different chromophore systems, such as the E and Z isomers of 3-ylideneoxindoles.

Key Differentiating Features:
  • λmax (Wavelength of Maximum Absorbance): Positional isomers can exhibit different λmax values and molar absorptivities (ε) due to the influence of substituents on the electronic structure of the chromophore.[6] For E/Z isomers, the stereochemistry often affects the planarity and extent of conjugation, leading to distinct absorption spectra. It has been shown that UV-Vis spectroscopy can be a more reliable method than NMR for assigning alkene stereochemistry in some 3-acylidene-2-oxindoles.[7] The E-isomer of 3-benzylideneindolin-2-one, for example, shows a λmax at a longer wavelength than the Z-isomer.[8]

Data Presentation

Table 4: Comparative UV-Vis Data for this compound Isomers.

Isomer Type Example Compound λmax (nm) Key Differentiating Factors
Positional 4-Nitroindole ~400 The position of the nitro group significantly alters the electronic transitions, leading to different absorption maxima.[6]
5-Nitroindole ~322
Geometric (E)-3-benzylideneindolin-2-one (in DMF) ~390 The more planar or extended conjugated system typically absorbs at a longer wavelength.[8]

| | (Z)-3-benzylideneindolin-2-one (in DMF) | ~310 | |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the this compound isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMF) in quartz cuvettes. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

  • Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

  • Analysis: Identify the λmax and absorbance for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct, allowing for differentiation.

Key Differentiating Features:
  • Fragmentation Pattern: The stability of the resulting fragment ions can vary significantly between positional isomers. For example, the fragmentation of the this compound core often involves the loss of CO, but subsequent fragmentations can be influenced by the position of substituents on the aromatic ring.[9]

  • Ortho Effect: In some cases, substituents that are ortho to each other can lead to unique fragmentation pathways, such as the loss of a neutral molecule (e.g., H₂O), which would not be observed in meta or para isomers.

Data Presentation

Table 5: Potential Differentiating Fragments in EI-MS of Positional Isomers.

Isomer Type Example Molecular Ion (M⁺) Key Differentiating Fragments
Positional Substituted Oxindoles Same m/z for all isomers Relative abundances of fragments like [M-CO]⁺, [M-HCN]⁺, and fragments arising from the substituent can vary significantly.

| Regioisomers | 1-alkyl-3-acylindole vs. 1-acyl-3-alkylindole | Same m/z | Show unique ions allowing for clear differentiation. For example, 1-benzoyl-3-pentylindole shows a base peak for the benzoyl cation (m/z 105).[10] |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via Gas Chromatography (GC) for volatile samples.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.[11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative intensities of key fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow and relationships between the spectroscopic techniques used to differentiate this compound isomers.

Spectroscopic_Workflow Workflow for this compound Isomer Differentiation cluster_sample Sample cluster_primary Primary Analysis cluster_detailed Detailed Structural Analysis cluster_stereo Stereochemistry Confirmation cluster_result Result Sample Mixture of This compound Isomers MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirm MW IR->NMR Confirm Functional Groups UV UV-Vis Spectroscopy NMR->UV Identify Chromophores NOESY 2D NOESY NMR->NOESY Determine Proximity Identified Identified Isomers UV->Identified E/Z Isomer Info NOESY->Identified Definitive Stereochemistry

Caption: A general workflow for the spectroscopic differentiation of this compound isomers.

Logical_Relationships Logical Relationships in Isomer Identification cluster_type Isomer Type cluster_methods Spectroscopic Evidence Positional Positional Isomers (e.g., 4-Cl vs 6-Cl) NMR_chem ¹H & ¹³C NMR Distinct aromatic splitting patterns Different chemical shifts due to substituent effects Positional->NMR_chem MS_frag Mass Spectrometry Different relative abundances of fragments Positional->MS_frag Geometric Geometric Isomers (E vs Z) Geometric->NMR_chem UV_lambda UV-Vis Spectroscopy Distinct λmax values due to conjugation differences Geometric->UV_lambda NOE_corr 2D NOESY Presence/absence of through-space correlations Geometric->NOE_corr

Caption: Logical links between isomer type and the key spectroscopic evidence used for differentiation.

Conclusion

While each spectroscopic technique offers valuable clues, an integrated approach is most effective for the unambiguous differentiation of this compound isomers. NMR, particularly 2D NOESY, stands out as the most definitive method for both positional and geometric isomer assignment. However, UV-Vis spectroscopy provides a rapid and highly reliable method for distinguishing E/Z isomers, while IR and Mass Spectrometry serve as excellent primary tools for confirming functional groups and observing differences in fragmentation that can distinguish positional isomers. By combining the data from these methods, researchers can confidently characterize this compound isomers, a crucial step in advancing medicinal chemistry and drug development.

References

A Researcher's Guide to Cross-Validation of Analytical Data for Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the unequivocal structure and purity of novel substituted oxindoles is a critical step in the journey from synthesis to therapeutic application. This guide provides a framework for the cross-validation of analytical data, ensuring data integrity and confidence in your results. By systematically comparing data from orthogonal analytical techniques, researchers can build a robust and comprehensive characterization profile for their compounds of interest.

Substituted oxindoles are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy and as modulators of various signaling pathways.[1][2][3] The biological efficacy and safety of these compounds are intrinsically linked to their precise chemical structure and purity. Therefore, a rigorous analytical cross-validation strategy is not just good practice but a scientific necessity.

Comparative Analysis of Key Analytical Techniques

The confirmation of the chemical structure and purity of a newly synthesized substituted oxindole relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data should be consistent and complementary. The most common and powerful techniques for the characterization of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Analytical TechniqueInformation ProvidedKey Parameters for Comparison
¹H NMR Spectroscopy Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.Chemical shift (δ) in ppm, coupling constants (J) in Hz, integration values.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).Chemical shift (δ) in ppm.
Mass Spectrometry (LC-MS, HRMS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.Mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, etc.), isotopic distribution pattern.
Elemental Analysis Measures the percentage composition of elements (typically C, H, N) in a pure sample.Experimentally determined percentages of C, H, and N.

Table 1: Comparison of Primary Analytical Techniques for Substituted this compound Characterization.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reliable and reproducible analytical data. Below are generalized procedures for the key analytical techniques used in the characterization of substituted oxindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the connectivity of atoms. Compare the observed spectra with the expected spectra for the proposed structure.[4][5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight of the target compound and assess its purity.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: Prepare a dilute solution of the substituted this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for this compound derivatives, typically in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode to identify the molecular ion. For quantitative studies, multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

  • Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. The mass spectrum of this peak should show the expected molecular ion (e.g., [M+H]⁺). The purity can be estimated from the relative area of the main peak in the chromatogram.[7][8][9]

Elemental Analysis
  • Objective: To provide experimental evidence for the elemental composition of the compound.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the highly purified and dried (to remove residual solvents) substituted this compound is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[8]

Visualizing the Cross-Validation Workflow and Biological Context

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the analytical cross-validation workflow and a representative signaling pathway where substituted oxindoles can act.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation Synthesis Substituted this compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS EA Elemental Analysis Purification->EA Comparison Data Comparison & Consistency Check NMR->Comparison MS->Comparison EA->Comparison Final_Structure Confirmed Structure & Purity Comparison->Final_Structure

Caption: Workflow for the cross-validation of analytical data for a synthesized substituted this compound.

SignalingPathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) BTK Bruton's Tyrosine Kinase (BTK) Receptor->BTK Downstream Downstream Signaling Cascade BTK->Downstream Transcription Gene Transcription Downstream->Transcription Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response This compound Substituted this compound (Inhibitor) This compound->Receptor This compound->BTK

Caption: Inhibition of kinase signaling pathways by substituted oxindoles.

By adhering to a robust cross-validation strategy, researchers can ensure the quality and reliability of their data, which is fundamental for the successful progression of substituted oxindoles in drug discovery and development programs.[10][11] The convergence of evidence from multiple, independent analytical methods provides the highest level of confidence in the structural assignment and purity assessment of these valuable compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Oxindole, a versatile bicyclic aromatic heterocyclic organic compound, requires careful management at the end of its experimental life. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute oral toxicity, Category 4)[1][2][3][4]. It exists as a beige powder solid and is odorless[1][5].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1][5].

  • Hand Protection: Protective gloves should be worn. It is important to inspect gloves for any damage before use[5].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[1].

In Case of Accidental Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[5].

  • Skin: Wash the affected area immediately with soap and plenty of water, while removing any contaminated clothing[5].

  • Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor for medical advice[1][2][3][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1][5].

Step-by-Step this compound Disposal Protocol

The guiding principle for this compound disposal is to treat it as a hazardous chemical waste. It must be disposed of through an approved waste disposal plant[1][2][5]. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain[1][6].

Step 1: Waste Classification and Segregation

  • Classification: As a chemical waste generator, you are responsible for determining if the discarded this compound is classified as hazardous waste according to local, regional, and national regulations[1][5]. Given its acute oral toxicity, it should be managed as a hazardous material.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents and strong bases[1][3]. Keep it separate from:

    • Acids and bases[7].

    • Oxidizing and reducing agents[7].

    • Reactive chemicals[6].

Step 2: Preparing this compound Waste for Disposal

  • Solid Waste:

    • For pure this compound powder or residues, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1][5].

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or absorbent pads, should also be collected in a designated and properly labeled waste container.

  • Empty Containers:

    • Empty this compound containers may still contain hazardous residues. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8]. Once thoroughly decontaminated and all labels are removed, the container may be discarded with general waste, but always check institutional policies first[9].

Step 3: Waste Container Selection and Labeling

  • Container Selection:

    • Use a container that is compatible with this compound. The original container is often a good choice if it is in good condition[7].

    • Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste[7][10].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[10].

    • The label must also include the full chemical name ("this compound"), its concentration, and any other components in the waste mixture[10].

Step 4: Storage and Collection

  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory[7][11]. This area should be at or near the point of waste generation[11].

  • Collection:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste[11]. Follow their specific procedures for waste collection requests.

Quantitative Data Summary

There is no specific quantitative data from the search results that outlines disposal limits or thresholds for this compound. The disposal guidelines are qualitative, emphasizing that it should be handled as hazardous waste. The responsibility lies with the chemical waste generator to adhere to local, regional, and national hazardous waste regulations.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][5]
Drain Disposal Prohibited.[1][6]
Solid Waste Handling Sweep up to avoid dust formation and place in a suitable container.[1][5]
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[8]
Regulatory Compliance Consult local, regional, and national hazardous waste regulations.[1][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Oxindole_Disposal_Workflow cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Contaminated Materials) B Segregate from Incompatible Chemicals A->B Classify as Hazardous C Select Compatible & Leak-Proof Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EH&S for Waste Pickup E->F Follow Institutional Procedures G Transport to Approved Waste Disposal Facility F->G Professional Handling

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with oxindole, a common reagent in synthetic and medicinal chemistry. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a solid that is harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following established safety protocols to minimize exposure risk.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol [4]
Melting Point 123 - 128 °C (253.4 - 262.4 °F)[5]
Boiling Point 227 °C (440.6 °F) at 73 mmHg[5]
Solubility in Ethanol approx. 10 mg/mL[6]
Solubility in DMSO approx. 3 mg/mL[6]
Solubility in DMF approx. 10 mg/mL[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential when handling this compound to prevent contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact. Inspect gloves for any signs of degradation before use.[5]
Eye Protection Chemical safety goggles.To protect eyes from dust particles and potential splashes.[2]
Body Protection A lab coat worn fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.To minimize inhalation of this compound dust.

Detailed Operational Plan for Handling this compound

A systematic approach to handling this compound, from acquisition to disposal, is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from strong oxidizing agents and strong bases.[5]

2. Preparation for Use:

  • Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered.

  • Have a chemical spill kit readily accessible.

  • Don the appropriate PPE as outlined in the table above.

3. Handling and Use:

  • Avoid creating dust when weighing or transferring the solid.[7]

  • Use a spatula or other appropriate tools for transferring the powder.

  • Keep the container closed when not in use.[2]

4. Post-Handling and Cleanup:

  • After handling, decontaminate the work area with an appropriate cleaner.

  • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Workflow

In the event of an this compound spill, a swift and organized response is crucial to contain the material and mitigate any potential hazards. The following workflow provides a step-by-step guide for managing a solid this compound spill.

SpillResponse cluster_InitialActions Immediate Actions cluster_Preparation Preparation for Cleanup cluster_Cleanup Spill Cleanup Procedure cluster_FinalSteps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate spill area Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess GetSpillKit Retrieve the chemical spill kit Assess->GetSpillKit DonPPE Don appropriate PPE: - Nitrile/Neoprene gloves (double) - Safety goggles - Lab coat - Shoe covers (if necessary) GetSpillKit->DonPPE Contain Gently cover the spill with an absorbent material to prevent dust from becoming airborne DonPPE->Contain Sweep Carefully sweep the solid material into a dustpan Contain->Sweep Transfer Transfer the swept material into a labeled hazardous waste container Sweep->Transfer Wipe Wipe the spill area with a damp cloth or paper towel Transfer->Wipe PlaceWipe Place the used cloth/towel into the hazardous waste container Wipe->PlaceWipe Decontaminate Decontaminate all non-disposable equipment used for cleanup PlaceWipe->Decontaminate DisposePPE Remove and dispose of all contaminated PPE in the hazardous waste container Decontaminate->DisposePPE WashHands Wash hands thoroughly with soap and water DisposePPE->WashHands Report Report the incident to the laboratory supervisor WashHands->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxindole
Reactant of Route 2
Oxindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.